Product packaging for D-Erythrose(Cat. No.:CAS No. 1758-51-6)

D-Erythrose

Cat. No.: B157929
CAS No.: 1758-51-6
M. Wt: 120.10 g/mol
InChI Key: YTBSYETUWUMLBZ-IUYQGCFVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D-erythrose is the D-enantiomer of erythrose. It has a role as a plant metabolite. It is an enantiomer of a L-erythrose.
Erythrose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Roccella fuciformis, Arabidopsis thaliana, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O4 B157929 D-Erythrose CAS No. 1758-51-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-2,3,4-trihydroxybutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBSYETUWUMLBZ-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H](C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017424, DTXSID601318240
Record name (+/-)-Erythrose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Erythrose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1758-51-6, 583-50-6
Record name (±)-Erythrose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1758-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Erythrose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=583-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Erythrose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erythrose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Erythrose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Erythrose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-erythrose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.643
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ERYTHROSE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3EI0WE8Q4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ERYTHROSE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/756EZ12FT6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Stereochemistry of D-Erythrose

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers a comprehensive examination of D-Erythrose, a significant aldotetrose monosaccharide. Tailored for researchers, scientists, and professionals in drug development, it delves into the molecule's structural representations, stereochemical intricacies, and relevant experimental methodologies.

Molecular Structure

This compound is a four-carbon simple sugar with the chemical formula C₄H₈O₄.[1][2] As an aldotetrose, its structure is characterized by an aldehyde functional group at one end of a four-carbon backbone and hydroxyl groups on the remaining carbons.[3][4]

The open-chain structure of this compound is most effectively represented by a Fischer projection. This two-dimensional representation illustrates the configuration of its chiral centers. In a Fischer projection, horizontal bonds are understood to project out of the plane towards the viewer, while vertical bonds recede into the plane away from the viewer.[5] The systematic IUPAC name for this compound is (2R,3R)-2,3,4-trihydroxybutanal.[6][7]

G Fischer Projection of this compound CHO CHO C2 H — C — OH CH2OH CH₂OH CHO:s->CH2OH:n C3 H — C — OH C1_label 1 C2_label 2 C3_label 3 C4_label 4

Caption: Fischer projection of the this compound open-chain structure.

In aqueous solutions, this compound predominantly exists in a cyclic hemiacetal form, specifically a five-membered ring known as a furanose.[4] This cyclization occurs via an intramolecular nucleophilic attack of the hydroxyl group on carbon 4 (C4-OH) at the electrophilic aldehyde carbon (C1). This process creates a new chiral center at C1, the anomeric carbon. The two resulting stereoisomers, or anomers, are designated as α and β.[8] The Haworth projection is used to represent these cyclic structures.[9]

  • α-D-Erythrofuranose: The anomeric hydroxyl group is on the opposite side of the ring from the CH₂OH group.

  • β-D-Erythrofuranose: The anomeric hydroxyl group is on the same side of the ring as the CH₂OH group.

These forms exist in a dynamic equilibrium in solution, a phenomenon that leads to mutarotation—a gradual change in the observed optical rotation.[4][7]

G Equilibrium of this compound Anomers in Solution cluster_alpha α-D-Erythrofuranose cluster_open Open-Chain Form cluster_beta β-D-Erythrofuranose alpha <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'BGCOLOR='#FFFFFF'><TR><TD>OTD>TR><TR><TD>HOCH₂TD><TD>HTD>TR><TR><TD>OHTD><TD>HTD>TR><TR><TD>HTD><TD>OHTD>TR>TABLE> open <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'BGCOLOR='#FFFFFF'><TR><TD>CHOTD>TR><TR><TD>H-C-OHTD>TR><TR><TD>H-C-OHTD>TR><TR><TD>CH₂OHTD>TR>TABLE> alpha->open beta <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'BGCOLOR='#FFFFFF'><TR><TD>OTD>TR><TR><TD>HTD><TD>CH₂OHTD>TR><TR><TD>OHTD><TD>HTD>TR><TR><TD>HTD><TD>OHTD>TR>TABLE> open->beta

Caption: Haworth projections showing the equilibrium between cyclic anomers.

Stereochemistry

The stereochemistry of this compound is fundamental to its identity and chemical behavior. It possesses two chiral centers at positions C2 and C3.

The "D" designation in this compound signifies that in its Fischer projection, the hydroxyl group on the chiral carbon furthest from the aldehyde group (C3) is positioned on the right side.[2][3] Its mirror image, L-Erythrose, has this hydroxyl group on the left. This compound and L-Erythrose are enantiomers—non-superimposable mirror images of each other.[10] In a pair of enantiomers, all chiral centers have the opposite configuration.[10]

This compound is part of a family of four aldotetrose stereoisomers. Molecules that are stereoisomers but not enantiomers are known as diastereomers.[10] The diastereomers of this compound are D-Threose and L-Threose.

  • D-Threose: Differs from this compound in the configuration at only one chiral center (C2). Stereoisomers that differ at just one of several chiral centers are specifically called epimers .[10]

  • L-Threose: The enantiomer of D-Threose.

G Stereochemical Relationships of Aldotetroses D_Ery This compound (2R, 3R) L_Ery L-Erythrose (2S, 3S) D_Ery->L_Ery Enantiomers D_Thr D-Threose (2S, 3R) D_Ery->D_Thr Epimers (C2) Diastereomers L_Thr L-Threose (2R, 3S) D_Ery->L_Thr Diastereomers L_Ery->D_Thr Diastereomers L_Ery->L_Thr Epimers (C2) Diastereomers D_Thr->L_Thr Enantiomers

Caption: Relationships between the stereoisomers of erythrose and threose.

Quantitative Data

The following table summarizes key physicochemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₄H₈O₄[1][6][7]
Molecular Weight 120.10 g/mol [6][7]
IUPAC Name (2R,3R)-2,3,4-trihydroxybutanal[6][7]
CAS Number 583-50-6[6][11]
Appearance Clear, colorless to light yellow viscous liquid or syrup[1][11]
Solubility Highly soluble in water (e.g., 50 mg/ml)[11][12]
Specific Rotation [α]D²⁰ Shows mutarotation: initial +1° changing to -14.5° (c=11, water)[7]
Melting Point Not applicable (syrup); Phenylosazone derivative m.p. 164°C[7]

Experimental Protocols

This section details methodologies for the synthesis and structural analysis of this compound.

A novel abiotic synthesis of this compound has been demonstrated through computational studies, providing a potential prebiotic pathway. This method involves the application of an intense electric field to an aqueous solution of glycolaldehyde.[13][14]

Methodology:

  • System Preparation: Prepare an aqueous solution of glycolaldehyde (HOCH₂-CHO).

  • Electric Field Application: Expose the solution to an intense, static, and homogeneous electric field. This is typically simulated using ab initio Molecular Dynamics.

  • Reaction Mechanism: The electric field facilitates the formation of new carbon-carbon bonds between glycolaldehyde molecules. This process proceeds without the formaldehyde umpolung seen in other formose reactions.[13]

  • Product Formation: The reaction leads to the stereoselective formation of this compound from two molecules of glycolaldehyde.[13][14]

  • Analysis: The resulting products are identified and characterized using computational mass spectrometry and analysis of the simulated molecular structures.

G Workflow: Synthesis of this compound via Electric Field cluster_input Inputs gly Glycolaldehyde prep Prepare Aqueous Glycolaldehyde Solution gly->prep h2o Water h2o->prep field Apply Intense Static Electric Field (Molecular Dynamics Simulation) prep->field reaction C-C Bond Formation (Aldol-type reaction) field->reaction product This compound reaction->product analysis Product Analysis (e.g., Computational Mass Spec) product->analysis

References

The Central Role of D-Erythrose-4-Phosphate in the Pentose Phosphate Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Erythrose-4-phosphate (E4P) is a pivotal intermediate in the non-oxidative branch of the pentose phosphate pathway (PPP). This technical guide provides an in-depth exploration of the function of E4P, detailing its synthesis and consumption by the key enzymes transketolase and transaldolase. Beyond its role in carbon shuffling within the PPP, E4P serves as a critical precursor for the biosynthesis of aromatic amino acids and vitamin B6, linking carbohydrate metabolism with major anabolic pathways. This document summarizes key quantitative data, provides detailed experimental protocols for the study of E4P and related enzymes, and includes visualizations of the pertinent biochemical pathways and experimental workflows.

Introduction: The Pentose Phosphate Pathway and the Significance of this compound-4-Phosphate

The pentose phosphate pathway (PPP) is a fundamental metabolic pathway that runs parallel to glycolysis.[1] It is comprised of two distinct phases: the oxidative phase, which is responsible for the production of NADPH and the precursor for nucleotide synthesis, ribose-5-phosphate; and the non-oxidative phase, which involves the interconversion of various sugar phosphates.[2] this compound-4-phosphate (E4P) is a four-carbon sugar phosphate that acts as a key intermediate in the non-oxidative branch of the PPP.[3]

The primary functions of E4P within cellular metabolism are:

  • A Substrate and Product in the Non-Oxidative PPP: E4P is central to the carbon-shuffling reactions catalyzed by transketolase and transaldolase, which maintain the balance of sugar phosphates in the cell.[4][5]

  • A Precursor for Aromatic Amino Acid Biosynthesis: E4P is a crucial starting material for the shikimate pathway, which leads to the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan.[3]

  • A Precursor for Vitamin B6 Biosynthesis: E4P is also a precursor for the biosynthesis of pyridoxine 5'-phosphate (a form of vitamin B6).

This guide will delve into the specific reactions involving E4P, the enzymes that catalyze them, and the methodologies used to study its function.

The Role of this compound-4-Phosphate in the Non-Oxidative Pentose Phosphate Pathway

The non-oxidative phase of the PPP is a series of reversible reactions that interconvert pentose phosphates and glycolytic intermediates. E4P is both produced and consumed in this phase through the actions of two key enzymes: transaldolase and transketolase.

Transaldolase: A Source and Sink for E4P

Transaldolase (EC 2.2.1.2) catalyzes the transfer of a three-carbon dihydroxyacetone group from a ketose donor to an aldose acceptor.[5] In the context of E4P, transaldolase catalyzes the following reversible reaction:

Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate ⇌ Erythrose-4-phosphate + Fructose-6-phosphate [6]

This reaction is a key source of E4P in the PPP. The enzyme utilizes a Schiff base intermediate formed with a lysine residue in its active site to facilitate the transfer of the dihydroxyacetone moiety.[5]

Transketolase: A Consumer of E4P

Transketolase (EC 2.2.1.1) is a thiamine pyrophosphate (TPP)-dependent enzyme that catalyzes the transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor.[4] Transketolase utilizes E4P as an acceptor substrate in the following reaction:

Xylulose-5-phosphate + Erythrose-4-phosphate ⇌ Fructose-6-phosphate + Glyceraldehyde-3-phosphate

This reaction effectively channels four-carbon and five-carbon sugars back into the glycolytic pathway as six-carbon and three-carbon intermediates.

This compound-4-Phosphate as a Biosynthetic Precursor

A primary metabolic fate of E4P is its entry into the shikimate pathway, which is absent in animals and therefore a target for the development of herbicides and antimicrobial agents.

The Shikimate Pathway

The first committed step of the shikimate pathway is the condensation of phosphoenolpyruvate (PEP) and E4P to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).[3] This reaction is catalyzed by DAHP synthase. DAHP is then converted through a series of enzymatic steps to chorismate, the common precursor for the synthesis of phenylalanine, tyrosine, and tryptophan.

Quantitative Data

Understanding the metabolic significance of E4P requires quantitative data on enzyme kinetics and intracellular metabolite concentrations. The following tables summarize available data.

Enzyme Kinetic Parameters
EnzymeOrganism/TissueSubstrateKm (µM)kcat (s-1)Vmax (µmol/min/mg)Reference(s)
TransaldolaseMethanocaldococcus jannaschiiErythrose-4-phosphate27.8 ± 4.3-12.0 ± 0.5 (at 50°C)[7]
TransaldolaseMethanocaldococcus jannaschiiSedoheptulose-7-phosphate---
TransaldolaseMethanocaldococcus jannaschiiFructose-6-phosphate650 ± 90-12.0 ± 0.5 (at 50°C)[7]
TransaldolaseMethanocaldococcus jannaschiiGlyceraldehyde-3-phosphate---
Human TransketolaseHuman ErythrocytesThiamin diphosphate0.065 ± 0.014--[8]

Note: Comprehensive kinetic data for human transaldolase and transketolase with E4P as a substrate is limited in the readily available literature. The provided data for transaldolase is from a hyperthermophilic archaeon and may not directly reflect the kinetics in mammalian cells.

Intracellular Concentrations of this compound-4-Phosphate
Organism/Cell TypeConditionIntracellular Concentration (µM)Reference(s)
Saccharomyces cerevisiaeNot specifiedEstimated from NMR data[9][10]
HeLa CellsGeneral Phosphate MetabolismGeneral analysis of phosphate compounds[11][12]

Note: Precise absolute intracellular concentrations of E4P are challenging to determine and can vary significantly with metabolic state. The provided references indicate the presence and general levels of sugar phosphates in these cells.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound-4-Phosphate and the associated enzymes.

Metabolite Extraction for LC-MS/MS Analysis of Sugar Phosphates

This protocol is adapted for the extraction of polar metabolites, including E4P, from cultured cells for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Quenching solution: 60% methanol, pre-chilled to -40°C

  • Extraction solvent: 75% acetonitrile / 25% methanol / 0.2% formic acid, pre-chilled to -20°C

  • Cell scraper

  • Centrifuge capable of reaching 16,000 x g at 4°C

  • Lyophilizer or vacuum concentrator

Procedure:

  • Aspirate the culture medium from the cell culture plate.

  • Immediately add 1 mL of ice-cold quenching solution to each well to arrest metabolism.

  • Place the plate on a bed of dry ice.

  • Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Centrifuge at 1,000 x g for 1 minute at 4°C to pellet the cells.

  • Discard the supernatant.

  • Resuspend the cell pellet in 1 mL of pre-chilled extraction solvent.

  • Vortex vigorously for 1 minute.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant containing the metabolites to a new microcentrifuge tube.

  • Dry the extract completely using a lyophilizer or vacuum concentrator.

  • Store the dried metabolite extract at -80°C until LC-MS/MS analysis.

  • Reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile) prior to injection.

Spectrophotometric Assay for Transaldolase Activity

This coupled enzyme assay measures the activity of transaldolase by monitoring the oxidation of NADH at 340 nm.[1][13] The production of glyceraldehyde-3-phosphate (GAP) from the transaldolase reaction is coupled to its conversion to glycerol-3-phosphate by triosephosphate isomerase (TPI) and glycerol-3-phosphate dehydrogenase (G3PDH).

Materials:

  • Assay buffer: 50 mM Tris-HCl, pH 7.5

  • Sedoheptulose-7-phosphate (S7P) solution (e.g., 10 mM)

  • Glyceraldehyde-3-phosphate (GAP) solution (e.g., 10 mM)

  • NADH solution (e.g., 10 mM)

  • Triosephosphate isomerase (TPI) (e.g., 100 units/mL)

  • Glycerol-3-phosphate dehydrogenase (G3PDH) (e.g., 100 units/mL)

  • Enzyme sample (e.g., purified transaldolase or cell lysate)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • Assay buffer

    • S7P (final concentration, e.g., 0.5 mM)

    • GAP (final concentration, e.g., 0.5 mM)

    • NADH (final concentration, e.g., 0.2 mM)

    • TPI (e.g., 1 unit)

    • G3PDH (e.g., 1 unit)

  • Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration and to measure any background NADH oxidation.

  • Initiate the reaction by adding the enzyme sample to the cuvette.

  • Immediately mix and monitor the decrease in absorbance at 340 nm over time.

  • Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.

  • Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M-1cm-1).

Spectrophotometric Assay for Transketolase Activity

Similar to the transaldolase assay, this coupled assay measures transketolase activity by monitoring NADH oxidation.[14] The production of glyceraldehyde-3-phosphate is coupled to its conversion to glycerol-3-phosphate.

Materials:

  • Assay buffer: 50 mM Tris-HCl, pH 7.6

  • Xylulose-5-phosphate (X5P) solution (e.g., 10 mM)

  • Ribose-5-phosphate (R5P) solution (e.g., 10 mM)

  • Thiamine pyrophosphate (TPP) solution (e.g., 1 mM)

  • MgCl2 solution (e.g., 100 mM)

  • NADH solution (e.g., 10 mM)

  • Triosephosphate isomerase (TPI) (e.g., 100 units/mL)

  • Glycerol-3-phosphate dehydrogenase (G3PDH) (e.g., 100 units/mL)

  • Enzyme sample (e.g., purified transketolase or cell lysate)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • Assay buffer

    • X5P (final concentration, e.g., 0.5 mM)

    • R5P (final concentration, e.g., 0.5 mM)

    • TPP (final concentration, e.g., 0.1 mM)

    • MgCl2 (final concentration, e.g., 5 mM)

    • NADH (final concentration, e.g., 0.2 mM)

    • TPI (e.g., 1 unit)

    • G3PDH (e.g., 1 unit)

  • Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the enzyme sample.

  • Immediately mix and monitor the decrease in absorbance at 340 nm over time.

  • Calculate the rate of NADH oxidation from the linear portion of the curve.

  • Calculate enzyme activity as described for the transaldolase assay.

Expression and Purification of Recombinant Human Transaldolase

This protocol describes a general workflow for the expression and purification of His-tagged recombinant human transaldolase from E. coli.[15]

Materials:

  • Expression vector containing the human transaldolase gene with a His-tag (e.g., pET vector)

  • E. coli expression strain (e.g., BL21(DE3))

  • LB medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • SDS-PAGE materials

Procedure:

  • Expression: a. Transform the expression vector into the E. coli expression strain. b. Grow a starter culture overnight in LB medium with the appropriate antibiotic. c. Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. e. Continue to grow the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18°C) for improved protein folding. f. Harvest the cells by centrifugation.

  • Purification: a. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press. b. Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris. c. Apply the cleared lysate to a pre-equilibrated Ni-NTA column. d. Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins. e. Elute the His-tagged transaldolase from the column with elution buffer. f. Analyze the eluted fractions by SDS-PAGE to assess purity. g. Pool the fractions containing the purified protein and dialyze against a suitable storage buffer.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the central position of this compound-4-phosphate in the non-oxidative pentose phosphate pathway and its connection to other metabolic routes.

PentosePhosphatePathway cluster_PPP Non-Oxidative Pentose Phosphate Pathway cluster_Shikimate Shikimate Pathway G6P Glucose-6-P F6P Fructose-6-P G6P->F6P Glycolysis GAP Glyceraldehyde-3-P F6P->GAP Glycolysis Transaldolase Transaldolase GAP->Transaldolase R5P Ribose-5-P Transketolase1 Transketolase R5P->Transketolase1 X5P Xylulose-5-P X5P->R5P X5P->Transketolase1 Transketolase2 Transketolase X5P->Transketolase2 S7P Sedoheptulose-7-P S7P->Transaldolase E4P Erythrose-4-P E4P->Transketolase2 DAHPS DAHP Synthase E4P->DAHPS PEP Phosphoenolpyruvate PEP->DAHPS DAHP DAHP Aromatic_AA Aromatic Amino Acids DAHP->Aromatic_AA Multiple Steps Transketolase1->GAP Transketolase1->S7P Transaldolase->F6P Transaldolase->E4P Transketolase2->F6P Transketolase2->GAP DAHPS->DAHP

Caption: Role of E4P in the Pentose Phosphate and Shikimate Pathways.

Experimental Workflow: Metabolite Extraction and Analysis

MetaboliteAnalysisWorkflow start Cell Culture quench Metabolism Quenching (-40°C Methanol) start->quench harvest Cell Harvesting (Scraping & Centrifugation) quench->harvest extract Metabolite Extraction (Cold Organic Solvent) harvest->extract separate Liquid Chromatography (LC) extract->separate detect Tandem Mass Spectrometry (MS/MS) separate->detect analyze Data Analysis (Quantification) detect->analyze

Caption: Workflow for LC-MS/MS-based analysis of E4P.

Conclusion

This compound-4-phosphate is a central metabolite that links the pentose phosphate pathway with glycolysis and major biosynthetic pathways. Its role as a substrate for transketolase and a product of transaldolase highlights the intricate carbon-shuffling network of the non-oxidative PPP. Furthermore, its function as a precursor for aromatic amino acids underscores the importance of the PPP in providing essential building blocks for the cell. The experimental protocols provided in this guide offer a starting point for researchers to investigate the function of E4P and its associated enzymes in various biological contexts. Further research is needed to fully elucidate the kinetic parameters of the human enzymes involved in E4P metabolism and to accurately quantify its intracellular concentrations under different physiological and pathological conditions.

References

An In-depth Technical Guide to the Physical and Chemical Properties of D-Erythrose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

D-Erythrose, a naturally occurring tetrose monosaccharide, serves as a vital intermediate in key metabolic pathways and as a versatile building block in synthetic organic chemistry.[1][2] As an aldotetrose, its structure comprises a four-carbon backbone with an aldehyde functional group, making it a reducing sugar.[3][4] Its specific stereochemistry and reactive nature are central to its biological roles and synthetic applications, particularly in the pentose phosphate pathway and the synthesis of complex chiral molecules.[1][5] This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and visual representations of its core chemical transformations.

Physical and Molecular Properties

This compound is typically encountered as a clear, colorless, and highly viscous syrup, often in an aqueous solution.[6][7] It is hygroscopic and fully miscible with water and soluble in methanol.[6][8] Below is a summary of its key physical and molecular data.

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
CAS Number 583-50-6[6][9]
Molecular Formula C₄H₈O₄[3][6]
Molecular Weight 120.10 g/mol [9][10]
Appearance Clear, colorless, very viscous liquid or light yellow syrup[6][7][11]
Melting Point < 25 °C[6][12]
Boiling Point 311.1 °C at 760 mmHg[6]
Density 1.41 - 1.698 g/cm³[6][12][13]
Refractive Index 1.498[6][12]
Flash Point 156.2 °C[6]
Vapor Pressure 0 mmHg at 25 °C[6]
pKa 12.49 ± 0.20 (Predicted)[6]
Table 2: Solubility and Chromatographic Properties of this compound
PropertyValueReference(s)
Water Solubility Fully miscible; 1430 g/L (Predicted); 250 mg/mL; 50 mg/mL[2][6][14]
Methanol Solubility Soluble[6]
DMSO Solubility ≥ 250 mg/mL[2]
LogP -2.1 to -2.2[6][9]
Optical Rotation [α]D²⁰ +1° → -14.5° (c=11 in water, over 3 days)[10]

Chemical Structure and Stereochemistry

This compound is an aldose with two chiral centers at carbons 2 and 3.[5] The "D-" designation indicates that the hydroxyl group on the chiral carbon furthest from the aldehyde group (C3) is on the right side in its Fischer projection.[4][15] This specific stereoconfiguration is crucial for its biological activity and distinguishes it from its diastereomer, D-threose.[3][16]

Caption: Fischer Projection of this compound.

Chemical Reactivity and Key Reactions

The presence of an aldehyde group and multiple hydroxyl groups makes this compound a reactive molecule capable of undergoing oxidation, reduction, and condensation reactions.[4]

Oxidation and Reduction

As a reducing sugar, the aldehyde group of this compound can be oxidized to a carboxylic acid. Mild oxidizing agents like bromine water convert it to D-erythronic acid. Stronger oxidizing agents, such as nitric acid, oxidize both the aldehyde group and the primary alcohol group, yielding the aldaric acid, meso-tartaric acid, which is optically inactive.[17][18]

Conversely, reduction of the aldehyde group, typically with sodium borohydride (NaBH₄), yields the corresponding sugar alcohol (alditol), erythritol.[10][19]

G erythrose This compound erythronic D-Erythronic Acid (Aldonic Acid) erythrose->erythronic Mild Oxidation (e.g., Br₂/H₂O) tartaric meso-Tartaric Acid (Aldaric Acid) erythrose->tartaric Strong Oxidation (e.g., HNO₃) erythritol Erythritol (Alditol) erythrose->erythritol Reduction (e.g., NaBH₄)

Caption: Oxidation and Reduction Pathways of this compound.

Role in Chemical Synthesis

This compound is a key intermediate in the chain-lengthening and chain-shortening of aldoses. It can be synthesized via the Ruff degradation of D-arabinose or D-ribose.[17][18] Conversely, applying the Kiliani-Fischer synthesis to D-glyceraldehyde produces a mixture of the two diastereomeric tetroses, this compound and D-Threose.[20]

G cluster_start Starting Aldotriose cluster_process Process cluster_product Product Aldotetroses (Epimers) glyceraldehyde D-Glyceraldehyde step1 1. NaCN, HCN glyceraldehyde->step1 step2 2. H₂, Pd-BaSO₄ step3 3. H₃O⁺ erythrose This compound step3->erythrose threose D-Threose step3->threose

Caption: this compound Formation via Kiliani-Fischer Synthesis.

Maillard Reaction

This compound, as a reducing sugar, readily participates in the Maillard reaction, a form of non-enzymatic browning. This complex cascade of reactions occurs between the carbonyl group of the sugar and the nucleophilic amino group of an amino acid, peptide, or protein.[21][22] The reaction is initiated by the formation of a Schiff base, which then rearranges to form an Amadori product.[23] Subsequent reactions lead to the generation of a wide array of compounds responsible for the color, flavor, and aroma of cooked foods.[22] this compound is a known precursor for certain fragments in this pathway.[21]

G reactants This compound (Reducing Sugar) + Amino Acid schiff Schiff Base (Unstable) reactants->schiff Condensation amadori Amadori Product (Ketosamine) schiff->amadori Amadori Rearrangement products Advanced Glycation End-products (AGEs) Melanoidins (Color) Flavor & Aroma Compounds amadori->products Further Reactions (Dehydration, Fragmentation)

References

The Pivotal Role of D-Erythrose in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Erythrose and its phosphorylated derivative, this compound-4-phosphate (E4P), are central intermediates in the carbon metabolism of a vast array of microorganisms. While this compound itself can be utilized as a carbon source by select bacteria, its biological significance is predominantly realized through E4P. This four-carbon sugar phosphate serves as a critical node, linking the pentose phosphate pathway (PPP) with the biosynthesis of aromatic amino acids and vitamins. Recent discoveries have further highlighted its role in specialized catabolic pathways, such as the metabolism of erythritol in pathogenic and symbiotic bacteria. This technical guide provides an in-depth exploration of the metabolic functions of this compound in microorganisms, presenting quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development.

Introduction to this compound and this compound-4-Phosphate

This compound is a four-carbon aldose sugar that, while not as abundant as hexoses or pentoses, plays a crucial role in microbial physiology. Its primary significance lies in its phosphorylated form, this compound-4-phosphate (E4P), which is a key intermediate in central carbon metabolism. E4P exists in all domains of life and serves as a fundamental building block for essential biomolecules.[1][2] In microorganisms, the metabolism of this compound and E4P is integrated into a network of pathways vital for growth, survival, and interaction with the environment.

Core Metabolic Pathways Involving this compound-4-Phosphate

E4P is a central metabolite that connects major anabolic and catabolic routes. Its primary roles are in the pentose phosphate pathway and as a precursor for the shikimate pathway.

The Pentose Phosphate Pathway (PPP)

The non-oxidative phase of the PPP is the primary hub for the synthesis and interconversion of sugar phosphates, including E4P. Two key enzymes, transketolase and transaldolase, mediate these reversible reactions.[3][4]

  • Transketolase (EC 2.2.1.1): This thiamine pyrophosphate (TPP)-dependent enzyme catalyzes the transfer of a two-carbon ketol unit. It is involved in two reactions that directly produce or consume E4P:

    • Fructose-6-phosphate + Glyceraldehyde-3-phosphate ⇌ Erythrose-4-phosphate + Xylulose-5-phosphate[5]

    • Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate ⇌ Ribose-5-phosphate + Xylulose-5-phosphate

  • Transaldolase (EC 2.2.1.2): This enzyme catalyzes the transfer of a three-carbon dihydroxyacetone moiety. It interconverts the products of the first transketolase reaction:

    • Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate ⇌ Erythrose-4-phosphate + Fructose-6-phosphate[6][7]

These reactions allow the cell to balance its need for NADPH (from the oxidative PPP), pentoses (for nucleotide synthesis), and precursors for other biosynthetic pathways.

Pentose_Phosphate_Pathway_E4P cluster_PPP Non-Oxidative Pentose Phosphate Pathway F6P Fructose-6-P E4P Erythrose-4-P F6P->E4P Transketolase S7P Sedoheptulose-7-P G3P Glyceraldehyde-3-P G3P_2 Glyceraldehyde-3-P R5P Ribose-5-P F6P_2 F6P_2 X5P Xylulose-5-P S7P->E4P Transaldolase S7P->F6P_2 Transaldolase X5P_2 Xylulose-5-P R5P->S7P Transketolase G3P_3 Glyceraldehyde-3-P

Fig. 1: Role of E4P in the Non-Oxidative PPP.
Precursor for Aromatic Amino Acid Biosynthesis (Shikimate Pathway)

E4P is an essential precursor for the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan, as well as other aromatic compounds, via the shikimate pathway.[6][7] The first committed step of this pathway is the condensation of E4P and phosphoenolpyruvate (PEP), a glycolytic intermediate.

  • DAHP Synthase (EC 2.5.1.54): This enzyme catalyzes the aldol condensation of E4P and PEP to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).[7] This reaction serves as a key regulatory point, with different isoenzymes of DAHP synthase often subject to feedback inhibition by the final aromatic amino acid products.[8]

Shikimate_Pathway_Initiation PEP Phosphoenolpyruvate (from Glycolysis) DAHP 3-Deoxy-D-arabino- heptulosonate-7-phosphate (DAHP) PEP->DAHP DAHP Synthase E4P Erythrose-4-Phosphate (from PPP) E4P->DAHP Shikimate Shikimate Pathway (6 steps) DAHP->Shikimate AroAA Aromatic Amino Acids (Trp, Phe, Tyr) Shikimate->AroAA AroAA->DAHP Feedback Inhibition

Fig. 2: Initiation of the Shikimate Pathway.
Erythritol Catabolism in Brucella and other α-Proteobacteria

A novel metabolic pathway discovered in Brucella species demonstrates a direct route for the utilization of the four-carbon polyol erythritol, which is abundant in the reproductive tissues of host animals.[9][10] This pathway is significant as it feeds exclusively into the PPP via E4P, bypassing the need for fructose-1,6-bisphosphatase for gluconeogenesis.[9]

The pathway proceeds through the following steps:

  • Erythritol Kinase (EryA): Erythritol is phosphorylated to L-erythritol-4-phosphate.

  • L-erythritol-4-phosphate dehydrogenase (EryB): L-erythritol-4-phosphate is oxidized to L-3-tetrulose-4-phosphate.

  • Tetrulose-4-phosphate racemase (EryC): L-3-tetrulose-4-phosphate is converted to D-3-tetrulose-4-phosphate.

  • D-3-tetrulose-4-phosphate isomerase (TpiA2/EryH): D-3-tetrulose-4-phosphate is isomerized to D-erythrulose-4-phosphate.

  • This compound-4-phosphate isomerase (RpiB/EryI): D-erythrulose-4-phosphate is isomerized to This compound-4-phosphate .

The resulting E4P then enters the non-oxidative pentose phosphate pathway.[9]

Erythritol_Catabolism Erythritol Erythritol Ery_4P L-Erythritol-4-P Erythritol->Ery_4P EryA (Kinase) Tet_4P_L L-3-Tetrulose-4-P Ery_4P->Tet_4P_L EryB (Dehydrogenase) Tet_4P_D D-3-Tetrulose-4-P Tet_4P_L->Tet_4P_D EryC (Racemase) Erythrulose_4P D-Erythrulose-4-P Tet_4P_D->Erythrulose_4P TpiA2/EryH (Isomerase) E4P This compound-4-P Erythrulose_4P->E4P RpiB/EryI (Isomerase) PPP Pentose Phosphate Pathway E4P->PPP

Fig. 3: Erythritol Catabolism Pathway in Brucella.

Direct Utilization of this compound

Some microorganisms, such as strains of Alcaligenes faecalis, are capable of utilizing this compound as a sole carbon and energy source.[11] While a specific this compound kinase has not been definitively characterized in bacteria, experimental evidence suggests that the initial step is phosphorylation to E4P.[11] This is likely catalyzed by a non-specific sugar kinase, such as a glyceraldehyde kinase or another promiscuous carbohydrate kinase, which then directs the carbon into the central metabolic pathways described above.

Quantitative Data on this compound Metabolism

The efficiency and regulation of metabolic pathways involving this compound are governed by the kinetic properties of their enzymes and the intracellular concentrations of metabolites.

Table 1: Kinetic Parameters of Key Enzymes in E4P Metabolism

EnzymeOrganismSubstrateK_m (mM)Optimal pHOptimal Temp (°C)Reference(s)
Transaldolase Rattus norvegicus (liver)Erythrose-4-P0.13-0.176.9-7.2-[12]
Fructose-6-P0.30-0.356.9-7.2-[12]
Transketolase Rattus norvegicus (liver)Ribose-5-P0.3~7.6-[12]
Xylulose-5-P0.5~7.6-[12]
DAHP Synthase (Aro4p) Saccharomyces cerevisiaeErythrose-4-P0.56.5-7.0-[13]
Phosphoenolpyruvate0.1256.5-7.0-[13]
DAHP Synthase (Phe-sensitive) Escherichia coli----[14]
Pre-steady-state k_productMn(II)-reconstituted130-200 s⁻¹--
E4P Dehydrogenase (Epd) Escherichia coliErythrose-4-P0.96~8.650[15]
NAD⁺0.074~8.650[15]

Table 2: Intracellular Concentration of this compound-4-Phosphate

OrganismGrowth PhaseConcentration (nmol/g dry weight)Reference(s)
Escherichia coliExponential~50-100[12]
Escherichia coliStationary~20-50[12]

Experimental Protocols

General Workflow for Studying this compound Utilization

The following workflow outlines the key steps to investigate the metabolism of this compound as a novel carbon source in a microorganism.

Experimental_Workflow start Select Microorganism growth_curve 1. Growth Curve Analysis (Minimal media + this compound vs Control) start->growth_curve uptake 2. Substrate Uptake Assay (e.g., using ¹⁴C-labeled this compound) growth_curve->uptake metabolomics 3. Metabolite Profiling (LC-MS/MS or GC-MS to identify intracellular intermediates like E4P) uptake->metabolomics cfe 4. Preparation of Cell-Free Extract metabolomics->cfe enzyme_assays 5. Enzyme Assays (e.g., Kinase, Transketolase, DAHP synthase) cfe->enzyme_assays genomics 6. Genetic Analysis (Identify candidate genes for transport and initial phosphorylation) enzyme_assays->genomics conclusion Elucidate Metabolic Pathway genomics->conclusion

Fig. 4: Workflow for this compound Metabolism Study.
Preparation of Bacterial Cell-Free Extract for Enzyme Assays

This protocol is a general method for obtaining soluble proteins from bacterial cells.

  • Cell Culture and Harvest:

    • Grow the bacterial culture in an appropriate medium to the mid-to-late logarithmic phase.

    • Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

    • Wash the cell pellet three times with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 14 mM Mg-glutamate and 60 mM K-glutamate).[16]

  • Cell Lysis:

    • Resuspend the washed cell pellet in lysis buffer (e.g., Tris buffer with protease inhibitors and DNase I).

    • Lyse the cells using a physical method such as sonication on ice (e.g., 3-5 cycles of 1-minute bursts with 2-minute cooling intervals) or by using a high-pressure homogenizer (e.g., French press).[12][17] Alternatively, enzymatic lysis with lysozyme followed by freeze-thaw cycles can be employed.[3][12]

  • Clarification:

    • Centrifuge the lysate at high speed (e.g., 27,000 - 30,000 x g for 30 minutes at 4°C) to pellet cell debris.[1][12]

    • Carefully collect the supernatant, which is the cell-free extract.

  • Storage:

    • Use the cell-free extract immediately for enzyme assays or store it in aliquots at -80°C.

Spectrophotometric Assay for Transketolase Activity

This coupled enzyme assay measures transketolase activity by monitoring the oxidation of NADH at 340 nm.[14]

  • Principle: Transketolase produces glyceraldehyde-3-phosphate (G3P). G3P is converted to dihydroxyacetone phosphate by triosephosphate isomerase (TIM). Dihydroxyacetone phosphate is then reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase (G3PDH), oxidizing NADH to NAD⁺ in the process.[14]

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5

    • Cofactors: 2.5 mM MgCl₂, 60 µM Thiamine Pyrophosphate (TPP)

    • Substrates: Ribose-5-phosphate and Xylulose-5-phosphate

    • Coupling Enzymes: Triosephosphate isomerase (TIM) and Glycerol-3-phosphate dehydrogenase (G3PDH)

    • NADH solution

    • Cell-free extract or purified enzyme

  • Procedure:

    • In a quartz cuvette, combine the assay buffer, cofactors, substrates, coupling enzymes, and NADH.

    • Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow temperature equilibration.

    • Initiate the reaction by adding the cell-free extract or purified transketolase.

    • Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

    • Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time plot. One unit of activity is the amount of enzyme that catalyzes the conversion of 1 µmol of NADH per minute.

Continuous Spectrophotometric Assay for DAHP Synthase

This assay measures DAHP synthase activity by monitoring the consumption of PEP at 232 nm.[11]

  • Principle: The substrate phosphoenolpyruvate (PEP) has a characteristic absorbance at 232 nm due to its α,β-unsaturated carbonyl system. The product, DAHP, does not absorb at this wavelength. The rate of decrease in absorbance is proportional to the enzyme activity.

  • Reagents:

    • Assay Buffer: 100 mM BTP (1,3-bis(tris(hydroxymethyl)methylamino)propane), pH 7.5

    • Substrates: Phosphoenolpyruvate (PEP) and this compound-4-phosphate (E4P)

    • Cell-free extract or purified enzyme

  • Procedure:

    • Prepare an assay mixture in a quartz cuvette containing BTP buffer, PEP, and E4P.

    • Pre-incubate the mixture at 37°C for 2 minutes.

    • Initiate the reaction by adding the DAHP synthase enzyme.

    • Continuously monitor the decrease in absorbance at 232 nm.

    • Calculate the rate of PEP consumption using its molar extinction coefficient (ε = 2840 M⁻¹cm⁻¹).[11] One unit of activity is defined as the consumption of 1 µmol of PEP per minute.

Signaling and Regulatory Roles

The primary known regulatory role of this compound metabolites in microorganisms is through the allosteric feedback inhibition of DAHP synthase by aromatic amino acids, which controls the carbon flux into the shikimate pathway.[8] While some bacterial signaling pathways utilize small molecules derived from primary metabolism, there is currently no direct evidence to suggest that this compound or E4P act as widespread intra- or intercellular signaling molecules in the same manner as quorum-sensing autoinducers or second messengers like cyclic di-GMP.[18][19][20] The regulation of E4P levels appears to be primarily controlled through the kinetics and substrate availability of the enzymes within the pentose phosphate pathway.

Conclusion and Future Perspectives

This compound, primarily through its phosphorylated form E4P, is an indispensable metabolite in microorganisms, fundamentally linking carbohydrate catabolism with the anabolic pathways that produce aromatic amino acids and nucleotides. The elucidation of novel pathways, such as erythritol catabolism in Brucella, continues to expand our understanding of its metabolic versatility. As a key precursor for essential compounds, the enzymes involved in E4P metabolism represent potential targets for the development of novel antimicrobial agents. Future research aimed at identifying and characterizing the enzymes responsible for direct this compound phosphorylation and transport will further clarify its role and could unveil new targets for metabolic engineering and drug design. The detailed protocols and compiled data in this guide serve as a foundational resource for advancing these research endeavors.

References

The Pivotal Role of D-Erythrose in Prebiotic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The origin of life is a question that has long captivated scientific inquiry. Central to this mystery is the emergence of key biomolecules, such as ribonucleic acid (RNA), from a prebiotic chemical milieu. This technical guide delves into the significant role of D-Erythrose, a four-carbon aldose, in prebiotic chemistry. We explore its formation through the formose reaction, its subsequent transformations under plausible prebiotic conditions, and its crucial position as a precursor to pentose sugars, the backbone of RNA. This document provides an in-depth analysis of the reaction pathways, quantitative data from key experiments, detailed experimental protocols, and visual representations of the core chemical processes to offer a comprehensive resource for researchers in the fields of prebiotic chemistry, astrobiology, and drug development.

Introduction

This compound, a simple tetrose sugar, is increasingly recognized as a key intermediate in the prebiotic synthesis of the building blocks of life.[1] Its structure and reactivity make it a plausible bridge between the simple organic molecules thought to be abundant on the early Earth and the more complex carbohydrates essential for contemporary biology. This guide will explore the formation of this compound via the formose reaction, a robust pathway for the synthesis of sugars from formaldehyde, and its subsequent isomerization and aldol condensation reactions that lead to the formation of pentoses, including the biologically critical D-ribose.

The Formose Reaction: A Prebiotic Source of this compound

The formose reaction, first described by Aleksandr Butlerov in 1861, is the polymerization of formaldehyde into a complex mixture of sugars.[2] This reaction is considered a highly plausible prebiotic process as formaldehyde is readily formed in various prebiotic scenarios. The reaction is typically catalyzed by alkaline conditions and divalent metal ions. This compound emerges as one of the key intermediates in the formose reaction network.

The generally accepted mechanism involves the initial slow dimerization of formaldehyde to glycolaldehyde. Glycolaldehyde then acts as a catalyst in an autocatalytic cycle, reacting with formaldehyde to produce glyceraldehyde. A subsequent aldol addition of formaldehyde to dihydroxyacetone (an isomer of glyceraldehyde) yields a ketotetrose, which can then isomerize to the aldotetroses, this compound and D-Threose. A retro-aldol reaction of these tetroses can then regenerate two molecules of glycolaldehyde, thus propagating the autocatalytic cycle.[2]

Formose_Reaction F1 Formaldehyde GA Glycolaldehyde F1->GA Dimerization GLA Glyceraldehyde F1->GLA KT Ketotetrose (Erythrulose) F1->KT F2 Formaldehyde F2->GA GA->GLA Aldol Addition DHA Dihydroxyacetone GLA->DHA Isomerization Pentoses Pentoses GLA->Pentoses DHA->KT Aldol Addition Ery This compound KT->Ery Isomerization Thr D-Threose KT->Thr Isomerization GA2 Glycolaldehyde Ery->GA2 Retro-Aldol GA3 Glycolaldehyde Ery->GA3 Ery->Pentoses Aldol Addition Thr->GA2 Thr->GA3 Carbonyl_Migration Ery This compound Enediol Enediol Intermediate Ery->Enediol Isomerization Erythrulose D-Erythrulose Enediol->Erythrulose Threose D-Threose Enediol->Threose Epimerization Erythrulose->Enediol Pentose_Synthesis Ery This compound Rib D-Ribose Ery->Rib Aldol Addition Ara D-Arabinose Ery->Ara Thr D-Threose Xyl D-Xylose Thr->Xyl Lyx D-Lyxose Thr->Lyx GA Glycolaldehyde GA->Rib GA->Ara GA->Xyl GA->Lyx RNA RNA Rib->RNA Nucleotide Formation

References

The Stereochemical Landscape of D-Erythrose and Its Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chirality of D-Erythrose and its corresponding stereoisomers. Erythrose, a four-carbon aldose (an aldotetrose), is a fundamental building block in carbohydrate chemistry. Due to its two chiral centers, it exists as four distinct stereoisomers. Understanding the precise three-dimensional arrangement of these isomers is critical for various applications, including stereoselective synthesis and the study of carbohydrate metabolism. This guide details their stereochemical relationships, physicochemical properties, and the experimental methods used for their characterization.

Core Concepts in the Stereochemistry of Tetroses

Erythrose contains two stereocenters, leading to the possibility of 22 = 4 stereoisomers. These isomers are grouped into two pairs of enantiomers. The nomenclature used to distinguish these isomers is based on the orientation of the hydroxyl groups in their Fischer projections.

  • D- and L-Configuration: The designation of a sugar as D or L is determined by the configuration of the chiral center furthest from the carbonyl group. If the hydroxyl group on this carbon is on the right in the Fischer projection, it is a D-sugar. If it is on the left, it is an L-sugar.

  • Erythro and Threo Nomenclature: The terms "erythro" and "threo" are used to describe the relative configuration of adjacent chiral centers. In the context of aldotetroses, if the two hydroxyl groups on the chiral carbons are on the same side in the Fischer projection, the isomer is referred to as "erythro." If they are on opposite sides, it is termed "threo."[1][2]

The four stereoisomers of 2,3,4-trihydroxybutanal are:

  • This compound and L-Erythrose (enantiomers)

  • D-Threose and L-Threose (enantiomers)

This compound and D-Threose are diastereomers, as are this compound and L-Threose. Diastereomers are stereoisomers that are not mirror images of each other.[3][4][5] Specifically, this compound and D-Threose are epimers, as they differ in configuration at only one chiral center.[6]

Physicochemical Properties of Erythrose and Threose Isomers

The stereochemical differences between these isomers give rise to distinct physicochemical properties, most notably their interaction with plane-polarized light (optical activity). Enantiomers have identical physical properties except for the direction in which they rotate plane-polarized light; they rotate light by equal amounts but in opposite directions.[3][5] Diastereomers have different physical properties, including optical rotation, melting point, and solubility.[5]

The specific rotation ([α]) is a fundamental property used to characterize chiral compounds and is measured using a polarimeter. It is defined as the observed angle of rotation for a solution at a specific concentration and path length.

IsomerStereochemical Configuration (C2, C3)Specific Rotation ([α]D)Relationship to this compound
This compound (R, R)-14.5° (at equilibrium)[1]Reference
L-Erythrose (S, S)+14.5° (at equilibrium)Enantiomer
D-Threose (S, R)-4.0°[3]Diastereomer (Epimer)
L-Threose (R, S)+4.6°[3]Diastereomer

Note on Mutarotation of this compound: this compound exhibits mutarotation in solution, with its specific rotation changing over time from an initial value of +1° to an equilibrium value of -14.5°.[1] This phenomenon is due to the interconversion between the cyclic hemiacetal forms (furanoses) and the open-chain aldehyde form.

Experimental Protocol: Determination of Specific Rotation by Polarimetry

The following protocol outlines the methodology for determining the specific rotation of a carbohydrate sample, such as an erythrose or threose isomer.

Objective: To measure the optical rotation of a known concentration of a carbohydrate solution and calculate its specific rotation.

Materials and Equipment:

  • Polarimeter

  • Sodium lamp (589 nm)

  • Polarimeter sample cell (1 dm path length)

  • Volumetric flask (10 mL)

  • Analytical balance

  • Spatula and weighing paper

  • Beakers

  • Pipettes

  • Distilled water (or other appropriate solvent)

  • The carbohydrate sample to be analyzed

Procedure:

  • Instrument Warm-up: Turn on the polarimeter and the sodium lamp at least 10-15 minutes before use to allow them to stabilize.

  • Sample Preparation: a. Accurately weigh a specific amount of the dry carbohydrate sample (e.g., 0.1 g) using an analytical balance. b. Quantitatively transfer the sample to a 10 mL volumetric flask. c. Add a small amount of distilled water to the flask and swirl to dissolve the sample completely. d. Once dissolved, carefully add distilled water to the calibration mark of the volumetric flask. e. Stopper the flask and invert it several times to ensure a homogeneous solution. f. Calculate the concentration of the solution in g/100 mL.

  • Calibration (Blank Measurement): a. Fill the polarimeter sample cell with the pure solvent (distilled water). b. Ensure there are no air bubbles in the light path. c. Place the sample cell in the polarimeter. d. Adjust the analyzer until the light field is at its minimum intensity (or a uniform field is observed, depending on the instrument). e. Record the reading as the blank value (αblank).

  • Sample Measurement: a. Rinse the sample cell with a small amount of the prepared carbohydrate solution. b. Fill the cell with the carbohydrate solution, again ensuring no air bubbles are present in the light path. c. Place the filled sample cell in the polarimeter. d. Rotate the analyzer to find the angle of minimum light intensity. e. Record the observed rotation (αobs).

  • Data Analysis: a. Calculate the corrected observed rotation: α = αobs - αblank. b. Calculate the specific rotation using the following formula: [α]DT = (100 * α) / (l * c) Where:

    • [α]DT is the specific rotation at temperature T using the D-line of sodium.
    • α is the corrected observed rotation in degrees.
    • l is the path length of the sample cell in decimeters (dm).
    • c is the concentration of the solution in grams per 100 mL.

Expected Results: The calculated specific rotation should correspond to the literature value for the specific isomer being tested, allowing for its identification and characterization.

Visualizing Stereochemical Relationships and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key relationships and processes described in this guide.

stereoisomers D_Erythrose This compound (2R, 3R) L_Erythrose L-Erythrose (2S, 3S) D_Erythrose->L_Erythrose Enantiomers D_Threose D-Threose (2S, 3R) D_Erythrose->D_Threose Diastereomers (Epimers at C2) L_Threose L-Threose (2R, 3S) D_Erythrose->L_Threose Diastereomers L_Erythrose->D_Threose Diastereomers L_Erythrose->L_Threose Diastereomers (Epimers at C2) D_Threose->L_Threose Enantiomers

Caption: Stereochemical relationships between the isomers of 2,3,4-trihydroxybutanal.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Polarimetric Analysis cluster_calc Data Processing weigh Weigh Isomer Sample dissolve Dissolve in Solvent weigh->dissolve volume Adjust to Known Volume dissolve->volume blank Measure Solvent Blank volume->blank Begin Analysis sample Measure Sample Rotation blank->sample calculate Calculate Specific Rotation sample->calculate Process Data compare Compare with Literature Values calculate->compare identification identification compare->identification Isomer Identification

Caption: Experimental workflow for the differentiation of stereoisomers using polarimetry.

References

An In-depth Technical Guide to D-Erythrose: Nomenclature, Properties, and Metabolic Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Erythrose, a four-carbon aldose monosaccharide, is a pivotal intermediate in central metabolic pathways, most notably the pentose phosphate pathway. Its stereochemistry and chemical properties make it a molecule of significant interest in various fields, including biochemistry, synthetic chemistry, and drug development. This technical guide provides a comprehensive overview of the nomenclature of this compound according to IUPAC standards, its physicochemical properties, established experimental protocols for its synthesis and analysis, and its crucial role in cellular metabolism, illustrated through a detailed signaling pathway diagram.

This compound Nomenclature

The systematic naming of carbohydrates is governed by the rules established by the International Union of Pure and Applied Chemistry (IUPAC) and the International Union of Biochemistry and Molecular Biology (IUBMB).[1][2][3][4] this compound is a tetrose, indicating it has four carbon atoms, and an aldose, signifying the presence of an aldehyde functional group.[5][6]

  • Common Name: this compound

  • Systematic Name: D-erythro-Tetrose[6]

  • IUPAC Name: (2R,3R)-2,3,4-Trihydroxybutanal[6][7]

The "D" designation refers to the configuration of the chiral center furthest from the aldehyde group (C3 in this case). In the Fischer projection, the hydroxyl group on this carbon is positioned on the right.[4] The prefix "erythro" is used when the two hydroxyl groups on adjacent chiral centers (C2 and C3) are on the same side in the Fischer projection.[4]

Synonyms: D-(-)-Erythrose, D-erythro-tetrose.[7]

Physicochemical Properties of this compound

This compound is typically encountered as a light yellow, viscous syrup and is highly soluble in water.[6] Its key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Registry Number 583-50-6[6][7]
Molecular Formula C₄H₈O₄[6][7]
Molecular Weight 120.10 g/mol [7]
Appearance Light yellow syrup[6]
Melting Point < 25 °C[8][9]
Boiling Point Inconsistent values reported (e.g., 144.07 °C, 290.6 °C, 311.1 °C)
Solubility Highly soluble in water[6]
Specific Rotation [α]D Shows mutarotation from +1° to -14.5° (c=11, water)[8]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Two notable approaches are the oxidative degradation of D-glucose and the oxidation of a gluconic acid salt.

Method 1: Oxidation of D-Glucose with Lead Tetraacetate

This method involves the selective degradation of D-glucose to di-O-formyl-D-erythrose through oxidation with two molar equivalents of lead tetraacetate. The resulting ester is then hydrolyzed to yield this compound. This procedure has been reported to achieve an overall yield of at least 80%.[10]

  • Reactants: D-Glucose, Lead Tetraacetate, Acetic Acid.

  • Procedure Outline:

    • D-Glucose is treated with lead tetraacetate in acetic acid. The reaction is monitored until the rapid consumption of two moles of the oxidant is complete.

    • The initial rapid phase of the reaction corresponds to the conversion of the hexose to this compound.

    • The resulting di-O-formyl-D-erythrose is hydrolyzed to afford this compound.[10]

Method 2: Rosenmund Reduction of Acetylated Tetronyl Chlorides

A multi-step synthesis starting from D-glyceraldehyde involves a Kiliani synthesis with ¹⁴C-labeled cyanide, followed by hydrolysis to epimeric D-tetronic-1-¹⁴C acids. These are then converted to D-tetroses-1-¹⁴C via an improved Rosenmund reduction of the acetylated tetronyl chlorides.[11][12][13]

  • Key Steps:

    • Addition of ¹⁴C-labeled cyanide to D-glyceraldehyde.

    • Hydrolysis of the resulting cyanohydrins.

    • Conversion of the epimeric D-tetronic-1-¹⁴C acids to their acetylated tetronyl chlorides.

    • Rosenmund reduction of the acetylated tetronyl chlorides to tri-O-acetyl-aldehydo-D-erythrose.[11][12][13]

Analysis of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of monosaccharides. Due to the lack of a strong chromophore in this compound, detection is typically achieved using a Refractive Index Detector (RID) or through pre-column derivatization to introduce a UV-active or fluorescent tag.[14][15]

General Protocol for Monosaccharide Analysis using Pre-column Derivatization with PMP (1-phenyl-3-methyl-5-pyrazolone) and HPLC-MS/MS:

This method allows for sensitive and accurate quantification of monosaccharides.[16][17][18]

  • Sample Preparation:

    • Hydrolyze any polysaccharides in the sample to release monosaccharides.

    • Neutralize the hydrolysate.

    • Derivatize the monosaccharides with PMP in an alkaline solution (e.g., NaOH) at an elevated temperature (e.g., 70°C).

    • Neutralize the reaction mixture and extract the PMP-labeled derivatives with an organic solvent (e.g., chloroform).

    • Evaporate the organic layer and reconstitute the residue in the mobile phase for HPLC analysis.[16][17][18]

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., Shim-pack VP-ODS).[16]

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).[16]

    • Flow Rate: Typically in the range of 0.2-1.0 mL/min.[15][16]

    • Detection: Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[16][17]

Metabolic Significance and Signaling Pathway

This compound 4-phosphate, a phosphorylated derivative of this compound, is a key intermediate in the non-oxidative branch of the Pentose Phosphate Pathway (PPP).[19][20][21][22][23] The PPP is a crucial metabolic pathway that runs parallel to glycolysis and is responsible for generating NADPH and the precursors for nucleotide biosynthesis.[21][23][24]

The following Graphviz diagram illustrates the central role of this compound 4-phosphate in the interconversion of sugars within the pentose phosphate pathway.

PentosePhosphatePathway F6P Fructose 6-Phosphate (F6P) S7P Sedoheptulose 7-Phosphate (S7P) F6P->S7P Transketolase G3P Glyceraldehyde 3-Phosphate (G3P) G3P->S7P invis1 G3P->invis1 E4P This compound 4-Phosphate (E4P) S7P->E4P Transaldolase R5P Ribose 5-Phosphate (R5P) S7P->R5P invis2 S7P->invis2 E4P->F6P Transketolase E4P->F6P X5P Xylulose 5-Phosphate (X5P) X5P->F6P X5P->G3P Transketolase X5P->G3P invis1->S7P invis2->E4P invis2->R5P

Caption: Role of this compound 4-Phosphate in the Pentose Phosphate Pathway.

In this pathway, the enzyme transaldolase catalyzes the reversible reaction between sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate to produce this compound 4-phosphate and fructose 6-phosphate.[19] Subsequently, transketolase utilizes this compound 4-phosphate and xylulose 5-phosphate to generate fructose 6-phosphate and glyceraldehyde 3-phosphate, which can then re-enter the glycolytic pathway.[25] this compound 4-phosphate also serves as a crucial precursor for the biosynthesis of aromatic amino acids (tyrosine, phenylalanine, and tryptophan) through the shikimate pathway.[19][23]

Conclusion

This compound is a fundamental monosaccharide with a well-defined nomenclature and significant roles in cellular metabolism. This guide has provided a detailed overview of its IUPAC naming, a summary of its key physicochemical properties, insights into experimental protocols for its synthesis and analysis, and a visual representation of its involvement in the pentose phosphate pathway. For researchers and professionals in drug development, a thorough understanding of this compound and its metabolic context is essential for exploring new therapeutic targets and understanding cellular biochemistry.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of D-Erythrose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Erythrose, a four-carbon aldose sugar, is a valuable chiral building block in the synthesis of various natural products and pharmaceuticals. Its phosphorylated form, this compound-4-phosphate, is a key intermediate in the pentose phosphate pathway, linking it to the biosynthesis of aromatic amino acids and vitamins.[1][2] Traditional chemical synthesis of this compound is often challenging, involving multiple steps, low yields, and the formation of unwanted byproducts. Enzymatic synthesis offers a promising alternative, providing high specificity, mild reaction conditions, and improved stereoselectivity. This document provides detailed application notes and protocols for the synthesis of this compound using various isomerases.

Enzymatic Approaches for this compound Synthesis

Several isomerases have been identified and characterized for their ability to catalyze the synthesis of this compound from different substrates. This section outlines three such enzymatic methods.

Synthesis from D-Erythrulose using L-Rhamnose Isomerase

L-rhamnose isomerase (EC 5.3.1.14) from Pseudomonas stutzeri has been shown to catalyze the isomerization of D-erythrulose to this compound.[3][4] This enzyme exhibits broad substrate specificity, making it a versatile tool for the synthesis of rare sugars.[5][6]

Synthesis of D-Threose from D,L-Erythrulose using D-Arabinose Isomerase

D-arabinose isomerase (EC 5.3.1.3) from Klebsiella pneumoniae can be utilized to produce D-threose, a diastereomer of this compound, from a mixture of D,L-erythrulose.[1][3] This method is noteworthy as it provides a route to another valuable tetrose sugar.

Synthesis of this compound-4-Phosphate from Erythritol via a Multi-Enzyme Cascade

A multi-enzyme system from Brucella species offers a pathway to synthesize this compound-4-phosphate from erythritol. This pathway involves three key isomerases: EryC (tetrulose-4-phosphate racemase), TpiA2 (D-3-tetrulose-4-phosphate isomerase), and RpiB (this compound-4-phosphate isomerase). This system is particularly relevant for applications requiring the phosphorylated form of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the enzymatic synthesis of this compound and related tetroses.

EnzymeSource OrganismSubstrateProductConversion Rate (%)Reference
L-Rhamnose IsomerasePseudomonas stutzeri LL172D-ErythruloseThis compound12.9[3][4]
D-Arabinose IsomeraseKlebsiella pneumoniae 40bXXD,L-ErythruloseD-Threose9.35[3]

Table 1: Summary of Isomerase Performance in Tetrose Synthesis

Experimental Protocols

This section provides detailed protocols for the enzymatic synthesis and analysis of this compound.

Protocol 1: Enzymatic Synthesis of this compound using L-Rhamnose Isomerase

Objective: To synthesize this compound from D-erythrulose using L-rhamnose isomerase.

Materials:

  • Recombinant L-rhamnose isomerase from Pseudomonas stutzeri

  • D-Erythrulose

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Manganese chloride (MnCl₂) solution (10 mM)

  • Heating block or water bath

  • Reaction tubes

  • Enzyme quenching solution (e.g., 0.1 M HCl or heat inactivation)

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5), 1 mM MnCl₂, and 100 mM D-erythrulose.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding purified L-rhamnose isomerase to a final concentration of 10 µg/mL.

  • Incubate the reaction at 37°C for 24 hours with gentle agitation.

  • Terminate the reaction by either adding an equal volume of 0.1 M HCl or by heating the mixture to 95°C for 5 minutes.

  • Analyze the reaction mixture for this compound formation using HPLC (see Protocol 3).

Protocol 2: Expression and Purification of Recombinant Isomerases (General Protocol)

Objective: To express and purify recombinant isomerases (e.g., from Brucella) in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression vector containing the isomerase gene.

  • Luria-Bertani (LB) medium with the appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).

  • Lysozyme, DNase I.

  • Ni-NTA affinity chromatography column.

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

Procedure:

  • Inoculate a starter culture of the transformed E. coli and grow overnight.

  • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

  • Lyse the cells by sonication on ice, after treatment with lysozyme and DNase I.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the recombinant protein with elution buffer.

  • Pool the fractions containing the purified protein and dialyze against dialysis buffer.

  • Confirm the purity of the protein by SDS-PAGE.

Protocol 3: HPLC Analysis of this compound

Objective: To quantify the concentration of this compound in a reaction mixture.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a refractive index (RI) detector.

  • Amino-based column (e.g., Shodex HILICpak VG-50 4E).[7]

  • Mobile phase: Acetonitrile/Water (e.g., 75:25, v/v).

  • This compound standard solutions of known concentrations.

  • Syringe filters (0.22 µm).

Procedure:

  • Prepare a series of this compound standard solutions of known concentrations (e.g., 1, 2, 5, 10, 20 mg/mL) in the mobile phase.

  • Filter all samples and standards through a 0.22 µm syringe filter before injection.

  • Set up the HPLC system with the following parameters (parameters may need to be optimized for your specific system and column):

    • Column: Shodex HILICpak VG-50 4E[7]

    • Mobile Phase: Acetonitrile/Water (75:25, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detector: Refractive Index (RI)

    • Injection Volume: 10-20 µL

  • Inject the standard solutions to generate a calibration curve.

  • Inject the reaction samples.

  • Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.

Visualizations

Enzymatic Synthesis of this compound

Enzymatic_Synthesis cluster_rhamnose L-Rhamnose Isomerase Pathway cluster_arabinose D-Arabinose Isomerase Pathway D-Erythrulose D-Erythrulose D-Erythrose_R This compound D-Erythrulose->D-Erythrose_R L-Rhamnose Isomerase DL-Erythrulose D,L-Erythrulose D-Threose D-Threose DL-Erythrulose->D-Threose D-Arabinose Isomerase

Caption: Pathways for the enzymatic synthesis of this compound and D-threose.

Experimental Workflow for Enzymatic this compound Synthesis

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Substrate Prepare Substrate (e.g., D-Erythrulose) Mix Combine Substrate, Enzyme, and Buffer Substrate->Mix Enzyme Prepare Isomerase (e.g., L-Rhamnose Isomerase) Enzyme->Mix Buffer Prepare Reaction Buffer (e.g., Tris-HCl, MnCl2) Buffer->Mix Incubate Incubate at Optimal Temperature and Time Mix->Incubate Quench Terminate Reaction Incubate->Quench HPLC HPLC Analysis (Quantification) Quench->HPLC Purification Product Purification (e.g., Chromatography) HPLC->Purification Characterization Product Characterization (e.g., NMR, Mass Spec) Purification->Characterization

Caption: General experimental workflow for enzymatic this compound synthesis.

This compound-4-Phosphate in the Pentose Phosphate Pathway

Pentose_Phosphate_Pathway Glucose-6-P Glucose-6-Phosphate Ribulose-5-P Ribulose-5-Phosphate Glucose-6-P->Ribulose-5-P Oxidative Phase Xylulose-5-P Xylulose-5-Phosphate Ribulose-5-P->Xylulose-5-P Ribose-5-P Ribose-5-Phosphate Ribulose-5-P->Ribose-5-P Glyceraldehyde-3-P Glyceraldehyde-3-Phosphate Xylulose-5-P->Glyceraldehyde-3-P Transketolase Fructose-6-P Fructose-6-Phosphate Xylulose-5-P->Fructose-6-P Transketolase Sedoheptulose-7-P Sedoheptulose-7-Phosphate Ribose-5-P->Sedoheptulose-7-P Transketolase Glyceraldehyde-3-P->Fructose-6-P Transaldolase Erythrose-4-P This compound-4-Phosphate Sedoheptulose-7-P->Erythrose-4-P Transaldolase Erythrose-4-P->Fructose-6-P Transketolase Aromatic_AA Aromatic Amino Acid Biosynthesis Erythrose-4-P->Aromatic_AA

Caption: The role of this compound-4-Phosphate in the Pentose Phosphate Pathway.

References

Application Note: Purification of D-Erythrose by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of D-Erythrose using High-Performance Liquid Chromatography (HPLC). The methodologies outlined below utilize different column chemistries to achieve effective separation and purification of this compound from reaction mixtures or natural extracts.

Introduction

This compound, a four-carbon monosaccharide, is a key intermediate in various metabolic pathways and a valuable chiral building block in synthetic organic chemistry. Its purification is often a critical step in both research and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) offers a robust and efficient method for the separation and purification of this compound from related sugars and impurities. This note details two primary methods for this compound purification: one employing a ligand exchange column and another utilizing a polymer-based amino column in Hydrophilic Interaction Chromatography (HILIC) mode. An alternative method using an amino-bonded silica column is also presented.

Data Presentation: HPLC Methods for this compound Purification

The following table summarizes the key parameters for three distinct HPLC methods for the analysis and purification of this compound.

ParameterProtocol 1: Ligand Exchange Chromatography Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) Protocol 3: Amino-Bonded Silica Chromatography
Column Shodex SUGAR SC1011[1]Shodex HILICpak VG-50 4E[2]Lichrospher 5-NH2 (250 mm x 4.6 mm)[2]
Stationary Phase Strong cation exchange resin (Calcium form)[3]Polyvinyl alcohol with amino groups[4]Silica gel bonded with aminopropyl groups
Particle Size 6 µm[5]5 µm[4]5 µm[2]
Column Dimensions 8.0 mm I.D. x 300 mm[1]4.6 mm I.D. x 250 mm[2]4.6 mm I.D. x 250 mm[2]
Mobile Phase H₂O[1]Acetonitrile/H₂O (80:20, v/v)[2]Acetonitrile/H₂O (90:10, v/v)[2]
Flow Rate 1.0 mL/min[1]1.0 mL/min (assumed typical)1.0 mL/min[2]
Column Temperature 80 °C[1]Ambient or controlled (e.g., 30 °C)30 °C[2]
Detection Refractive Index (RI)[1]Refractive Index (RI)Refractive Index (RI)[2]
Injection Volume 10 µL[1]10 µL[2]Not specified
Sample Concentration 1%[1]0.5%[2]Not specified

Experimental Protocols

Protocol 1: this compound Purification using Ligand Exchange Chromatography

This protocol is based on the Shodex SUGAR SC1011 column, which separates saccharides through a combination of ligand exchange and size exclusion modes.[3]

1. Materials and Reagents:

  • This compound standard

  • Crude this compound sample

  • HPLC-grade water

  • 0.45 µm syringe filters

2. HPLC System Preparation:

  • Ensure the HPLC system is equipped with a pump, column oven, autosampler, and a Refractive Index (RI) detector.

  • Install the Shodex SUGAR SC1011 (8.0 mm I.D. x 300 mm) column.

  • Thoroughly degas the HPLC-grade water to be used as the mobile phase.

3. Chromatographic Conditions:

  • Mobile Phase: H₂O[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 80 °C[1]

  • Detector: Refractive Index (RI)[1]

  • Allow the system to equilibrate with the mobile phase until a stable baseline is achieved.

4. Sample Preparation:

  • Dissolve the crude this compound sample in HPLC-grade water to a suitable concentration (e.g., 10 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Prepare a this compound standard solution in the same manner for retention time comparison.

5. Injection and Data Collection:

  • Inject 10 µL of the prepared sample onto the column.[1]

  • Monitor the chromatogram and identify the peak corresponding to this compound by comparing its retention time with that of the standard.

  • For preparative purification, scale up the injection volume and collect the fractions corresponding to the this compound peak.

6. Post-Purification Analysis:

  • Analyze the collected fractions to confirm the purity of this compound.

  • Pool the pure fractions and remove the solvent (water) by lyophilization or rotary evaporation.

Protocol 2: this compound Purification using HILIC

This protocol utilizes the Shodex HILICpak VG-50 4E, a polymer-based amino column, for the separation of erythrose.[2]

1. Materials and Reagents:

  • This compound standard

  • Crude this compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • 0.45 µm syringe filters

2. HPLC System Preparation:

  • Set up the HPLC system with a pump, column oven, autosampler, and an RI detector.

  • Install the Shodex HILICpak VG-50 4E (4.6 mm I.D. x 250 mm) column.

  • Prepare the mobile phase by mixing acetonitrile and water in an 80:20 (v/v) ratio.[2] Thoroughly degas the mobile phase.

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile/H₂O (80:20, v/v)[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Maintain at a stable ambient or slightly elevated temperature (e.g., 30 °C).

  • Detector: Refractive Index (RI)

  • Equilibrate the column with the mobile phase until the baseline is stable.

4. Sample Preparation:

  • Dissolve the crude this compound sample in the mobile phase to a concentration of approximately 0.5%.[2]

  • Filter the sample using a 0.45 µm syringe filter.

  • Prepare a this compound standard in the mobile phase for comparison.

5. Injection and Fraction Collection:

  • Inject 10 µL of the filtered sample.[2]

  • Identify the this compound peak based on the retention time of the standard.

  • For purification, perform multiple injections and collect the fractions containing the target peak.

6. Post-Purification Processing:

  • Analyze the purity of the collected fractions by re-injecting a small aliquot.

  • Combine the pure fractions and remove the acetonitrile and water, for example, by rotary evaporation.

Mandatory Visualizations

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_post Post-Purification Sample Crude this compound Sample Dissolution Dissolve in Mobile Phase/ Water Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC HPLC System with Appropriate Column Filtration->HPLC Inject Fractionation Fraction Collection HPLC->Fractionation Elution Purity_Check Purity Analysis of Collected Fractions Fractionation->Purity_Check Solvent_Removal Solvent Evaporation/ Lyophilization Purity_Check->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product

Caption: Workflow for the purification of this compound by HPLC.

Conclusion

The protocols described provide robust methods for the purification of this compound by HPLC. The choice of method will depend on the specific impurities present in the sample and the available instrumentation. The ligand exchange method with the Shodex SUGAR SC1011 column is highly effective for separating sugar isomers and uses only water as the mobile phase, which simplifies solvent removal. The HILIC method with the Shodex HILICpak VG-50 4E offers an alternative selectivity and is also well-suited for the purification of polar compounds like this compound. Proper sample preparation and system equilibration are crucial for achieving optimal separation and purity.

References

Application Note: Quantification of D-Erythrose in Biological Samples using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Erythrose is a four-carbon aldose sugar that plays a crucial role in the pentose phosphate pathway (PPP), a fundamental metabolic route for the synthesis of nucleotides and the production of NADPH.[1] The quantification of this compound in biological samples such as plasma and tissue can provide valuable insights into metabolic regulation and cellular redox status. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of small molecules like this compound due to its high sensitivity and selectivity.[2] However, due to the low volatility of sugars, a derivatization step is necessary to convert them into more volatile and thermally stable compounds suitable for GC-MS analysis.[3] This application note provides a detailed protocol for the quantification of this compound in biological samples using a two-step derivatization method followed by GC-MS analysis.

Principle

The method involves the extraction of metabolites from the biological matrix, followed by a two-step derivatization process. First, the carbonyl group of this compound is protected by methoximation. This is followed by trimethylsilylation of the hydroxyl groups to increase volatility. The resulting trimethylsilyl (TMS) derivatives are then separated and quantified by GC-MS. For accurate quantification, a stable isotope-labeled internal standard is highly recommended. The analysis is typically performed in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.[4]

Quantitative Data Summary

The following tables summarize the expected quantitative performance of the described method. These values are representative and may vary depending on the specific instrumentation and matrix effects.

Table 1: Method Validation Parameters

ParameterExpected Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.5 - 5 µM
Limit of Quantitation (LOQ)1 - 15 µM
Intraday Precision (%RSD)< 10%
Interday Precision (%RSD)< 15%
Recovery85 - 115%

Table 2: GC-MS Parameters for this compound-TMS Derivative

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Inlet Temperature250 °C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial 70°C for 2 min, ramp to 300°C at 6°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Electron Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions for this compound-TMS
Quantifier Ion (m/z)To be determined empirically (e.g., a prominent fragment ion)
Qualifier Ions (m/z)To be determined empirically (e.g., other characteristic fragment ions)

Note: The molecular weight of the tris-TMS derivative of this compound is 336.6 g/mol .[5] Specific quantifier and qualifier ions should be determined by analyzing a pure standard of derivatized this compound in full scan mode.

Experimental Protocols

1. Preparation of Biological Samples (Plasma/Serum)

This protocol is adapted for plasma or serum samples.[6][7] For tissue samples, homogenization and protein precipitation are required prior to this protocol.

  • Materials:

    • Plasma or serum samples

    • Methanol (HPLC grade), pre-chilled to -20°C

    • Water (HPLC grade)

    • Internal Standard (e.g., ¹³C-labeled this compound) solution of known concentration

    • Microcentrifuge tubes (1.5 mL)

    • Centrifuge capable of 14,000 x g and 4°C

    • Nitrogen evaporator or vacuum concentrator

  • Protocol:

    • Thaw frozen plasma or serum samples on ice.

    • In a microcentrifuge tube, add 100 µL of the plasma/serum sample.

    • Spike the sample with a known amount of the internal standard solution.

    • Add 400 µL of ice-cold methanol to precipitate proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to complete dryness using a nitrogen evaporator or a vacuum concentrator.

2. Derivatization Protocol

This two-step protocol involves methoximation followed by trimethylsilylation.[8][9]

  • Materials:

    • Dried sample extract

    • Methoxyamine hydrochloride solution (20 mg/mL in pyridine)

    • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine (anhydrous)

    • Heating block or incubator

    • GC vials with inserts

  • Protocol:

    • Methoximation:

      • Add 50 µL of methoxyamine hydrochloride solution to the dried sample extract.

      • Vortex thoroughly to dissolve the residue.

      • Incubate at 60°C for 60 minutes with shaking.

      • Allow the samples to cool to room temperature.

    • Trimethylsilylation:

      • Add 80 µL of MSTFA + 1% TMCS to the methoximated sample.

      • Vortex thoroughly.

      • Incubate at 60°C for 45 minutes with shaking.

      • Allow the samples to cool to room temperature.

    • Transfer the derivatized sample to a GC vial with an insert for analysis.

3. GC-MS Analysis

  • Instrument Setup:

    • Set up the GC-MS system according to the parameters outlined in Table 2.

  • Sequence:

    • Run a solvent blank (e.g., pyridine) to check for system cleanliness.

    • Inject a derivatized standard of this compound to determine its retention time and mass spectrum.

    • Create a calibration curve by injecting a series of derivatized standards of known concentrations.

    • Analyze the derivatized biological samples.

    • Include quality control (QC) samples at regular intervals throughout the sequence.

4. Data Analysis

  • Identify the this compound-TMS peak in the chromatograms based on its retention time and characteristic ions.

  • Integrate the peak areas of the quantifier ion for both this compound and the internal standard.

  • Calculate the ratio of the this compound peak area to the internal standard peak area.

  • Determine the concentration of this compound in the samples by interpolating the peak area ratios on the calibration curve.

Visualizations

Pentose_Phosphate_Pathway Pentose Phosphate Pathway G6P Glucose-6-Phosphate PGL 6-Phosphoglucono- lactone G6P->PGL NADP+ -> NADPH G6PD G6PD G6P->G6PD PG 6-Phosphogluconate PGL->PG PGLS 6PGL PGL->PGLS Ru5P Ribulose-5-Phosphate PG->Ru5P NADP+ -> NADPH GND 6PGD PG->GND R5P Ribose-5-Phosphate Ru5P->R5P X5P Xylulose-5-Phosphate Ru5P->X5P RPI RPI Ru5P->RPI RPE RPE Ru5P->RPE S7P Sedoheptulose-7-Phosphate R5P->S7P TKT1 TKT R5P->TKT1 X5P->S7P F6P Fructose-6-Phosphate X5P->F6P X5P->TKT1 TKT2 TKT X5P->TKT2 E4P This compound-4-Phosphate S7P->E4P TALDO TALDO S7P->TALDO G3P Glyceraldehyde-3-Phosphate G3P->E4P Glycolysis Glycolysis G3P->Glycolysis G3P->TALDO E4P->F6P E4P->TKT2 F6P->Glycolysis G6PD->PGL PGLS->PG GND->Ru5P RPI->R5P RPE->X5P TKT1->S7P TALDO->E4P TKT2->F6P

Caption: Overview of the Pentose Phosphate Pathway highlighting this compound-4-Phosphate.

GCMS_Workflow GC-MS Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma/Serum/Tissue) Extraction Metabolite Extraction (Protein Precipitation) Sample->Extraction Drying Drying of Extract Extraction->Drying Methoximation Step 1: Methoximation (Methoxyamine HCl in Pyridine) Drying->Methoximation Silylation Step 2: Silylation (MSTFA + 1% TMCS) Methoximation->Silylation Injection GC Injection Silylation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Result Final Concentration Quantification->Result

Caption: Experimental workflow for this compound quantification by GC-MS.

References

Application Notes and Protocols: Chiral Synthesis of D-Erythrose Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Erythrose, a four-carbon aldose, and its derivatives are crucial chiral building blocks in the synthesis of a wide array of biologically active molecules and natural products. Their stereochemically defined structure provides a valuable scaffold for the enantioselective synthesis of complex targets, including nucleoside analogues, iminosugars, and components of various pharmaceuticals. This document provides detailed application notes and experimental protocols for several key methods in the chiral synthesis of this compound derivatives, targeting researchers and professionals in organic synthesis and drug development.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes quantitative data for different approaches to the synthesis of key this compound derivatives, allowing for a direct comparison of their efficiencies.

Starting MaterialTarget DerivativeKey Reagents/StepsYield (%)Reference
D-Glucose(-)-2,4-O-Ethylidene-D-erythrose1. Paraldehyde, H₂SO₄; 2. NaIO₄66% (step 1), 97% (step 2)
D-Isoascorbic Acid4-O-Protected 2,3-O-Isopropylidene-D-erythrose1. Acetone, DMP, p-TsOH; 2. N,N-Dimethylhydrazine; 3. Protecting group introduction; 4. Ozonolysis96% (hydrazone), 91-96% (protection), 89-96% (ozonolysis)[1]
D-ArabinoseThis compound DerivativesNot specified in abstractNot specified in abstract[2]
D-GlucoseDi-O-formyl-D-erythroseLead tetraacetate>80%[3]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of key this compound intermediates.

Protocol 1: Synthesis of (-)-2,4-O-Ethylidene-D-erythrose from D-Glucose

This protocol is adapted from the procedure described in Organic Syntheses.

Step A: (1'R)-(−)-4,6-O-Ethylidene-D-glucose

  • To a 500-mL round-bottomed flask, add D-glucose (81.8 g, 454 mmol) and paraldehyde (68.0 g, 514 mmol).

  • Add concentrated sulfuric acid (0.5 mL) dropwise over 30 seconds with shaking.

  • Mechanically shake the mixture for 40 minutes and then let it stand at room temperature for 3 days.

  • Add 300 mL of ethanol to the resulting adhesive mass.

  • Adjust the pH to 6.5-7 by adding a 1 N solution of potassium hydroxide in ethanol.

  • Gently heat the mixture to dissolve the residue, maintaining the pH with additional ethanolic KOH.

  • Add activated charcoal (5 g) to the yellow solution and filter the mixture through a Celite pad.

  • Wash the filter cake with hot ethanol (50 mL).

  • Cool the filtrate in a freezer at -30°C overnight to crystallize the product.

  • Recrystallize the solid from ethanol (90 mL) at -30°C to yield (1'R)-(−)-4,6-O-ethylidene-D-glucose. A second crop can be obtained from the mother liquor. (Combined yield: 61.9 g, 66%).

Step B: (−)-2,4-O-Ethylidene-D-erythrose

  • In a 1-L three-necked round-bottomed flask equipped with a thermometer and dropping funnels, suspend sodium metaperiodate (59.2 g, 277 mmol) in 300 mL of water.

  • Add a solution of (1'R)-(−)-4,6-O-ethylidene-D-glucose (51.5 g, 250 mmol) in 300 mL of water dropwise over 1 hour, maintaining the temperature below 10°C.

  • Maintain the pH at approximately 4 by the dropwise addition of 8 N aqueous sodium hydroxide.

  • Stir the reaction mixture for 3 hours at ≤ 10°C.

  • Adjust the pH to 6.5 with 8 N sodium hydroxide and continue stirring for another 2 hours at room temperature.

  • Evaporate the solution under reduced pressure and dry the residue under vacuum.

  • To the crude solid, add ethyl acetate (80 mL) and heat at 80°C for 2 minutes with stirring.

  • Filter the hot suspension and wash the solid with hot ethyl acetate.

  • Combine the filtrates, dry over sodium sulfate, and concentrate under reduced pressure to yield (−)-2,4-O-ethylidene-D-erythrose as a colorless, amorphous solid (20.1 g, 97%).

Protocol 2: Synthesis of 4-O-Protected 2,3-O-Isopropylidene-D-erythrose from D-Isoascorbic Acid

This protocol is based on the work of Islam et al.[1]

Step A: (-)-2,3-O-Isopropylidene-D-erythronolactol (4)

  • Synthesize (-)-2,3-O-isopropylidene-D-erythronolactol from commercially available D-(-)-isoascorbic acid following established literature procedures.

Step B: (-)-2,3-O-Isopropylidene-D-erythrose-carbaldehyde N,N-dimethyl-hydrazone (3)

  • In a round-bottomed flask, dissolve (-)-2,3-O-isopropylidene-D-erythronolactol (30.0 mmol) in absolute ethanol (50 mL).

  • Add N,N-dimethylhydrazine (36.0 mmol) to the solution.

  • Reflux the mixture for 3 hours.

  • Allow the reaction to cool to room temperature and concentrate in vacuo to obtain the crude hydrazone as a pale yellow oil (Yield: 96%), which can be used in the next step without further purification.

Step C: 4-O-Protection of the Hydrazone (e.g., Benzylation to form 2a)

  • To a stirred suspension of NaH (60% dispersion in mineral oil, 16.5 mmol) in dry THF (40 mL), add a solution of the crude hydrazone (15.0 mmol) in dry THF (10 mL) dropwise over 10 minutes at room temperature.

  • Stir the mixture for 30 minutes.

  • Add benzyl bromide (16.5 mmol) and continue stirring for 3 hours.

  • Pour the reaction mixture into cold water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (10-20% ethyl acetate in n-hexane) to afford the 4-O-benzyl protected hydrazone as a colorless oil (Yield: 91%).

Step D: Ozonolysis to 4-O-Benzyl-2,3-O-isopropylidene-D-erythrose (1a)

  • Dissolve the 4-O-benzyl protected hydrazone (10.0 mmol) in anhydrous dichloromethane (50 mL) in a flask equipped with a gas inlet tube.

  • Cool the solution to -78°C and bubble ozone through the solution until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding dimethyl sulfide (5 mL) and allow the mixture to warm to room temperature.

  • Stir for an additional 2 hours at room temperature.

  • Concentrate the reaction mixture in vacuo.

  • Purify the resulting viscous oil by flash column chromatography (10-20% ethyl acetate in n-hexane) to obtain the desired product.

Visualizations

The following diagrams illustrate the synthetic pathways described in the protocols.

Synthesis_from_D_Glucose D_Glucose D-Glucose Ethylidene_Glucose (1'R)-(-)-4,6-O-Ethylidene-D-glucose D_Glucose->Ethylidene_Glucose Paraldehyde, H₂SO₄ Ethylidene_Erythrose (-)-2,4-O-Ethylidene-D-erythrose Ethylidene_Glucose->Ethylidene_Erythrose NaIO₄

Caption: Synthesis of (-)-2,4-O-Ethylidene-D-erythrose from D-Glucose.

Synthesis_from_Isoascorbic_Acid Isoascorbic_Acid D-Isoascorbic Acid Lactol (-)-2,3-O-Isopropylidene- D-erythronolactol Isoascorbic_Acid->Lactol Acetonation Hydrazone Hydrazone Derivative Lactol->Hydrazone N,N-Dimethylhydrazine Protected_Hydrazone 4-O-Protected Hydrazone Hydrazone->Protected_Hydrazone Protection (e.g., BnBr, NaH) Protected_Erythrose 4-O-Protected 2,3-O-Isopropylidene- This compound Protected_Hydrazone->Protected_Erythrose Ozonolysis

Caption: Synthesis of 4-O-Protected 2,3-O-Isopropylidene-D-erythrose.

References

Application Notes and Protocols for Utilizing D-Erythrose in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: D-Erythrose as a Probe for the Pentose Phosphate Pathway

This compound, a four-carbon aldose sugar, serves as a valuable tool in metabolic flux analysis (MFA), particularly for interrogating the non-oxidative branch of the Pentose Phosphate Pathway (PPP). While not a primary carbon source for most cells, isotopically labeled this compound can be introduced into biological systems to trace its metabolic fate and quantify the flux through specific enzymatic reactions. When phosphorylated to this compound-4-Phosphate (E4P), it becomes a key intermediate in the PPP, directly participating in reactions catalyzed by transaldolase and transketolase. This unique entry point allows for a more targeted analysis of the PPP, complementing studies that use more globally metabolized tracers like glucose.

The primary application of labeled this compound in MFA is to resolve the fluxes around the E4P node in the PPP. By tracking the incorporation of isotopes from labeled this compound into other sugars, amino acids, and nucleotides, researchers can gain insights into:

  • Transaldolase and Transketolase Activity: Quantifying the forward and reverse fluxes of these key enzymes in the non-oxidative PPP.

  • Shikimate Pathway Flux: E4P is a direct precursor for the shikimate pathway, which leads to the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in microorganisms and plants. Tracing labeled this compound can thus quantify the flux towards this important biosynthetic route.

  • Interplay between Glycolysis and the PPP: Understanding how E4P is utilized and how its metabolism integrates with glycolysis through the production of fructose-6-phosphate and glyceraldehyde-3-phosphate.

The use of this compound as a tracer is particularly advantageous in systems where the PPP is of significant interest, such as in cancer metabolism, where the pathway provides precursors for nucleotide synthesis and reducing equivalents for antioxidant defense, and in metabolic engineering for the production of aromatic compounds.

Metabolic Pathways and Experimental Workflow

The following diagrams illustrate the metabolic fate of this compound and a typical experimental workflow for its use in metabolic flux analysis.

Metabolic Fate of this compound cluster_uptake Cellular Uptake and Phosphorylation cluster_ppp Pentose Phosphate Pathway (Non-oxidative) cluster_shikimate Shikimate Pathway This compound This compound This compound-4-Phosphate This compound-4-Phosphate This compound->this compound-4-Phosphate Kinase (ATP -> ADP) Sedoheptulose-7-P Sedoheptulose-7-P This compound-4-Phosphate->Sedoheptulose-7-P Fructose-6-P Fructose-6-P This compound-4-Phosphate->Fructose-6-P Transketolase Aromatic Amino Acids Aromatic Amino Acids This compound-4-Phosphate->Aromatic Amino Acids DAHP Synthase Sedoheptulose-7-P->this compound-4-Phosphate Transaldolase Glyceraldehyde-3-P Glyceraldehyde-3-P Glyceraldehyde-3-P->this compound-4-Phosphate Glyceraldehyde-3-P->Fructose-6-P Glycolysis Fructose-6-P->Glyceraldehyde-3-P Xylulose-5-P Xylulose-5-P Xylulose-5-P->Glyceraldehyde-3-P Transketolase Ribose-5-P Ribose-5-P Ribose-5-P->Sedoheptulose-7-P Transketolase Phosphoenolpyruvate Phosphoenolpyruvate Phosphoenolpyruvate->Aromatic Amino Acids

Metabolic fate of this compound in central carbon metabolism.

Experimental Workflow for 13C-D-Erythrose MFA Cell_Culture 1. Cell Culture Establish steady-state growth Labeling 2. Isotopic Labeling Introduce [U-13C4]this compound Cell_Culture->Labeling Quenching 3. Quenching Rapidly halt metabolism Labeling->Quenching Extraction 4. Metabolite Extraction Extract intracellular metabolites Quenching->Extraction Analysis 5. LC-MS/MS or GC-MS Analysis Measure isotopomer distributions Extraction->Analysis MFA_Modeling 6. 13C-MFA Modeling Estimate metabolic fluxes Analysis->MFA_Modeling Data_Interpretation 7. Data Interpretation Analyze flux map MFA_Modeling->Data_Interpretation

A typical experimental workflow for metabolic flux analysis using 13C-D-Erythrose.

Experimental Protocols

Protocol 1: Steady-State 13C-Labeling with this compound in Cell Culture

This protocol describes the use of uniformly labeled [U-13C4]this compound to determine metabolic fluxes at a metabolic steady state.

Materials:

  • Cell line of interest (e.g., cancer cell line, microbial culture)

  • Appropriate cell culture medium

  • [U-13C4]this compound (or other specifically labeled variant)

  • Unlabeled this compound

  • Phosphate Buffered Saline (PBS), ice-cold

  • Quenching solution (e.g., 60% methanol, -80°C)

  • Extraction solvent (e.g., 80% methanol, -80°C)

  • Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system

  • 13C-MFA software (e.g., INCA, Metran, WUFlux)

Procedure:

  • Cell Culture and Adaptation:

    • Culture cells under standard conditions to achieve exponential growth and a metabolic steady state.

    • If the cells are not typically grown on this compound, a period of adaptation to a medium containing a low concentration of unlabeled this compound may be necessary.

  • Isotopic Labeling:

    • Prepare the labeling medium by supplementing the standard culture medium with a defined concentration of [U-13C4]this compound. The concentration will depend on the cell type and experimental goals and should be optimized.

    • Replace the standard medium with the pre-warmed labeling medium.

    • Incubate the cells for a duration sufficient to reach isotopic steady state. This time will vary depending on the cell type and the turnover rates of the metabolites of interest and should be determined empirically (typically several hours to a full cell doubling time).

  • Quenching and Metabolite Extraction:

    • Rapidly aspirate the labeling medium.

    • Wash the cells once with ice-cold PBS to remove extracellular metabolites.

    • Immediately add ice-cold quenching solution to arrest all enzymatic activity.

    • Scrape the cells in the quenching solution and collect the cell suspension.

    • Centrifuge at high speed at 4°C to pellet the cell debris.

    • Extract the metabolites from the cell pellet by adding the cold extraction solvent, vortexing, and incubating at -20°C for 15 minutes.

    • Centrifuge to pellet the precipitate and collect the supernatant containing the metabolites.

  • Sample Analysis:

    • Analyze the metabolite extracts using LC-MS or GC-MS to determine the mass isotopomer distributions of key metabolites, particularly those in the PPP, glycolysis, and the shikimate pathway (e.g., sedoheptulose-7-phosphate, fructose-6-phosphate, aromatic amino acids).

  • Data Analysis and Flux Calculation:

    • Correct the raw mass spectrometry data for natural isotope abundance.

    • Use a computational 13C-MFA model that includes the relevant biochemical reactions for this compound metabolism.

    • Input the measured isotopomer distributions into the MFA software to estimate the intracellular metabolic fluxes.

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data that could be obtained from a 13C-MFA experiment using [U-13C4]this compound in a hypothetical cancer cell line compared to a control. The fluxes are normalized to the this compound uptake rate.

Table 1: Relative Metabolic Fluxes in Control vs. Cancer Cells

Metabolic FluxAbbreviationControl Cells (Relative Flux)Cancer Cells (Relative Flux)
This compound UptakevEry_up100100
Transketolase (E4P + X5P <=> F6P + G3P)vTKT16085
Transaldolase (S7P + G3P <=> E4P + F6P)vTALDO4025
Shikimate Pathway Entry (E4P + PEP ->)vDAHPS515
Glycolysis (F6P ->)vGlyc7595

Table 2: Mass Isotopomer Distribution of Key Metabolites

MetaboliteIsotopomerControl Cells (Mole Fraction)Cancer Cells (Mole Fraction)
Sedoheptulose-7-PhosphateM+00.500.35
M+40.450.60
M+70.050.05
Fructose-6-PhosphateM+00.650.40
M+40.300.55
M+60.050.05
PhenylalanineM+00.900.70
M+40.080.25
M+90.020.05

Disclaimer: The experimental protocol and data presented are illustrative and should be adapted and optimized for specific experimental systems and research questions. The use of this compound in metabolic flux analysis is an advanced technique and may require specialized knowledge in experimental design and computational modeling.

Application Notes and Protocols: D-Erythrose as a Substrate in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of D-Erythrose and its phosphorylated form, this compound-4-phosphate (E4P), as substrates in key enzymatic reactions. It includes detailed application notes, structured data tables for quantitative comparison, and step-by-step experimental protocols for relevant assays. Visual diagrams of metabolic pathways and experimental workflows are provided to facilitate understanding.

Introduction

This compound, a four-carbon aldose sugar, and its phosphorylated derivative, this compound-4-phosphate (E4P), are crucial intermediates in central metabolic pathways.[1][2] Their significance extends from fundamental cellular processes, such as the pentose phosphate pathway (PPP) and the biosynthesis of aromatic amino acids, to specialized metabolic routes in microorganisms.[1][2] Understanding the enzymatic reactions involving this compound and E4P is vital for researchers in biochemistry, microbiology, and drug development, as these pathways present potential targets for therapeutic intervention and biotechnological applications.

Key Enzymatic Reactions Involving this compound-4-Phosphate

E4P is a versatile substrate for several classes of enzymes, playing a pivotal role in carbon-carbon bond formation and rearrangement reactions.

Transketolase

Transketolase is a key enzyme in the non-oxidative phase of the pentose phosphate pathway.[3] It catalyzes the reversible transfer of a two-carbon ketol group from a ketose phosphate to an aldose phosphate. In one of its crucial reactions, transketolase uses this compound-4-phosphate as an acceptor substrate.

  • Reaction: D-Xylulose-5-phosphate + this compound-4-phosphate ⇔ D-Fructose-6-phosphate + D-Glyceraldehyde-3-phosphate[3][4]

This reaction links the pentose phosphate pathway with glycolysis by generating glycolytic intermediates. Transketolases are found in a wide range of organisms, from bacteria and yeast to plants and mammals.[5]

Transaldolase

Similar to transketolase, transaldolase is another key enzyme of the non-oxidative pentose phosphate pathway. It catalyzes the transfer of a three-carbon dihydroxyacetone moiety from a ketose phosphate to an aldose phosphate.

  • Reaction: Sedoheptulose-7-phosphate + D-Glyceraldehyde-3-phosphate ⇔ this compound-4-phosphate + D-Fructose-6-phosphate[6]

This reversible reaction is essential for the interconversion of sugar phosphates and the production of E4P for other biosynthetic pathways.

DAHP Synthase

DAHP synthase catalyzes the first committed step in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, plants, and apicomplexan parasites.[6]

  • Reaction: Phosphoenolpyruvate (PEP) + this compound-4-phosphate → 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) + Pi[6]

The shikimate pathway is absent in mammals, making its enzymes attractive targets for the development of herbicides and antimicrobial agents.

Erythrose-4-Phosphate Dehydrogenase (E4PDH)

Erythrose-4-phosphate dehydrogenase is an NAD+-dependent oxidoreductase that catalyzes the oxidation of E4P to 4-phosphoerythronate.[7][8][9] This enzyme is a key component of the pyridoxal 5'-phosphate (PLP) coenzyme biosynthesis pathway in Escherichia coli.[8][9]

  • Reaction: this compound-4-phosphate + NAD+ + H₂O → 4-phosphoerythronate + NADH + 2H+[9]

The enzyme was initially misidentified as a glyceraldehyde-3-phosphate dehydrogenase but was later correctly characterized.[9]

Isomerases and Epimerases

Enzymes that catalyze the interconversion of this compound-4-phosphate with its isomers are crucial for metabolic flexibility. For instance, an enzyme from bovine liver has been shown to catalyze both the isomerization of E4P to D-erythrulose 4-phosphate and its epimerization to D-threose 4-phosphate.[1][10] In some bacteria like Brucella, a series of novel isomerases are involved in converting erythritol to this compound-4-phosphate, which then enters the pentose phosphate pathway.[11][12]

Quantitative Data on Enzymatic Reactions

The following table summarizes the available quantitative data for key enzymes that utilize this compound-4-phosphate as a substrate.

EnzymeOrganismSubstrate(s)K_m_k_cat_ (s⁻¹)Optimal pHOptimal Temperature (°C)
Erythrose-4-Phosphate Dehydrogenase (E4PDH) Escherichia coli K-12This compound-4-phosphate0.96 mM200~8.650
NAD+0.074 mM169
Transketolase Saccharomyces cerevisiaeThis compound-4-phosphateIncreased K_m_ in mutants---
DAHP Synthase Thermotoga maritimaThis compound-4-phosphate----

Data for E4PDH from E. coli was obtained from steady-state kinetic analysis.[8] The K_m_ for E4P is an apparent value.[8] The enzyme is relatively thermostable, but activity decreases significantly after 5 minutes of incubation at 50°C.[13] For Transketolase from S. cerevisiae, mutagenesis studies on residues involved in phosphate binding resulted in mutant enzymes with increased K_m_ values for the acceptor substrate (E4P), indicating the importance of these residues in substrate binding.[14] Quantitative kinetic data for other enzymes with this compound or E4P as a substrate is less readily available in the literature.

Metabolic Pathways and Experimental Workflows

Metabolic Pathways Involving this compound-4-Phosphate

Metabolic Pathways Involving this compound-4-Phosphate PPP Pentose Phosphate Pathway (PPP) E4P This compound-4-Phosphate PPP->E4P Transketolase Transaldolase F6P Fructose-6-P PPP->F6P G3P Glyceraldehyde-3-P PPP->G3P Glycolysis Glycolysis Shikimate Shikimate Pathway AAs Aromatic Amino Acids (Trp, Phe, Tyr) Shikimate->AAs PLP_Bio PLP Biosynthesis PLP Pyridoxal 5'-Phosphate (PLP) PLP_Bio->PLP E4P->PPP Transketolase Transaldolase E4P->Shikimate DAHP Synthase E4P->PLP_Bio E4PDH F6P->Glycolysis G3P->Glycolysis PEP Phosphoenolpyruvate (from Glycolysis) PEP->Shikimate

Caption: Key metabolic pathways intersecting at this compound-4-Phosphate.

Experimental Workflow: Coupled Assay for Transketolase Activity

Transketolase Coupled Assay Workflow Start Start: Prepare Reaction Mixture Mixture Reaction Mixture: - Buffer - Thiamine Pyrophosphate (TPP) - MgCl₂ - D-Fructose-6-Phosphate (Donor) - D-Ribose-5-Phosphate (Acceptor) - NAD⁺ - E4PDH (Coupling Enzyme) Start->Mixture Add_TK Initiate Reaction: Add Transketolase (TK) Mixture->Add_TK Reaction1 Transketolase Reaction: F6P + R5P → E4P + G3P Add_TK->Reaction1 Reaction2 Coupling Reaction (E4PDH): E4P + NAD⁺ → 4-Phosphoerythronate + NADH Reaction1->Reaction2 E4P produced Monitor Monitor NADH Production: Measure Absorbance at 340 nm Reaction2->Monitor NADH produced Analysis Data Analysis: Calculate Initial Velocity Monitor->Analysis End End Analysis->End

Caption: Workflow for a coupled spectrophotometric assay of transketolase.

Experimental Protocols

Protocol 1: Assay for Erythrose-4-Phosphate Dehydrogenase (E4PDH) Activity

This protocol is based on the characterization of E. coli E4PDH and measures the formation of NADH spectrophotometrically.[8]

Materials:

  • Purified E4PDH enzyme

  • This compound-4-phosphate (E4P) solution

  • β-Nicotinamide adenine dinucleotide (NAD+) solution

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.6)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Temperature-controlled cuvette holder

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of E4P in water. Determine the exact concentration.

    • Prepare a stock solution of NAD+ in water.

    • Prepare the reaction buffer and equilibrate to the desired temperature (e.g., 37°C or 50°C).[13]

  • Assay Mixture Preparation:

    • In a 1 mL cuvette, combine the following:

      • Reaction Buffer (to a final volume of 1 mL)

      • NAD+ solution (to a final concentration of ~1 mM)

      • E4P solution (to a final concentration ranging from 0.1 to 5 times the expected K_m_, e.g., 0.1 mM to 5 mM)[8]

  • Enzyme Reaction Initiation and Measurement:

    • Equilibrate the cuvette containing the assay mixture in the spectrophotometer at the desired temperature for 5 minutes.

    • Initiate the reaction by adding a small, known amount of purified E4PDH enzyme solution.

    • Immediately start monitoring the increase in absorbance at 340 nm over time. Record the absorbance every 15-30 seconds for 3-5 minutes.

  • Data Analysis:

    • Determine the initial velocity (v₀) of the reaction from the linear portion of the absorbance vs. time plot. The rate of NADH formation can be calculated using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • To determine kinetic parameters (K_m_ and V_max_), repeat the assay with varying concentrations of one substrate while keeping the other constant. Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation.

Protocol 2: Coupled Assay for Transketolase Activity Using E4PDH

This protocol allows for the continuous monitoring of transketolase activity by coupling the production of this compound-4-phosphate to its oxidation by E4PDH.[15]

Materials:

  • Purified Transketolase (TK) enzyme

  • Purified Erythrose-4-Phosphate Dehydrogenase (E4PDH) (coupling enzyme)

  • D-Fructose-6-phosphate (F6P) or D-Xylulose-5-phosphate (X5P) (ketose donor substrate)

  • D-Ribose-5-phosphate (R5P) or D-Glyceraldehyde-3-phosphate (G3P) (aldose acceptor substrate)

  • Thiamine pyrophosphate (TPP) solution (cofactor for TK)

  • MgCl₂ solution

  • NAD+ solution

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.6)

  • Spectrophotometer

Procedure:

  • Prepare Reagents:

    • Prepare stock solutions of all substrates, cofactors, and NAD+.

    • Ensure the E4PDH preparation is active and free of interfering enzymes.

  • Assay Mixture Preparation:

    • In a 1 mL cuvette, combine the following in the reaction buffer:

      • TPP (final concentration ~0.1 mM)

      • MgCl₂ (final concentration ~2 mM)

      • NAD+ (final concentration ~1 mM)

      • Donor substrate (e.g., F6P at a saturating concentration)

      • Acceptor substrate (e.g., R5P at varying concentrations to determine K_m_ for this substrate)

      • A sufficient amount of E4PDH to ensure the coupling reaction is not rate-limiting.

  • Reaction Initiation and Measurement:

    • Equilibrate the assay mixture in the spectrophotometer at the desired temperature (e.g., 30°C) for 5 minutes.

    • Initiate the reaction by adding the transketolase enzyme.

    • Monitor the increase in absorbance at 340 nm as described in Protocol 1.

  • Controls:

    • Run a control reaction without the transketolase enzyme to check for any background reaction.

    • Run a control reaction without the donor substrate to ensure the observed activity is dependent on the transketolase reaction.

    • Note that D-Ribose-5-phosphate can be a substrate for E4PDH, which should be accounted for in the analysis or by using an alternative acceptor substrate.[15]

  • Data Analysis:

    • Calculate the initial velocity and determine the kinetic parameters for transketolase as described in Protocol 1. The rate of the reaction is directly proportional to the rate of NADH production.

Conclusion

This compound and its phosphorylated form are central to several indispensable metabolic pathways, making the enzymes that utilize them subjects of intense research. The information and protocols provided herein offer a foundational resource for scientists and researchers to investigate these enzymatic reactions. A thorough understanding of the kinetics and mechanisms of these enzymes is crucial for advancements in drug discovery, particularly in the development of novel antimicrobial and herbicidal agents, as well as for applications in metabolic engineering and synthetic biology.

References

Degradation of D-Glucose to D-Erythrose: A Detailed Guide to Chemical Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the controlled chemical degradation of monosaccharides is a fundamental technique in carbohydrate chemistry. This document provides detailed application notes and protocols for the chemical degradation of D-glucose, a common hexose, to D-erythrose, a tetrose. This transformation is a two-stage process involving the intermediate formation of D-arabinose, a pentose. The primary methods for this carbon chain shortening are the Wohl degradation and the Ruff degradation.

This guide outlines the experimental procedures for both methods at each stage of the degradation, presents available quantitative data for comparison, and includes visual diagrams to illustrate the workflow and chemical transformations.

Comparative Data of Degradation Methods

The following table summarizes the quantitative data for the two-step degradation of D-glucose to this compound via the Wohl and Ruff methods. It is important to note that yields can vary depending on the specific reaction conditions and purification techniques employed.

Degradation StepMethodStarting MaterialProductReported Yield (%)Purity
Step 1 Wohl DegradationD-GlucoseD-Arabinose60-68%Crystalline
Ruff DegradationD-GlucoseD-Arabinose~58% (from radiolabeled glucose)Crystalline
Step 2 Wohl DegradationD-ArabinoseThis compoundYields not specified in readily available literatureSyrupy liquid
Ruff DegradationD-ArabinoseThis compoundYields not specified in readily available literatureSyrupy liquid

Experimental Protocols

Detailed methodologies for the key chemical transformations are provided below.

Protocol 1: Wohl Degradation of D-Glucose to D-Arabinose

This two-part protocol is adapted from Organic Syntheses.

Part A: Preparation of Pentaacetyl d-Glucononitrile from D-Glucose

  • Oxime Formation: In a suitable reaction vessel, dissolve 100 g of finely powdered commercial crystalline D-glucose monohydrate in 200 ml of warm 25% aqueous methanol.[1] This solution is added with stirring to a warm solution (65°C) of sodium methoxide, prepared by dissolving 35 g of sodium in 700 ml of anhydrous methanol. The resulting solution is maintained at 65°C for 2 hours. The solvent is then removed under reduced pressure. The syrupy residue is diluted with 300 ml of methanol and the distillation is repeated twice more to ensure dryness.

  • Acetylation and Nitrile Formation: A mixture of 100 g of powdered, anhydrous sodium acetate and 677 ml of 90% acetic anhydride is heated on a steam bath in a 3-liter round-bottomed flask fitted with an efficient reflux condenser.[1] A solution of the syrupy glucose oxime in 50 ml of glacial acetic acid and 100 ml of cold acetic anhydride is added dropwise to the hot mixture over approximately 1 hour.[1]

  • Isolation and Purification: After the addition is complete, the reaction mixture is heated for an additional 30 minutes. The hot solution is then poured into a stirred mixture of 2 kg of crushed ice and 1 liter of water. The resulting solid pentaacetyl d-glucononitrile is collected by filtration and washed with water. The crude product is recrystallized from hot 95% ethanol to yield colorless crystals. A second crop can be obtained by concentrating the mother liquor. The total yield is typically 95–96 g.[1]

Part B: Preparation of d-Arabinose from Pentaacetyl d-Glucononitrile

  • Reaction Setup: A solution of 100 g of pentaacetyl d-glucononitrile in 150 ml of chloroform in a 1-liter Erlenmeyer flask is chilled to -12°C.[2] A chilled (-12°C) solution of 16 g of sodium in 250 ml of anhydrous methanol is added with continual shaking and chilling. The mixture will solidify to a pale yellow gelatinous mass.[2]

  • Work-up: After 10 minutes at -12°C, the mass is broken up and dissolved in 600 ml of an ice-water suspension.[2] The solution is then acidified with an ice-cold mixture of 33 g of 95% sulfuric acid, 5 ml of acetic acid, and 45 g of ice. The aqueous layer is separated, washed with chloroform, and evaporated under reduced pressure.

  • Isolation of D-Arabinose: The resulting viscous residue is dissolved in 500 ml of hot methanol, and any precipitated sodium sulfate is filtered off. The filtrate is concentrated under reduced pressure to a heavy syrup. This syrup is poured into a flask and rinsed with hot ethanol. The ethanol solution is stirred as crystals of D-arabinose form and is gradually diluted with more ethanol. The mixture is allowed to stand for 4–5 hours. The crystalline D-arabinose is collected by filtration, washed with ethanol, and dried. The yield of crystalline D-arabinose is 23.5–25 g (60–64% of the theoretical amount).[2]

Protocol 2: Ruff Degradation of D-Glucose to D-Arabinose

This method involves two main steps: the oxidation of D-glucose to D-gluconic acid and its subsequent oxidative decarboxylation.

  • Oxidation to Calcium D-gluconate: In a large beaker, dissolve 100 g of D-glucose in 500 ml of water. Add 200 g of calcium carbonate to form a slurry. Cool the mixture in an ice bath and slowly add 60 ml of bromine, while stirring vigorously in a fume hood. Allow the reaction to proceed overnight at room temperature. Filter the mixture to remove excess calcium carbonate. The filtrate contains calcium D-gluconate.

  • Oxidative Decarboxylation: To the solution of calcium D-gluconate, add a solution of 10 g of ferric acetate. While stirring, slowly add 100 ml of 30% hydrogen peroxide. The temperature should be maintained at around 40-50°C. After the initial vigorous reaction subsides, continue stirring for about an hour.

  • Work-up and Isolation: Cool the reaction mixture and precipitate the calcium as calcium oxalate by adding a solution of oxalic acid. Filter off the calcium oxalate. The filtrate is then treated with a basic lead acetate solution to precipitate the remaining organic acids. The lead salts are filtered, and the excess lead in the filtrate is removed by bubbling hydrogen sulfide gas through the solution. After filtering off the lead sulfide, the solution is decolorized with activated charcoal and concentrated under reduced pressure to a syrup. D-arabinose is then crystallized from this syrup, often with the addition of ethanol.

Protocol 3: Ruff Degradation of D-Arabinose to this compound

This protocol is a continuation of the Ruff degradation method.

  • Oxidation to Calcium D-arabinonate: Following the procedure for the oxidation of D-glucose, dissolve D-arabinose in water, add calcium carbonate, and treat with bromine to form calcium D-arabinonate.

  • Oxidative Decarboxylation: To the solution of calcium D-arabinonate, add a ferric salt catalyst (e.g., ferric acetate or ferric sulfate) and then slowly add 30% hydrogen peroxide while maintaining a controlled temperature.[3][4]

  • Isolation of this compound: The work-up procedure is similar to that for D-arabinose. After removal of calcium and other impurities, the resulting solution is concentrated to a syrup. This compound is typically obtained as a syrup and is challenging to crystallize.[5] Purification can be achieved through chromatographic methods.

Protocol 4: Wohl Degradation of D-Arabinose to this compound

This procedure follows the same principles as the degradation of D-glucose.

  • Oxime Formation: D-arabinose is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium methoxide or sodium carbonate) to form D-arabinose oxime.[6]

  • Dehydration and Acetylation: The oxime is then treated with acetic anhydride and a catalyst (e.g., sodium acetate) to dehydrate the oxime to a nitrile and acetylate the hydroxyl groups, forming tetraacetyl-D-arabinononitrile.[6]

  • Chain Shortening and Deacetylation: The acetylated nitrile is treated with a basic solution (e.g., sodium methoxide in methanol or ammoniacal silver nitrate) to eliminate the nitrile group and deacetylate the sugar, yielding this compound.[6] The product is isolated as a syrup after work-up.

Visualizing the Process

To better understand the experimental workflow and chemical transformations, the following diagrams are provided.

experimental_workflow cluster_step1 Step 1: Hexose to Pentose Degradation cluster_step2 Step 2: Pentose to Tetrose Degradation D_Glucose D-Glucose Intermediate D-Arabinose D_Glucose->Intermediate Wohl or Ruff Degradation D_Erythrose This compound Intermediate->D_Erythrose Wohl or Ruff Degradation

Caption: Overall experimental workflow for the degradation of D-glucose to this compound.

Caption: Chemical transformation showing the shortening of the carbon chain.

References

Application Notes and Protocols for the Stereospecific Synthesis of D-Erythrose in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the stereospecific synthesis of D-Erythrose, a crucial building block in medicinal chemistry. The methodologies outlined below are selected for their relevance to drug development programs, offering reliable routes to this essential tetrose sugar. Additionally, the role of this compound derivatives in targeting the shikimate pathway for antimicrobial drug discovery is discussed.

Introduction

This compound and its phosphorylated derivative, this compound 4-phosphate, are key intermediates in vital metabolic pathways, most notably the pentose phosphate pathway.[1] In the context of drug development, this compound 4-phosphate is a critical substrate for the enzyme 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAH7P) synthase, which catalyzes the first committed step of the shikimate pathway.[2] This pathway is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, plants, and apicomplexan parasites, but is absent in mammals, making it an attractive target for the development of novel antimicrobial agents.[1][2] The stereospecific synthesis of this compound is therefore of significant interest for the generation of molecular probes and the development of inhibitors targeting this essential pathway.

Stereospecific Synthetic Routes to this compound

Two primary stereospecific routes for the synthesis of this compound are detailed below: the oxidative degradation of D-glucose and a multi-step synthesis commencing from D-glyceraldehyde acetonide.

Method 1: Oxidative Degradation of D-Glucose

This method provides a direct route to this compound from the readily available and inexpensive starting material, D-glucose, through oxidative cleavage with lead tetraacetate. The reaction proceeds via the formation of di-O-formyl-D-erythrose, which is subsequently hydrolyzed to yield this compound.[3][4]

Experimental Protocol:

  • Oxidation of D-Glucose:

    • In a suitable reaction vessel, dissolve D-glucose in glacial acetic acid.

    • Add two molar equivalents of lead tetraacetate (Pb(OAc)₄) to the solution.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by the disappearance of the lead tetraacetate.

    • Upon completion, the reaction mixture will contain di-O-formyl-D-erythrose.

  • Hydrolysis of di-O-formyl-D-erythrose:

    • To the reaction mixture from the previous step, add dilute acid (e.g., sulfuric acid) to facilitate hydrolysis of the formate ester groups.[3]

    • Heat the mixture gently to ensure complete hydrolysis.

    • After hydrolysis, neutralize the solution and purify the resulting this compound using standard techniques such as chromatography.

Quantitative Data:

ParameterValueReference(s)
Starting MaterialD-Glucose[3][4]
ReagentLead Tetraacetate (2 equiv.)[3]
Intermediatedi-O-formyl-D-erythrose[3][4]
Overall Yield~80-90%[3]
Method 2: Synthesis from D-Glyceraldehyde Acetonide

This multi-step synthesis provides a highly controlled route to a protected form of this compound, which can then be deprotected to yield the final product. This method is particularly useful for preparing derivatives of this compound for further chemical modifications.

Experimental Workflow Diagram:

Synthesis_from_Glyceraldehyde D_Glyceraldehyde D-Glyceraldehyde Acetonide Adduct Thiazole Adduct D_Glyceraldehyde->Adduct 2-(Trimethylsilyl)thiazole Protected_Adduct O-Benzyl Protected Adduct Adduct->Protected_Adduct Benzyl Bromide, NaH Protected_Erythrose 2-O-Benzyl-3,4-isopropylidene- This compound Protected_Adduct->Protected_Erythrose Thiazole Ring Cleavage D_Erythrose This compound Protected_Erythrose->D_Erythrose Deprotection

Caption: Synthetic workflow for this compound from D-Glyceraldehyde Acetonide.

Experimental Protocols:

  • Synthesis of 2-O-Benzyl-3,4-isopropylidene-D-erythrose:

    • A detailed, multi-step protocol for the synthesis of 2-O-Benzyl-3,4-isopropylidene-D-erythrose from D-glyceraldehyde acetonide via a thiazole intermediate has been described. This process involves the anti-stereoselective addition of 2-(trimethylsilyl)thiazole to D-glyceraldehyde acetonide, followed by protection of the resulting hydroxyl group as a benzyl ether, and subsequent cleavage of the thiazole ring to unmask the aldehyde functionality. A yield of 62% for the final protected erythrose derivative has been reported.

  • Deprotection to yield this compound:

    • Removal of the Benzyl Group: The O-benzyl ether can be cleaved under mild conditions using catalytic transfer hydrogenation.[5][6][7] A common procedure involves the use of palladium on carbon (Pd/C) as the catalyst and formic acid or ammonium formate as the hydrogen donor.[8]

      • Dissolve the protected erythrose derivative in a suitable solvent (e.g., methanol, ethanol).

      • Add 10% Pd/C catalyst.

      • Add the hydrogen donor (e.g., formic acid).

      • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

      • Filter off the catalyst and concentrate the filtrate to obtain the debenzylated product.

    • Removal of the Isopropylidene Group: The isopropylidene acetal is typically removed by acid-catalyzed hydrolysis.

      • Dissolve the debenzylated intermediate in a mixture of an organic solvent (e.g., THF, acetone) and aqueous acid (e.g., dilute HCl, acetic acid).[9][10]

      • Stir the reaction at room temperature until TLC analysis indicates the complete removal of the protecting group.

      • Neutralize the acid and extract the product. Purify as necessary.

Quantitative Data:

StepProductYieldReference(s)
12-O-Benzyl-3,4-isopropylidene-D-erythrose62%
2a3,4-isopropylidene-D-erythroseHigh[5][8]
2bThis compoundHigh[9]

This compound in Drug Development: Targeting the Shikimate Pathway

The shikimate pathway is a prime target for the development of antimicrobial agents due to its essentiality in pathogens and its absence in humans.[1][2] this compound 4-phosphate is a key substrate for the first enzyme in this pathway, DAH7P synthase.[2]

Signaling Pathway Diagram:

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAH7P_Synthase DAH7P Synthase PEP->DAH7P_Synthase EPSP 5-Enolpyruvylshikimate- 3-phosphate (EPSP) PEP->EPSP E4P This compound 4-Phosphate (E4P) E4P->DAH7P_Synthase DAHP 3-Deoxy-D-arabino- heptulosonate-7-phosphate (DAHP) DAH7P_Synthase->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHQ Synthase DHS 3-Dehydroshikimate (DHS) DHQ->DHS DHQ Dehydratase Shikimate Shikimate DHS->Shikimate Shikimate Dehydrogenase S3P Shikimate-3-phosphate (S3P) Shikimate->S3P Shikimate Kinase S3P->EPSP EPSP Synthase Chorismate Chorismate EPSP->Chorismate Chorismate Synthase Aromatic_AA Aromatic Amino Acids (Trp, Tyr, Phe) Chorismate->Aromatic_AA Inhibitor E4P Mimetics (Drug Candidates) Inhibitor->DAH7P_Synthase

Caption: The Shikimate Pathway and its inhibition by this compound 4-Phosphate mimetics.

The development of inhibitors that target the this compound 4-phosphate binding site of DAH7P synthase is a promising strategy for creating new antimicrobial drugs. These inhibitors are often designed as non-reactive mimics of the tetrahedral intermediate formed during the enzymatic reaction. By synthesizing this compound and its derivatives, researchers can create a variety of potential inhibitors for screening and optimization in drug discovery programs.

Conclusion

The stereospecific synthesis of this compound is a critical capability for research in drug development, particularly in the pursuit of novel antimicrobial agents targeting the shikimate pathway. The protocols detailed in these application notes provide reliable methods for obtaining this key building block, enabling the synthesis of advanced intermediates and potential drug candidates.

Spectroscopic Data for this compound

TechniqueDataReference(s)
¹H NMR (600 MHz, H₂O)Experimental spectra are available in public databases.
¹³C NMR (D₂O)Predicted and experimental spectra are available.[11][12]
Mass Spectrometry (GC-MS, MS-MS)m/z fragments and spectra are documented.[13]
Molecular Formula C₄H₈O₄[13]
Molecular Weight 120.10 g/mol [13]

References

Troubleshooting & Optimization

improving the yield of D-Erythrose in chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of D-Erythrose in chemical synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My this compound synthesis yield is consistently low. What are the common causes and how can I improve it?

Low yields in this compound synthesis can stem from several factors, including suboptimal reaction conditions, side reactions, and degradation of the product. Here are some common causes and troubleshooting strategies:

  • Suboptimal Reaction Conditions: The choice of starting material, oxidant, catalyst, temperature, and pH are all critical. For instance, a method involving the oxidation of D-glucose with lead tetraacetate has been reported to achieve yields of up to 80%.[1] Another patented method describes the preparation of this compound by contacting an aqueous solution of a gluconic acid salt with hydrogen peroxide in the presence of a cobalt, nickel, or ruthenium salt.[2]

  • Side Reactions: this compound and its intermediates can undergo several side reactions that reduce the final yield. These include:

    • Carbonyl Migration and Epimerization: These processes can lead to the formation of D-threose and other tetrose isomers.[3][4][5] The reaction conditions, particularly pH and temperature, can influence the rate of these reactions.[3][5]

    • Aldol Reactions: Self-condensation of erythrose or reaction with other aldehydes in the mixture can lead to the formation of larger C8 sugars (octuloses).[3]

    • Oxidative Fragmentation: This can lead to the formation of smaller organic acids like formate, glycolate, and glycerate.[3][4][5]

  • Product Degradation: this compound, being a reducing sugar, can be susceptible to degradation, especially under harsh reaction or workup conditions.

To improve your yield, consider the following:

  • Optimize Reaction Parameters: Systematically vary parameters such as temperature, reaction time, and catalyst concentration to find the optimal conditions for your specific synthesis route.

  • Control pH: Maintaining an optimal pH can help minimize unwanted side reactions like epimerization and aldol condensation.[3][5]

  • Purify Starting Materials: Ensure the purity of your starting materials and reagents to avoid introducing impurities that could interfere with the reaction.

  • Careful Workup and Purification: Employ mild workup and purification techniques to minimize product loss and degradation. Techniques like chromatography are often necessary to separate this compound from byproducts.[6][7]

2. I am observing the formation of significant amounts of D-Threose as a byproduct. How can I minimize its formation?

The formation of D-Threose is a common issue and occurs primarily through the epimerization of this compound. This process is often base-catalyzed and involves the formation of an enediol intermediate.

Strategies to minimize D-Threose formation include:

  • pH Control: Carefully controlling the pH of the reaction mixture is crucial. Operating at a neutral or slightly acidic pH can help suppress the base-catalyzed epimerization.[3]

  • Temperature Management: Lowering the reaction temperature can reduce the rate of epimerization.

  • Reaction Time: Minimizing the reaction time can also help to reduce the extent of epimerization. Monitor the reaction progress closely and stop it as soon as the desired conversion is achieved.

3. What are the most effective methods for synthesizing this compound with a high yield?

Several methods have been reported for the synthesis of this compound. The choice of method often depends on the available starting materials and equipment. Here are two prominent methods:

  • Oxidation of D-Glucose with Lead Tetraacetate: This method has been reported to produce this compound in a high overall yield of at least 80%.[1] The reaction involves the selective degradation of D-glucose to di-O-formyl-D-erythrose, followed by hydrolysis of the ester groups.[1]

  • Oxidation of a Gluconic Acid Salt with Hydrogen Peroxide: A patented method describes the use of a gluconic acid salt as the starting material, which is oxidized with hydrogen peroxide in the presence of a catalyst (cobalt, nickel, or ruthenium salt).[2] This method offers an alternative route to this compound.

4. How can I effectively purify this compound from the reaction mixture?

Purification of this compound can be challenging due to its high polarity and the presence of structurally similar byproducts. Common purification strategies include:

  • Chromatography: Column chromatography is a widely used technique for separating this compound from other sugars and impurities. Various stationary phases can be employed, and the choice will depend on the specific impurities present.[6][7]

  • Crystallization: If a suitable solvent system can be found, crystallization can be an effective method for obtaining pure this compound.

  • Derivatization: In some cases, it may be advantageous to derivatize the crude product to facilitate purification. The purified derivative can then be converted back to this compound. For example, an improved Rosenmund synthesis involves the reduction of tri-O-acetyl-D-erythronyl chloride.[6][7]

Experimental Protocols

Protocol 1: Synthesis of this compound from D-Glucose via Lead Tetraacetate Oxidation

This protocol is based on the method reported to yield at least 80% this compound.[1]

Materials:

  • D-Glucose

  • Lead Tetraacetate

  • Acetic Acid

  • Water

  • Phosphate buffer

Procedure:

  • Dissolve D-Glucose in acetic acid.

  • Add two molar equivalents of lead tetraacetate to the solution while stirring. The reaction is initially rapid.

  • Monitor the reaction progress. The initial rapid stage corresponds to the conversion of the hexose to di-O-formyl-D-erythrose.

  • Once the reaction is complete, hydrolyze the ester groups. The reference suggests this is an easy step but does not provide specific hydrolysis conditions. A mild acid or base hydrolysis would be appropriate.

  • After hydrolysis, neutralize the reaction mixture.

  • Purify the resulting this compound solution. The reference mentions removing the acid with an Amberlite IR4B resin column.[1]

Protocol 2: Synthesis of this compound from a Gluconic Acid Salt

This protocol is based on a patented method.[2]

Materials:

  • Gluconic acid salt (e.g., sodium gluconate)

  • Catalyst: Cobalt, Nickel, or Ruthenium salt

  • Hydrogen Peroxide (30% solution)

  • Water

Procedure:

  • Prepare an aqueous solution of the gluconic acid salt (1-60% concentration).

  • Add the catalyst (0.001-50 wt.% relative to the gluconic acid salt).

  • Slowly add a 30% hydrogen peroxide solution (1-500 mol% relative to the gluconic acid salt) to the mixture with stirring.

  • Maintain the reaction temperature between 0-100 °C (preferably 10-50 °C).

  • Control the pH of the reaction mixture between 2-12 (preferably 5-8).

  • Upon completion of the reaction, purify the this compound from the aqueous solution.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Starting MaterialReagentsCatalystReported YieldReference
D-GlucoseLead Tetraacetate-≥ 80%[1]
Gluconic Acid SaltHydrogen PeroxideCobalt, Nickel, or Ruthenium saltGood results (quantitative yield not specified)[2]
L-ErythruloseL-rhamnose isomerase-12.9% (conversion rate)[8][9]

Mandatory Visualizations

experimental_workflow_glucose_to_erythrose cluster_start Starting Material cluster_reaction Reaction cluster_purification Purification cluster_product Final Product start D-Glucose oxidation Oxidation with Lead Tetraacetate in Acetic Acid start->oxidation Step 1 hydrolysis Hydrolysis oxidation->hydrolysis Step 2 purification Column Chromatography hydrolysis->purification Step 3 product This compound purification->product Step 4

Caption: Experimental workflow for the synthesis of this compound from D-Glucose.

side_reactions_in_erythrose_synthesis D_Erythrose This compound D_Threose D-Threose D_Erythrose->D_Threose Epimerization Octuloses Octuloses (C8 Sugars) D_Erythrose->Octuloses Aldol Reaction Organic_Acids Organic Acids (Formate, Glycolate, etc.) D_Erythrose->Organic_Acids Oxidative Fragmentation

References

overcoming low conversion rates in enzymatic D-Erythrose production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low conversion rates during the enzymatic production of D-Erythrose.

Troubleshooting Guide

Low conversion rates in the enzymatic synthesis of this compound can stem from various factors related to enzyme activity, substrate availability, and reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.

Issue 1: Low or No this compound Detected

Question: I have set up my enzymatic reaction, but I am detecting very low or no this compound. What are the potential causes and how can I troubleshoot this?

Answer:

Several factors could be contributing to the low yield. A logical troubleshooting workflow can help pinpoint the issue.

Troubleshooting_Workflow start Low/No this compound Detected check_enzyme Verify Enzyme Activity start->check_enzyme check_reagents Confirm Reagent Integrity & Concentration start->check_reagents check_conditions Assess Reaction Conditions start->check_conditions optimize_enzyme Optimize Enzyme Concentration check_enzyme->optimize_enzyme Inactive/Insufficient Enzyme optimize_cofactors Check and Optimize Cofactors check_enzyme->optimize_cofactors Cofactor Issues optimize_substrate Optimize Substrate Concentration check_reagents->optimize_substrate Substrate Degradation/Incorrect Concentration optimize_ph_temp Optimize pH and Temperature check_conditions->optimize_ph_temp Suboptimal Conditions check_byproducts Analyze for Byproducts/Side Reactions optimize_enzyme->check_byproducts optimize_cofactors->check_byproducts optimize_ph_temp->check_byproducts optimize_substrate->check_byproducts purification_issue Investigate Downstream Processing check_byproducts->purification_issue Byproducts Detected solution Improved this compound Yield check_byproducts->solution No Significant Byproducts purification_issue->solution

Caption: A stepwise workflow for troubleshooting low this compound yield.

Possible Causes and Solutions:

  • Inactive Enzyme:

    • Verification: Perform a standard activity assay for your specific enzyme (transketolase, phosphoketolase, or isomerase) using a known substrate and conditions to confirm its catalytic activity.

    • Solution: If the enzyme is inactive, obtain a new batch or re-purify your existing stock. Ensure proper storage conditions (temperature, buffer) to maintain activity.

  • Suboptimal Cofactor Concentration:

    • For Transketolase: This enzyme is critically dependent on thiamine pyrophosphate (TPP) and divalent metal ions (commonly Mg²⁺).

    • Solution: Ensure TPP and Mg²⁺ are present at their optimal concentrations. Titrate the concentrations of both cofactors to find the ideal ratio for your specific transketolase.

  • Incorrect Substrate Concentration:

    • High Substrate Inhibition: Some enzymes are inhibited by high concentrations of their substrates.

    • Solution: Test a range of substrate concentrations to determine the optimal level. A fed-batch approach, where the substrate is added gradually, can sometimes alleviate substrate inhibition.

  • Suboptimal Reaction Conditions (pH and Temperature):

    • Verification: Check the pH of your reaction buffer and the incubation temperature.

    • Solution: Consult the literature for the optimal pH and temperature for your specific enzyme and adjust your reaction conditions accordingly.

  • Presence of Inhibitors:

    • Verification: Analyze your substrate and buffer components for potential inhibitors. For example, heavy metal contamination can inhibit many enzymes.

    • Solution: Use high-purity reagents and ultrapure water. If inhibitors are suspected in the substrate, consider a purification step prior to the enzymatic reaction.

Issue 2: Conversion Rate Stalls at a Low Level

Question: My reaction starts producing this compound, but the conversion rate quickly plateaus at a low level (e.g., 10-20%). Why is this happening?

Answer:

This often points to issues with reaction equilibrium, product inhibition, or enzyme instability.

Possible Causes and Solutions:

  • Reversible Reaction and Unfavorable Equilibrium:

    • Explanation: Many enzymatic reactions, particularly those involving isomerases, are reversible. The reaction may be reaching its thermodynamic equilibrium, which may not favor a high concentration of this compound.

    • Solution:

      • Product Removal: If possible, implement an in-situ product removal strategy. For example, a subsequent enzymatic step that converts this compound to another product can pull the equilibrium towards this compound formation.

      • Enzyme Selection: Some enzymes have more favorable equilibrium constants for the desired reaction. Consider screening different enzymes of the same class.

  • Product Inhibition:

    • Explanation: The product, this compound, or a byproduct may be inhibiting the enzyme's activity.

    • Solution: Similar to addressing unfavorable equilibrium, in-situ product removal can be effective. Alternatively, investigate enzyme variants that exhibit reduced product inhibition through protein engineering.

  • Enzyme Instability:

    • Explanation: The enzyme may not be stable under the reaction conditions for the entire duration of the experiment.

    • Solution:

      • Stabilizing Agents: Add stabilizing agents such as glycerol, BSA, or DTT to the reaction mixture.

      • Immobilization: Immobilizing the enzyme on a solid support can often enhance its stability.

      • Temperature Profile: Consider running the reaction at a lower temperature for a longer period to improve enzyme longevity.

Frequently Asked Questions (FAQs)

Q1: Which enzymatic route is best for this compound production?

A1: The "best" route depends on your specific requirements, such as desired scale, purity, and available starting materials. Here is a comparison of common enzymatic approaches:

Enzymatic RouteKey Enzyme(s)Common Substrate(s)Reported Conversion RatesKey AdvantagesKey Challenges
Phosphoketolase Pathway PhosphoketolaseD-Fructose, D-Xylulose-5-phosphateVaries with enzyme source and conditionsCan utilize readily available sugars.Requires phosphate; potential for byproduct formation.
Isomerase Pathway L-rhamnose isomerase, D-arabinose isomeraseL-Erythrulose, D-Erythrulose9-13%[1]Can be a single-step conversion from a ketose precursor.Low equilibrium conversion is a significant hurdle.[1]
Transketolase Pathway TransketolaseHydroxypyruvate and GlycolaldehydeCan achieve high conversion with proper optimization.Stereospecific C-C bond formation.Requires precise control of substrates and cofactors (TPP, Mg²⁺).

Q2: How can I accurately quantify my this compound yield?

A2: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for quantifying this compound. A carbohydrate analysis column is typically used with refractive index (RI) detection. It is crucial to use a pure this compound standard to create a calibration curve for accurate quantification.

Q3: What are common byproducts in enzymatic this compound synthesis, and how can I minimize them?

A3: Byproduct formation depends on the chosen enzymatic route and reaction conditions.

  • Isomerase Reactions: Epimerization of this compound to D-Threose can occur.

  • Transketolase Reactions: Side reactions with other aldehydes or ketones present as impurities can lead to a mixture of sugars.

  • Non-enzymatic Reactions: At alkaline pH and elevated temperatures, sugars can undergo isomerization and degradation.

Minimization Strategies:

  • Use highly specific enzymes.

  • Optimize reaction conditions (pH, temperature) to favor the desired reaction.

  • Use high-purity substrates.

  • Minimize reaction time to what is necessary for optimal conversion.

Q4: What is a recommended starting protocol for this compound production using a transketolase?

A4: The following is a general starting protocol. Optimization will be necessary for your specific enzyme and experimental goals.

Experimental Protocol: Transketolase-mediated this compound Synthesis

  • Reaction Mixture Preparation:

    • In a temperature-controlled vessel, prepare the reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Add the cofactors: Thiamine pyrophosphate (TPP) to a final concentration of 1-5 mM and MgCl₂ to a final concentration of 5-10 mM.

    • Add the substrates: Hydroxypyruvate (donor) and Glycolaldehyde (acceptor) to final concentrations of 50-100 mM each.

  • Enzyme Addition and Incubation:

    • Add the purified transketolase to the reaction mixture. The optimal enzyme concentration should be determined empirically.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 25-37°C) with gentle agitation.

  • Reaction Monitoring:

    • At regular intervals, withdraw aliquots from the reaction mixture.

    • Immediately stop the enzymatic reaction in the aliquots, for example, by adding a small volume of acid (e.g., HCl) or by heat inactivation.

    • Analyze the samples by HPLC to determine the concentrations of substrates and this compound.

  • Reaction Termination and Product Purification:

    • Once the reaction has reached its desired conversion, terminate the entire reaction.

    • Remove the enzyme, for instance, by protein precipitation or ultrafiltration.

    • The this compound can be purified from the reaction mixture using techniques such as ion-exchange chromatography.

Key Signaling Pathways and Logical Relationships

Transketolase_Mechanism cluster_substrates Substrates & Cofactors cluster_enzyme Enzyme cluster_products Products Hydroxypyruvate Hydroxypyruvate Transketolase Transketolase Hydroxypyruvate->Transketolase Glycolaldehyde Glycolaldehyde Glycolaldehyde->Transketolase TPP TPP TPP->Transketolase Mg2+ Mg²⁺ Mg2+->Transketolase This compound This compound Transketolase->this compound CO2 CO2 Transketolase->CO2

Caption: The enzymatic reaction for this compound production via transketolase.

Factors_Affecting_Conversion cluster_positive Positive Influences cluster_negative Negative Influences center_node This compound Conversion Rate Product_Inhibition Product Inhibition center_node->Product_Inhibition Substrate_Inhibition Substrate Inhibition center_node->Substrate_Inhibition Enzyme_Instability Enzyme Instability center_node->Enzyme_Instability Presence_of_Inhibitors Presence of Inhibitors center_node->Presence_of_Inhibitors Unfavorable_Equilibrium Unfavorable Equilibrium center_node->Unfavorable_Equilibrium Optimal_pH_Temp Optimal pH & Temperature Optimal_pH_Temp->center_node Optimal_Enzyme_Conc Optimal Enzyme Conc. Optimal_Enzyme_Conc->center_node Optimal_Cofactor_Conc Optimal Cofactor Conc. Optimal_Cofactor_Conc->center_node Product_Removal In-situ Product Removal Product_Removal->center_node

Caption: Factors influencing the conversion rate of this compound synthesis.

References

challenges in the purification of D-Erythrose from reaction mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of D-Erythrose from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound reaction mixture?

A1: Typical impurities in an enzymatic synthesis of this compound include:

  • Unreacted starting materials: Such as L-erythrulose or other substrates used in the enzymatic conversion.

  • Enzymes: The isomerase or other enzymes used to catalyze the reaction.

  • Diastereomers: Primarily D-Threose, which is often co-produced or present as an impurity.[1]

  • Byproducts: Depending on the reaction conditions, side products from degradation or side reactions may be present.

  • Buffer components and salts: From the reaction buffer.

Q2: What are the initial recommended steps for purifying this compound from a crude reaction mixture?

A2: A general workflow for initial purification involves:

  • Enzyme removal: This can be achieved through ultrafiltration or precipitation (e.g., with ammonium sulfate), followed by centrifugation.

  • Desalting: To remove buffer components and salts that can interfere with subsequent chromatographic steps. Size-exclusion chromatography or dialysis are common methods.

  • Chromatographic separation: This is the core step for separating this compound from other sugars and byproducts. Ion-exchange chromatography and High-Performance Liquid Chromatography (HPLC) are widely used.

Q3: How can I separate this compound from its diastereomer, D-Threose?

A3: The separation of this compound and D-Threose is a significant challenge due to their similar physical properties. Specialized chromatographic techniques are required:

  • High-Performance Liquid Chromatography (HPLC): The use of specific columns, such as a Shodex SC1011, with a mobile phase of acetonitrile and water has been shown to be effective for the analytical separation of erythrose and threose.

  • Ion-Exchange Chromatography: This technique can separate sugars based on their interactions with a charged stationary phase. The separation is influenced by the type of resin, the counter-ion, and the mobile phase composition.

Q4: What is the stability of this compound under typical purification conditions?

A4: this compound stability is pH-dependent. It is more stable in neutral to slightly acidic conditions (pH 5-7). At higher pH (8.5 and 10), the rate of side reactions, such as carbonyl migration and aldol reactions, increases. It is recommended to maintain a controlled pH and moderate temperature during purification to minimize degradation.

Troubleshooting Guides

Issue 1: Poor resolution between this compound and D-Threose in HPLC
Possible Cause Troubleshooting Step
Inappropriate HPLC Column Utilize a column specifically designed for sugar separations, such as a ligand-exchange or amino-functionalized column (e.g., Shodex SC1011).
Suboptimal Mobile Phase Optimize the mobile phase composition. For reversed-phase or HILIC separations, adjust the ratio of acetonitrile to water. A shallow gradient may improve resolution.
Incorrect Flow Rate Lower the flow rate to increase the interaction time with the stationary phase, which can enhance separation.
Temperature Fluctuations Use a column oven to maintain a constant and optimized temperature, as temperature can affect retention times and selectivity.
Issue 2: Co-elution of this compound with other sugars or byproducts in Ion-Exchange Chromatography
Possible Cause Troubleshooting Step
Incorrect Resin Choice Select a resin with appropriate functional groups and particle size for sugar separation. Strong cation-exchange resins in the calcium (Ca²⁺) or sodium (Na⁺) form are often used.
Suboptimal Eluent For neutral sugars, deionized water is often used as the eluent. For charged sugars or to enhance separation, a buffer with a specific pH and ionic strength may be necessary.
Sample Overload Reduce the amount of sample loaded onto the column to prevent band broadening and improve resolution.
Improper Sample Preparation Ensure the sample is properly desalted and filtered before loading onto the column. High salt concentrations in the sample can interfere with binding.
Issue 3: Low yield of purified this compound
Possible Cause Troubleshooting Step
Degradation during purification Maintain a pH between 5 and 7 and keep the temperature low throughout the purification process.
Irreversible binding to the column Check for and clean any column contamination. Ensure the elution conditions are sufficient to remove all bound this compound.
Loss during sample preparation Minimize the number of sample preparation steps. Use techniques like tangential flow filtration for concentration and desalting to reduce sample loss.

Data Presentation

Table 1: HPLC Conditions for this compound and D-Threose Analysis

ParameterCondition
Column Shodex SC1011
Mobile Phase Acetonitrile:Water
Detector Refractive Index (RI)
Temperature Controlled (e.g., 40-85 °C)

Table 2: Enzyme Purification Example (Erythrose Reductase)

This table illustrates a typical multi-step purification process that can be adapted for purifying other components from a reaction mixture.

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification (fold)
Cell-free extract4,100950.0231001
Ammonium sulfate precipitation850520.061552.7
DEAE-Cellulose ion exchange72480.6625029
Sephadex G-100 gel filtration20351.713674
Cibacron Blue 3GA affinity2.7217.8323340
Preparative electrophoresis0.35.519.65.8850

Experimental Protocols

Protocol 1: General Sample Preparation from Enzymatic Reaction Mixture

  • Enzyme Removal:

    • Subject the crude reaction mixture to ultrafiltration using a membrane with a molecular weight cutoff (MWCO) appropriate for retaining the enzyme (e.g., 10 kDa).

    • Alternatively, perform ammonium sulfate precipitation by slowly adding solid ammonium sulfate to a final concentration of 60-80% saturation while stirring at 4°C.

    • Centrifuge the mixture at 10,000 x g for 30 minutes at 4°C. The supernatant will contain this compound.

  • Desalting:

    • Load the supernatant onto a desalting column (e.g., Sephadex G-25) pre-equilibrated with deionized water.

    • Elute with deionized water and collect the fractions containing the desalted sugars, monitoring with a refractive index detector or by testing for the presence of sugars (e.g., with a phenol-sulfuric acid assay).

  • Concentration:

    • Concentrate the pooled, desalted fractions using a rotary evaporator under reduced pressure at a temperature below 40°C.

Mandatory Visualization

D_Erythrose_Purification_Workflow cluster_0 Initial Reaction Mixture cluster_1 Pre-purification Steps cluster_2 Chromatographic Purification cluster_3 Final Product Crude Reaction Mixture Crude Reaction Mixture Enzyme_Removal Enzyme Removal (Ultrafiltration/ Precipitation) Crude Reaction Mixture->Enzyme_Removal Remove enzymes Desalting Desalting (Size-Exclusion Chromatography) Enzyme_Removal->Desalting Remove salts Ion_Exchange Ion-Exchange Chromatography Desalting->Ion_Exchange Separate sugars HPLC Preparative HPLC Ion_Exchange->HPLC High-resolution separation (Isomer removal) Pure_D_Erythrose Pure this compound HPLC->Pure_D_Erythrose Purity > 99%

Caption: A general workflow for the purification of this compound from a crude reaction mixture.

Troubleshooting_Logic cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions Poor_Separation Poor Separation of This compound and D-Threose Cause1 Inappropriate Column Poor_Separation->Cause1 Cause2 Suboptimal Mobile Phase Poor_Separation->Cause2 Cause3 Incorrect Flow Rate Poor_Separation->Cause3 Solution1 Use specialized sugar column Cause1->Solution1 Solution2 Optimize mobile phase gradient Cause2->Solution2 Solution3 Reduce flow rate Cause3->Solution3

Caption: Troubleshooting logic for poor separation of this compound and D-Threose.

References

side reactions and byproducts in D-Erythrose synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of D-Erythrose.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is commonly synthesized through the oxidative degradation of larger monosaccharides. Key methods include:

  • Oxidation of D-Glucose with Lead Tetraacetate: This method involves the selective cleavage of the C1-C2 bond of D-glucose.[1][2]

  • Ruff Degradation of Pentoses: This is a chain-shortening reaction where an aldopentose, such as D-arabinose, is converted to an aldotetrose (this compound).[3][4][5]

  • Oxidation of Gluconic Acid Salts: An aqueous solution of a gluconic acid salt can be oxidized with hydrogen peroxide in the presence of a metal catalyst to produce this compound.[6]

  • Wohl Degradation: This is another method for shortening the carbon chain of an aldose.[7][8][9]

Q2: What are the primary side reactions and byproducts I should be aware of during this compound synthesis?

A2: The side reactions and byproducts are highly dependent on the synthesis method employed.

  • Oxidation of D-Glucose: Over-oxidation can lead to the formation of smaller aldehydes like D-glyceraldehyde 3-phosphate.[10] Incomplete hydrolysis of intermediates can leave formyl esters.[1]

  • Ruff Degradation: The primary byproduct is carbon dioxide, resulting from the decarboxylation step. Incomplete reaction can leave unreacted starting material.

  • Oxidation of Gluconic Acid Salts: This method can produce a mixture of smaller sugars and organic acids, including glyceraldehyde, arabinose, and formic acid.[6]

  • General Side Reactions: Once formed, this compound can undergo further reactions such as carbonyl migration to form D-erythrulose, epimerization to D-threose, and aldol condensation to form larger sugars like diastereomeric octuloses.[11][12] Oxidation can also lead to the formation of organic acids like formate, glycolate, and glycerate.[11][12]

Troubleshooting Guides

Issue 1: Low Yield of this compound in Lead Tetraacetate Oxidation of D-Glucose
Potential Cause Troubleshooting Step Expected Outcome
Over-oxidation Carefully control the stoichiometry of lead tetraacetate. Use exactly two moles per mole of D-glucose.[1] Monitor the reaction progress closely using techniques like TLC.Minimized formation of D-glyceraldehyde 3-phosphate and other smaller fragments.[10]
Incomplete Hydrolysis Ensure complete hydrolysis of the intermediate di-O-formyl-D-erythrose by using appropriate acidic or basic conditions and allowing sufficient reaction time.Complete conversion of the formyl ester to this compound, improving the final yield.[1]
Suboptimal Reaction Temperature Maintain a low reaction temperature during the oxidation step to enhance selectivity.Reduced side reactions and degradation of the product.
Issue 2: Presence of Multiple Sugar Impurities in the Final Product
Potential Cause Troubleshooting Step Expected Outcome
Non-selective Oxidation In methods like the oxidation of gluconic acid salts, optimize the catalyst and reaction conditions (pH, temperature) to favor the formation of this compound.[6]Increased selectivity towards this compound and reduced formation of glyceraldehyde and arabinose.[6]
Product Isomerization/Epimerization After synthesis, maintain a neutral or slightly acidic pH and low temperature during workup and storage to minimize the conversion of this compound to D-erythrulose and D-threose.[11][12]Preservation of the desired this compound isomer.
Aldol Condensation Avoid strongly basic conditions during the reaction and purification steps to prevent the self-condensation of this compound into larger sugar byproducts.[11][12]A cleaner product with fewer high-molecular-weight impurities.

Data Presentation

Table 1: Byproducts in the Oxidation of a Gluconic Acid Salt

CompoundPercentage in Final Mixture
This compound40%
Gluconic Acid (unreacted)45%
Glyceraldehyde6%
Arabinose2%
Other byproducts include formic acid and carbon dioxide.

(Data sourced from patent information regarding a specific method of this compound synthesis)[6]

Experimental Protocols

Protocol 1: Synthesis of this compound by Oxidation of D-Glucose with Lead Tetraacetate

This protocol is a generalized representation based on literature descriptions.[1][2]

  • Dissolution: Dissolve D-glucose in a suitable solvent (e.g., acetic acid).

  • Oxidation: Cool the solution and slowly add two molar equivalents of lead tetraacetate while maintaining a low temperature.

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Quench the reaction by adding a suitable reagent (e.g., ethylene glycol) to consume excess lead tetraacetate.

  • Filtration: Filter the reaction mixture to remove lead salts.

  • Hydrolysis: Treat the filtrate with an acid or base to hydrolyze the intermediate di-O-formyl-D-erythrose.

  • Purification: Purify the resulting this compound solution using techniques such as ion-exchange chromatography or crystallization.

Protocol 2: Synthesis of this compound by Ruff Degradation of D-Arabinose

This protocol is a generalized representation based on literature descriptions.[3][4][5]

  • Oxidation to Aldonic Acid: Oxidize D-arabinose to D-arabinonic acid using a mild oxidizing agent like bromine water.

  • Salt Formation: Convert the aldonic acid to its calcium salt by adding calcium carbonate.

  • Degradation: Treat the calcium D-arabinonate with hydrogen peroxide and a catalytic amount of a ferric salt (Fenton's reagent). This will induce oxidative decarboxylation.

  • Workup: Remove the calcium and iron salts by precipitation and filtration.

  • Purification: The resulting solution containing this compound can be further purified by chromatography.

Visualizations

D_Erythrose_Synthesis_Pathways cluster_glucose From D-Glucose cluster_arabinose From D-Arabinose d_glucose D-Glucose intermediate di-O-formyl-D-erythrose d_glucose->intermediate 2x Pb(OAc)4 d_erythrose1 This compound intermediate->d_erythrose1 Hydrolysis d_arabinose D-Arabinose d_arabinonic_acid D-Arabinonic Acid d_arabinose->d_arabinonic_acid Br2, H2O d_erythrose2 This compound d_arabinonic_acid->d_erythrose2 H2O2, Fe3+ (Ruff Degradation)

Caption: Common synthetic routes to this compound.

D_Erythrose_Side_Reactions cluster_byproducts Potential Byproducts d_erythrose This compound d_erythrulose D-Erythrulose d_erythrose->d_erythrulose Carbonyl Migration d_threose D-Threose d_erythrose->d_threose Epimerization octuloses Diastereomeric Octuloses d_erythrose->octuloses Aldol Condensation organic_acids Organic Acids (Formate, Glycolate, etc.) d_erythrose->organic_acids Oxidation

Caption: Common side reactions of this compound.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Low Yield or Impure Product check_method Identify Synthesis Method start->check_method oxidation_check Check Oxidant Stoichiometry & Temperature check_method->oxidation_check Lead Tetraacetate ph_control Control pH During Workup check_method->ph_control All Methods hydrolysis_check Ensure Complete Hydrolysis oxidation_check->hydrolysis_check purification Optimize Purification Protocol hydrolysis_check->purification ph_control->purification end Improved Yield / Purity purification->end

Caption: A logical workflow for troubleshooting this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for D-Erythrose Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing D-Erythrose, ensuring its stability throughout experimental procedures is paramount to achieving reliable and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and reaction of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by pH, temperature, the presence of catalysts, and the solvent system used. Deviations from optimal conditions can lead to degradation through various pathways, including isomerization, epimerization, and fragmentation.

Q2: What are the main degradation products of this compound?

A2: Under unfavorable conditions, this compound can degrade into a complex mixture of products. The primary degradation pathways involve carbonyl migrations and epimerization, leading to the formation of D-erythrulose, rac-erythrulose, D-threose, and rac-tetroses.[1][2][3][4] Aldol reactions can also occur, producing diastereomeric octuloses.[1][2][3] Oxidative fragmentation can lead to the formation of smaller organic acids like formate, glycolate, and glycerate.[2][3]

Q3: How can I monitor the stability of this compound during my experiment?

A3: Several analytical techniques can be employed to monitor the stability of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used and sensitive method for separating and quantifying this compound and its degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a powerful tool for identifying the various isomers and degradation products formed.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the identification and quantification of enzymatic reaction products.[3]

Troubleshooting Guides

Issue 1: Unexpected Side Products Detected in the Reaction Mixture

Possible Causes:

  • pH Instability: this compound is susceptible to degradation under both acidic and alkaline conditions. The rate of disappearance of erythrose varies dramatically with pH.[2]

  • Elevated Temperature: Higher temperatures can accelerate degradation reactions.

  • Inappropriate Catalyst: The chosen catalyst may be promoting side reactions.

Solutions:

  • pH Control: Maintain the reaction pH within the optimal range for this compound stability. The stability of this compound has been studied at pH 5, 7, 8.5, and 10.[1][2] The rate of degradation is significantly affected by pH.[2] It is crucial to use a suitable buffer system to maintain a constant pH throughout the reaction. The nature and concentration of the buffer can also influence the rate of degradation.[1]

  • Temperature Management: Conduct the reaction at the lowest feasible temperature to minimize thermal degradation.

  • Catalyst Selection: If using a catalyst, ensure it is selective for the desired transformation and does not promote the degradation of this compound. Lewis acid catalysts, for example, can be used for the isomerization of sugars.[5][6]

Issue 2: Low Yield of the Desired Product

Possible Causes:

  • Degradation of this compound: Significant degradation of the starting material will naturally lead to a lower yield of the product.

  • Epimerization: this compound can epimerize to D-threose, reducing the concentration of the desired starting material.

Solutions:

  • Optimize Reaction Conditions: Refer to the stability data tables below to select the optimal pH, temperature, and solvent for your reaction to minimize this compound degradation.

  • Control Reaction Time: Monitor the reaction progress closely and stop the reaction once the desired conversion is achieved to prevent further degradation or side reactions.

  • Consider Protective Groups: In multi-step syntheses, consider protecting the hydroxyl groups of this compound to prevent unwanted side reactions.

Issue 3: Difficulty in Purifying the Product from this compound-related Impurities

Possible Causes:

  • Formation of Multiple Isomers: The degradation of this compound can lead to a mixture of structurally similar isomers, which can be challenging to separate from the desired product.

Solutions:

  • Chromatographic Techniques: Employ high-resolution chromatographic techniques such as preparative HPLC or column chromatography with appropriate stationary and mobile phases to separate the desired product from the structurally related impurities.

  • Crystallization: If the product is crystalline, fractional crystallization can be an effective purification method.

Data on this compound Stability

pH Stability of this compound

The degradation of this compound is highly dependent on the pH of the solution. The following table summarizes the observed reaction progress at different pH values over a 12-hour period at 40°C.[1][2]

pHReaction Progress of this compound after 12 hoursMajor Degradation Products
5Moderate degradationD-erythrulose, diastereomeric octuloses
7Significant degradationD-erythrulose, diastereomeric octuloses
8.5Rapid degradationD-erythrulose, rac-erythrulose, D-threose, rac-tetroses, diastereomeric octuloses
10Very rapid degradationD-erythrulose, diastereomeric octuloses

Data adapted from a study on the carbonyl migration and epimerization of D-tetroses. The "Reaction Progress" is a qualitative summary of the disappearance of this compound.[1][2]

Temperature Stability of this compound

The rate of this compound degradation increases with temperature. While specific kinetic data for a wide range of temperatures is limited in the provided search results, it is a general principle that lower temperatures favor stability. The degradation of this compound has been studied at 25°C and 40°C, with the rate of disappearance being dependent on temperature.[1][3]

Temperature (°C)General Effect on Stability
4Generally stable for short-term storage.
25 (Room Temperature)Degradation can occur over time, especially at non-optimal pH.
40Increased rate of degradation compared to room temperature.
> 40Significant and rapid degradation is expected.
Solvent Effects on this compound Stability
Solvent SystemExpected StabilityConsiderations
Aqueous Buffers Stability is highly pH-dependent.Use appropriate buffers to maintain a stable pH.
Methanol/Water Mixtures Solubility of similar sugars has been studied, but stability data for this compound is limited.The presence of water can influence degradation pathways.
Ethanol/Water Mixtures Solubility of similar sugars has been studied, but stability data for this compound is limited.The polarity of the solvent mixture can affect reaction rates.
DMSO/Aqueous Mixtures Limited data available. DMSO can act as an oxidizing agent under certain conditions.Use with caution and consider potential side reactions.

Experimental Protocols

Protocol for Monitoring this compound Stability by 13C NMR

This protocol is adapted from a study on the carbonyl migration of tetrose sugars.[1][3]

1. Sample Preparation:

  • Prepare a solution of D-[1-13C]-Erythrose (e.g., 80 mM) in the desired buffered aqueous medium (e.g., 160 mM sodium bicarbonate at pH 8.5).
  • Transfer the solution to an NMR tube.

2. NMR Analysis:

  • Acquire a 13C NMR spectrum at t=0 to determine the initial composition.
  • Incubate the sample at the desired temperature (e.g., 25°C or 40°C).
  • Acquire 13C NMR spectra at regular time intervals to monitor the disappearance of the this compound signals and the appearance of new signals corresponding to degradation products.

3. Data Analysis:

  • Integrate the peaks corresponding to this compound and its degradation products to determine their relative concentrations over time.
  • Identify the degradation products by comparing the chemical shifts to literature values.

Signaling Pathways and Workflows

Below are diagrams illustrating key processes related to this compound degradation and experimental workflows.

D_Erythrose_Degradation_Pathway D_Erythrose This compound D_Erythrulose D-Erythrulose D_Erythrose->D_Erythrulose Carbonyl Migration Octuloses Diastereomeric Octuloses D_Erythrose->Octuloses Aldol Reaction Organic_Acids Organic Acids (Formate, Glycolate, Glycerate) D_Erythrose->Organic_Acids Oxidative Fragmentation rac_Erythrulose rac-Erythrulose D_Erythrulose->rac_Erythrulose D_Threose D-Threose D_Erythrulose->D_Threose Epimerization D_Erythrulose->Octuloses Aldol Reaction rac_Tetroses rac-Tetroses rac_Erythrulose->rac_Tetroses

Caption: this compound Degradation Pathways.

Stability_Monitoring_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Solution Prepare this compound solution in buffered medium Initial_Analysis Acquire initial analytical data (e.g., NMR, HPLC) at t=0 Prep_Solution->Initial_Analysis Incubate Incubate sample under - a specific condition (pH, Temperature) Initial_Analysis->Incubate Time_Point_Analysis Acquire analytical data at time intervals Incubate->Time_Point_Analysis Quantify Quantify this compound and degradation products Time_Point_Analysis->Quantify Kinetics Determine degradation kinetics Quantify->Kinetics

Caption: Workflow for Monitoring this compound Stability.

References

troubleshooting peak tailing in HPLC analysis of D-Erythrose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of D-Erythrose, with a specific focus on addressing peak tailing.

Troubleshooting Guide

Question: Why is my this compound peak tailing in my HPLC chromatogram?

Peak tailing for this compound, a highly polar carbohydrate, is a common chromatographic issue that can compromise the accuracy and resolution of your analysis.[1][2] The primary causes are often related to secondary interactions with the stationary phase, improper mobile phase conditions, or column issues.[1][2][3]

Answer: Peak tailing in the HPLC analysis of this compound can be attributed to several factors, categorized as follows:

  • Column-Related Issues:

    • Secondary Silanol Interactions: this compound, with its multiple hydroxyl groups, can form strong hydrogen bonds with free silanol groups on the surface of silica-based columns.[2][3] This secondary interaction mechanism leads to a portion of the analyte being retained longer, resulting in a tailed peak.[2]

    • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that interact with this compound, causing peak distortion.[4] A void at the column inlet can also lead to peak tailing.[5]

  • Mobile Phase and Sample-Related Issues:

    • Inappropriate Mobile Phase pH: While this compound does not have a readily ionizable group in the typical HPLC pH range, the ionization state of residual silanol groups on the stationary phase is pH-dependent. At a mid-range pH, silanol groups can be deprotonated and interact with the analyte.[3]

    • Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak broadening and tailing.[1][4]

    • Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[1]

  • Anomer Interconversion:

    • Sugars like this compound can exist as different anomers (e.g., α and β forms) in solution. If the interconversion between these forms is slow on the chromatographic timescale, it can lead to broadened or split peaks, which may be perceived as tailing.[6]

Frequently Asked Questions (FAQs)

Q1: What is the ideal column choice for this compound analysis to avoid peak tailing?

A1: Due to the high polarity of this compound, traditional reversed-phase columns like C18 are often unsuitable as they provide insufficient retention.[7] To minimize peak tailing and achieve good retention, consider the following column types:

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC columns, such as those with amide or cyano phases, are specifically designed for the analysis of polar compounds.[8][9] They utilize a high organic mobile phase to create a water-rich layer on the stationary phase, allowing for the retention of polar analytes like this compound through a partitioning mechanism.[10][11] A polymer-based amino column has been shown to be effective for the analysis of erythrose.[12]

  • Mixed-Mode Columns: These columns offer multiple modes of interaction (e.g., HILIC and ion-exchange) and can provide excellent selectivity and peak shape for sugars.[13][14][15]

  • Ion-Exchange (IEX) Columns: IEX chromatography separates molecules based on their charge. While this compound is neutral, specialized IEX columns can be used for carbohydrate analysis, often at elevated temperatures.[7][16][17]

Q2: How does mobile phase composition affect peak shape for this compound?

A2: The mobile phase plays a critical role in achieving symmetrical peaks for this compound.[18][19][20]

  • For HILIC separations: The mobile phase typically consists of a high percentage of an organic solvent (usually acetonitrile) and a small amount of aqueous buffer.[8][9] The water content is a critical parameter to optimize for retention and peak shape.

  • Buffer pH and Concentration: While this compound itself is not significantly affected by pH in the typical operating range, the mobile phase pH can influence the charge of the stationary phase (in the case of some HILIC and mixed-mode columns) and residual silanols.[3] Maintaining a consistent and appropriate pH with a buffer concentration of 10-50 mM is recommended to ensure reproducible chromatography.[1]

Q3: Can sample preparation impact peak tailing for this compound?

A3: Yes, proper sample preparation is crucial.

  • Sample Clean-up: For complex matrices, interfering components can co-elute or irreversibly bind to the column, leading to peak tailing. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed to clean up the sample.[21][22][23]

  • Filtration: Always filter your samples through a 0.22 µm or 0.45 µm filter to remove particulate matter that can block the column frit and cause peak distortion.[24]

  • Sample Solvent: Dissolve and inject your sample in a solvent that is of similar or weaker strength than the initial mobile phase to avoid peak shape issues.[1]

Q4: What role does temperature play in the analysis of this compound?

A4: Temperature can influence the analysis in a couple of ways:

  • Anomer Interconversion: For some sugars, increasing the column temperature can accelerate the interconversion between anomers, leading to sharper, more symmetrical peaks.[6]

  • Viscosity: Higher temperatures reduce the viscosity of the mobile phase, which can lead to improved chromatographic efficiency and sharper peaks.

Q5: What are the key troubleshooting steps if I observe peak tailing for this compound?

A5: Follow this systematic approach to troubleshoot peak tailing:

  • Check for Column Contamination/Degradation: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column (if used) or the analytical column.

  • Optimize Mobile Phase:

    • Ensure proper mobile phase preparation and adequate buffering.

    • If using a HILIC column, systematically vary the water content in the mobile phase.

  • Evaluate Sample Concentration: Dilute the sample to check for mass overload effects.[5]

  • Inspect the HPLC System: Check for any dead volumes in the system, such as poorly made connections or excessively long tubing.[25]

Data Presentation

Table 1: Troubleshooting Summary for Peak Tailing in this compound Analysis

Potential Cause Recommended Solution Expected Outcome
Secondary Silanol Interactions Use a HILIC or mixed-mode column.Improved peak symmetry and retention.
Employ a mobile phase with a suitable buffer.Masking of silanol interactions.
Column Contamination Flush the column with a strong solvent.Restoration of peak shape.
Use a guard column.Protection of the analytical column.
Column Degradation Replace the column.Symmetrical peaks are restored.
Inappropriate Mobile Phase Optimize water content in HILIC mobile phase.Improved peak shape and retention.
Ensure proper buffering of the mobile phase.Consistent and symmetrical peaks.
Sample Overload Dilute the sample.Sharper and more symmetrical peaks.
Anomer Interconversion Increase column temperature.Faster interconversion leading to sharper peaks.

Experimental Protocols

Protocol 1: HILIC Method for this compound Analysis

This protocol provides a general starting point for the analysis of this compound using a HILIC column. Optimization will be required based on your specific instrumentation and sample matrix.

  • Column: HILIC Amide Column (e.g., 150 mm x 4.6 mm, 3.5 µm)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 10 mM Ammonium Acetate in Water, pH 6.8

  • Gradient:

    • 0-2 min: 90% A

    • 2-15 min: 90% to 70% A

    • 15-16 min: 70% to 90% A

    • 16-20 min: 90% A (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Detector: Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) Detector

  • Sample Preparation:

    • Dissolve the sample in a mixture of 50:50 acetonitrile:water to a final concentration of approximately 1 mg/mL.

    • Vortex to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

Mandatory Visualization

Troubleshooting_Workflow start Peak Tailing Observed for this compound check_column Column Issue? start->check_column check_mobile_phase Mobile Phase Issue? check_column->check_mobile_phase No flush_column Flush Column with Strong Solvent check_column->flush_column Yes check_sample Sample Issue? check_mobile_phase->check_sample No optimize_mp Optimize Water Content / Buffer check_mobile_phase->optimize_mp Yes check_anomers Anomer Separation? check_sample->check_anomers No dilute_sample Dilute Sample check_sample->dilute_sample Yes replace_column Replace Guard/Analytical Column check_anomers->replace_column No/Other increase_temp Increase Column Temperature check_anomers->increase_temp Yes solution_found Peak Shape Improved flush_column->solution_found replace_column->solution_found optimize_mp->solution_found dilute_sample->solution_found increase_temp->solution_found

Caption: Troubleshooting workflow for this compound peak tailing.

D_Erythrose_Interaction cluster_column Silica Stationary Phase Silanol_Group Si-OH (Free Silanol) Tailing_Peak Peak Tailing Silanol_Group->Tailing_Peak Causes D_Erythrose This compound (-OH groups) D_Erythrose->Silanol_Group Secondary Interaction (Hydrogen Bonding)

Caption: Secondary interaction causing peak tailing.

References

minimizing the formation of D-Threose during D-Erythrose synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of D-Threose during the synthesis of D-Erythrose.

Troubleshooting Guides

This section addresses common issues encountered during this compound synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: High Levels of D-Threose Impurity in the Final Product

  • Question: My reaction has produced a significant amount of D-Threose alongside my target this compound. What are the primary factors influencing this lack of stereoselectivity?

  • Answer: The formation of D-Threose as a byproduct is a common challenge in this compound synthesis, primarily arising from a lack of stereochemical control. The key factors depend on the synthetic route employed:

    • For Aldol Reaction-Based Syntheses: The geometry of the enolate and the nature of the reactants and catalysts are critical. The Zimmerman-Traxler model predicts that a Z-enolate will preferentially lead to the syn aldol product (related to this compound), while an E-enolate favors the anti product (related to D-Threose)[1]. The choice of base, solvent, and temperature significantly influences the enolate geometry. Boron enolates often provide higher diastereoselectivity compared to lithium enolates due to the shorter boron-oxygen bond lengths, which amplify steric interactions in the transition state[1].

    • For Oxidation-Based Syntheses (e.g., from D-Glucose): Incomplete or over-oxidation can lead to a mixture of products. In the oxidation of D-glucose with lead tetraacetate, using a precise stoichiometry of the oxidizing agent is crucial for selectively cleaving the desired bond to yield this compound[2][3]. Deviations can result in the formation of other sugar fragments or incomplete reaction, complicating purification.

    • Epimerization: Under certain pH conditions, this compound can epimerize to D-Threose. This is particularly relevant during workup and purification steps if the pH is not carefully controlled.

Issue 2: Low Overall Yield of this compound

  • Question: I am experiencing a low yield of this compound. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors throughout the experimental workflow. Consider the following:

    • Incomplete Reactions: Monitor your reaction progress using appropriate analytical techniques (e.g., TLC, HPLC) to ensure it has gone to completion. In aldol reactions, steric hindrance or insufficient activation of the carbonyl group can lead to unreacted starting materials.

    • Side Reactions: Besides the formation of D-Threose, other side reactions can consume starting materials or the desired product. For instance, in the formose reaction, a complex mixture of sugars can be generated[4].

    • Product Degradation: this compound, like other sugars, can be unstable under harsh conditions (e.g., strong acids or bases, high temperatures). Ensure your reaction and workup conditions are mild.

    • Purification Losses: The separation of this compound from D-Threose and other byproducts can be challenging due to their similar polarities. Optimization of the chromatographic conditions (e.g., column packing, eluent system) is crucial to minimize losses during this stage.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method generally provides the highest stereoselectivity for this compound?

A1: While multiple methods exist, modern asymmetric aldol reactions often provide the highest degree of stereocontrol. Specifically, using chiral auxiliaries or catalysts can favor the formation of the syn product leading to this compound. For example, the use of boron enolates in aldol reactions can achieve high diastereoselectivity[1]. The oxidation of D-glucose with lead tetraacetate is also reported to produce this compound in high yields, suggesting good selectivity[2][3].

Q2: How can I effectively separate this compound from D-Threose?

A2: Due to their diastereomeric nature, this compound and D-Threose have different physical properties and can be separated by chromatographic techniques. High-performance liquid chromatography (HPLC) with an appropriate column (e.g., an amino-functionalized column) is a common method. Column chromatography on silica gel can also be effective, though it may require careful optimization of the solvent system.

Q3: What is the role of protecting groups in achieving stereoselective synthesis of this compound?

A3: Protecting groups are crucial for directing the stereochemical outcome of a reaction. In syntheses starting from smaller chiral building blocks, such as D-glyceraldehyde, protecting groups can lock the conformation of the molecule, exposing one face to attack over the other and thereby enhancing the formation of the desired stereoisomer[5].

Q4: Can enzymatic methods be used to produce this compound stereoselectively?

A4: Yes, enzymatic reactions can offer high stereoselectivity. For instance, isomerases can be used to convert other sugars into this compound. One study demonstrated the production of this compound from L-erythrulose using L-rhamnose isomerase[6][7]. While the conversion rates in this particular study were modest, enzymatic methods represent a promising area for highly selective synthesis.

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis and analysis methods related to this compound.

Table 1: Comparison of this compound Synthesis Methods

Synthesis MethodStarting MaterialKey ReagentsReported Yield of this compoundReference
OxidationD-GlucoseLead tetraacetate>80%[2]
Aldol ReactionD-Glyceraldehyde Acetonide1-(Trimethylsilyl)vinyl cuprateNot specified, but described as efficient[5]
Enzymatic ConversionL-ErythruloseL-rhamnose isomerase12.9% conversion[6][7]

Key Experimental Protocols

Protocol 1: Synthesis of this compound by Oxidation of D-Glucose

This protocol is adapted from the method described by Perlin[2][3].

Objective: To synthesize this compound by the selective oxidation of D-Glucose, minimizing the formation of byproducts.

Materials:

  • D-Glucose

  • Lead tetraacetate

  • Acetic acid

  • Hydrochloric acid

  • Amberlite IR-4B resin

Procedure:

  • Dissolve D-Glucose in acetic acid.

  • Slowly add two molar equivalents of lead tetraacetate to the solution while stirring. The reaction is initially rapid.

  • Monitor the reaction to ensure the consumption of approximately two moles of the oxidant, after which the reaction rate significantly decreases.

  • Upon completion, hydrolyze the resulting di-O-formyl-D-erythrose by dissolving it in dilute hydrochloric acid (e.g., 0.05 N) and heating gently (e.g., at 50°C).

  • Monitor the hydrolysis polarimetrically until a constant rotation is observed.

  • Neutralize the acid by passing the solution through a column of Amberlite IR-4B resin.

  • The resulting solution contains this compound.

Critical Steps for Minimizing Byproducts:

  • Precise control of the stoichiometry of lead tetraacetate is essential. Using more than two equivalents can lead to over-oxidation.

  • The hydrolysis of the formyl ester should be carried out under mild acidic conditions to prevent degradation of the this compound product.

Visualizations

Below are diagrams illustrating key concepts and workflows for minimizing D-Threose formation.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Material (e.g., D-Glucose) reaction Stereoselective Reaction (e.g., Oxidation or Aldol) start->reaction Control Stoichiometry & Temperature workup Mild Workup (pH control) reaction->workup chromatography Chromatography (e.g., HPLC) workup->chromatography Crude Product analysis Purity Analysis (NMR, HPLC) chromatography->analysis product Pure this compound analysis->product >99% Purity troubleshooting_tree cluster_aldol Aldol Reaction cluster_oxidation Oxidation cluster_workup Workup/Purification start High D-Threose Content Detected q1 Which synthesis method was used? start->q1 a1 Check enolate formation conditions. - Base, solvent, temperature q1->a1 Aldol a2 Review oxidant stoichiometry. q1->a2 Oxidation a3 Check pH during workup. q1->a3 General s1 Optimize for Z-enolate formation. Use boron enolates for higher selectivity. a1->s1 s2 Ensure precise 2 molar equivalents of lead tetraacetate. a2->s2 s3 Maintain neutral or mildly acidic pH to prevent epimerization. a3->s3 zimmerman_traxler cluster_Z Z-Enolate Pathway cluster_E E-Enolate Pathway Z_enolate Z-Enolate TS_Z Chair-like Transition State (R' equatorial) Z_enolate->TS_Z Favored Syn_product Syn Aldol Product (this compound precursor) TS_Z->Syn_product E_enolate E-Enolate TS_E Chair-like Transition State (R' axial) E_enolate->TS_E Disfavored Anti_product Anti Aldol Product (D-Threose precursor) TS_E->Anti_product start Aldol Reaction Stereoselectivity (Zimmerman-Traxler Model) start->Z_enolate start->E_enolate

References

strategies to prevent the degradation of D-Erythrose during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: D-Erythrose Storage and Stability

Welcome to the technical support center for this compound. This guide provides detailed information and troubleshooting advice to help researchers, scientists, and drug development professionals maintain the integrity of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: The main factors contributing to the degradation of this compound are exposure to improper temperatures, moisture, and unsuitable pH levels. This compound is a hygroscopic compound, meaning it readily absorbs moisture from the atmosphere, which can lead to degradation.[1][2] Additionally, as a sugar, it can undergo various reactions like isomerization and epimerization, which can be influenced by temperature and pH.[3][4]

Q2: What are the recommended storage conditions for solid this compound?

A2: For long-term storage, solid this compound should be stored at -20°C for up to three years.[5] It is crucial to keep it in a tightly sealed container to protect it from moisture due to its hygroscopic nature.[1][2][5]

Q3: How should I store this compound solutions?

A3: this compound solutions should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[6] It is recommended to aliquot the solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[6] For aqueous solutions, it is also advised to filter and sterilize them through a 0.22 μm filter before use.[6] When preparing stock solutions, solvents such as water and DMSO can be used.[5][6]

Q4: Is this compound sensitive to light?

A4: Yes, for solutions, it is recommended to protect them from light during storage.[6]

Q5: How does pH affect the stability of this compound?

A5: The stability of this compound is pH-dependent. Studies have shown that this compound can undergo reactions such as carbonyl migrations and epimerizations, and the rates of these reactions are influenced by pH.[3][4] For instance, one study monitored the reaction progress of this compound at pH 5, 7, 8.5, and 10, indicating that pH plays a role in its transformation.[4] It is important to consider the pH of your experimental system and buffer appropriately.

Q6: Can I use antioxidants to prevent the degradation of this compound?

A6: While the literature found does not specify antioxidants for this compound stabilization, antioxidants are generally used to prevent oxidative damage to various molecules.[7][8][9] Sugars can be susceptible to oxidation, and in such cases, the use of antioxidants could potentially be beneficial. However, the selection of an appropriate antioxidant would need to be determined experimentally based on the specific application and potential for interaction with this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results using this compound. Degradation of this compound due to improper storage.Review your storage protocol. Ensure solid this compound is stored at -20°C in a desiccated environment.[5] For solutions, store at -80°C for long-term or -20°C for short-term, protected from light, and avoid repeated freeze-thaw cycles by preparing aliquots.[6]
Difficulty dissolving solid this compound. The compound has absorbed moisture, leading to a syrupy consistency.[2][10][11]This compound is hygroscopic.[1][2] Store in a tightly sealed container with a desiccant. If it has become a syrup, careful handling and quantification are necessary. For future prevention, handle the solid compound in a low-humidity environment (e.g., a glove box).
Unexpected peaks in analytical chromatography (e.g., HPLC, GC). Isomerization or epimerization of this compound to other tetroses like D-threose or D-erythrulose.[3]This can be pH and temperature-dependent.[4] Ensure your experimental conditions (pH, temperature) are controlled and consistent. Consider analyzing your this compound stock to check for the presence of isomers before starting your experiment.
Change in the color of the this compound solution. Potential degradation or reaction with other components in the medium.Prepare fresh solutions from a properly stored solid stock. Ensure the solvent is pure and free of contaminants. If the solution is stored, ensure it is protected from light.[6]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Key Considerations References
Solid-20°CUp to 3 yearsKeep away from moisture (hygroscopic).[5]
Solution-80°CUp to 6 monthsProtect from light; store under nitrogen; aliquot to avoid freeze-thaw cycles.[6]
Solution-20°CUp to 1 monthProtect from light; store under nitrogen; aliquot to avoid freeze-thaw cycles.[6]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

  • Preparation Environment: To minimize moisture absorption by the hygroscopic this compound solid, it is recommended to work in a controlled humidity environment (e.g., a glove box or a room with a dehumidifier).

  • Solvent Selection: Use high-purity, sterile solvents such as water or DMSO.[5][6]

  • Dissolution:

    • Accurately weigh the desired amount of this compound solid.

    • Add the appropriate volume of solvent to achieve the target concentration.

    • If necessary, use sonication to aid dissolution, especially for higher concentrations in water or DMSO.[5]

  • Sterilization (for aqueous solutions): Filter the aqueous solution through a 0.22 μm sterile filter.[6]

  • Aliquoting: Dispense the stock solution into single-use, sterile cryovials. The volume of the aliquots should be based on the typical experimental needs to avoid partial use and refreezing.

  • Storage:

    • For long-term storage (up to 6 months), immediately place the aliquots in a -80°C freezer.[6]

    • For short-term storage (up to 1 month), store at -20°C.[6]

    • Ensure all containers are clearly labeled with the compound name, concentration, date of preparation, and storage conditions.

    • Protect the solutions from light by using amber vials or storing them in a dark box within the freezer.[6]

Visualizations

D_Erythrose_Storage_Workflow cluster_solid Solid this compound Handling cluster_solution Solution Preparation and Storage start Start: Receive Solid this compound storage_solid Store at -20°C in a Tightly Sealed Container (with desiccant) start->storage_solid Unopened weigh Weigh in a Low-Humidity Environment storage_solid->weigh Opened dissolve Dissolve in Appropriate Solvent (e.g., H2O, DMSO) weigh->dissolve filter Filter-Sterilize (0.22 µm filter for aqueous solutions) dissolve->filter aliquot Aliquot into Single-Use Volumes filter->aliquot storage_solution_long Long-term Storage: -80°C (up to 6 months) Protect from Light aliquot->storage_solution_long storage_solution_short Short-term Storage: -20°C (up to 1 month) Protect from Light aliquot->storage_solution_short end Use in Experiment storage_solution_long->end storage_solution_short->end Degradation_Factors cluster_factors Degradation Factors erythrose This compound Integrity temperature Improper Temperature (Above -20°C for Solid, Above -80°C for Solution Long-Term) erythrose->temperature moisture Moisture Exposure (Hygroscopic Nature) erythrose->moisture ph Uncontrolled pH (Can lead to isomerization/epimerization) erythrose->ph light Light Exposure (For Solutions) erythrose->light freeze_thaw Repeated Freeze-Thaw Cycles (For Solutions) erythrose->freeze_thaw degradation Degradation (Loss of Purity and Activity) temperature->degradation moisture->degradation ph->degradation light->degradation freeze_thaw->degradation

References

Validation & Comparative

A Comparative Guide to HPLC Methods for D-Erythrose Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the precise quantification of carbohydrates, including the tetrose sugar D-Erythrose. This guide provides a comparative overview of validated HPLC methods, focusing on experimental protocols and performance data to aid in method selection and implementation for research and quality control purposes.

Method Comparison: Performance Characteristics

ParameterMethod 1: Shodex SUGAR SC1011 (Ligand Exchange)Method 2: General Amino Column (HILIC)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (RSD %)
- Intra-day< 2.0%< 3.0%
- Inter-day< 3.0%< 5.0%
Limit of Detection (LOD) 0.01 - 0.05 mg/mL0.05 - 0.1 mg/mL
Limit of Quantification (LOQ) 0.03 - 0.15 mg/mL0.15 - 0.3 mg/mL

Experimental Protocols

Detailed and reproducible experimental protocols are critical for successful implementation.

Method 1: this compound Quantification using Shodex SUGAR SC1011

This method is highly specific for the analysis of sugars, including isomers like this compound and D-Threose.

  • Sample Preparation:

    • Dissolve the sample containing this compound in deionized water to achieve a concentration within the linear range of the assay.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

  • HPLC Conditions:

    • Column: Shodex SUGAR SC1011 (8.0 mm I.D. x 300 mm)

    • Mobile Phase (Eluent): Deionized Water

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 80 °C

    • Detector: Refractive Index (RI) Detector

    • Injection Volume: 10 µL

Method 2: General Monosaccharide Quantification using an Amino Column

This method is a common alternative for the analysis of simple sugars.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a solution of acetonitrile and water (e.g., 50:50 v/v).

    • Use sonication to ensure complete dissolution.

    • Filter the final solution through a 0.45 µm membrane filter before HPLC analysis.

  • HPLC Conditions:

    • Column: Amino-based column (e.g., 4.6 mm I.D. x 250 mm, 5 µm)

    • Mobile Phase (Eluent): Acetonitrile:Water (e.g., 75:25 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Detector: Refractive Index (RI) Detector

    • Injection Volume: 20 µL

Visualizing the Workflow and Logic

To better illustrate the experimental process, the following diagrams outline the key steps and the logic behind method validation.

G Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample containing this compound Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject sample into HPLC Filtration->Injection Prepared Sample Separation Chromatographic Separation Injection->Separation Detection RI Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify this compound Chromatogram->Quantification

Caption: A general workflow for the quantification of this compound using HPLC.

G HPLC Method Validation Logic cluster_params Validation Parameters Method Developed HPLC Method Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity LOD LOD Method->LOD LOQ LOQ Method->LOQ Validated Validated Method Linearity->Validated Accuracy->Validated Precision->Validated Specificity->Validated LOD->Validated LOQ->Validated

Caption: Key parameters for the validation of an HPLC method.

References

A Comparative Analysis of D-Erythrose and D-Threose in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Erythrose and D-Threose are four-carbon monosaccharides, or tetroses, that share the same chemical formula (C₄H₈O₄) but differ in their stereochemistry. As diastereomers, the spatial arrangement of their hydroxyl groups imparts distinct chemical and biological properties. This guide provides a comprehensive comparison of this compound and D-Threose, focusing on their roles in biological systems, their metabolic fates, and their implications in cellular processes. While direct comparative studies are limited, this document synthesizes available data to offer a clear overview and highlights areas for future research.

Chemical Structures: this compound and D-Threose are epimers, differing in the configuration around a single chiral carbon (C2). In the Fischer projection, the hydroxyl group on C2 is on the right for this compound and on the left for D-Threose.[1] This subtle structural variance is the basis for their differing biological activities.

Core Biological Roles and Metabolism

While both are simple sugars, their involvement in metabolic pathways differs significantly. This compound, in its phosphorylated form, is a key player in central metabolism, whereas D-Threose is more commonly associated with the degradation of other essential molecules and has been investigated for its potential biological activities.[2][3]

This compound: A Central Metabolic Intermediate

This compound, primarily as This compound 4-phosphate , is a crucial intermediate in two major metabolic pathways:

  • The Pentose Phosphate Pathway (PPP): This pathway is vital for generating NADPH, which provides reducing power for biosynthetic reactions and defense against oxidative stress. This compound 4-phosphate is also a precursor for the synthesis of nucleotides.[2][4]

  • The Calvin Cycle: In photosynthetic organisms, this compound 4-phosphate is part of the carbon fixation process.[4]

  • Aromatic Amino Acid Biosynthesis: this compound 4-phosphate is a precursor for the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan.[5]

Some studies have also indicated that this compound can stimulate insulin release, suggesting a role in glucose metabolism regulation.[6]

D-Threose: A Product of Ascorbic Acid Catabolism and a Potential Bioactive Molecule

D-Threose is less integrated into central metabolic pathways compared to this compound. Its primary known role in biological systems is as a degradation product of ascorbic acid (Vitamin C).[7] This has led to investigations into its potential biological effects, including:

  • Antioxidant Activity: Certain derivatives of D-Threose have demonstrated antioxidant properties, which could help mitigate oxidative stress.[3]

  • Glycation Agent: D-Threose has been shown to be a potent glycation agent, reacting with proteins and potentially contributing to the formation of Advanced Glycation End-products (AGEs). This is particularly relevant in tissues with high ascorbic acid turnover, such as the eye lens.[7]

  • Metabolic Tracer: Due to its less common metabolic role, radiolabeled D-Threose can be a useful tool for tracing specific metabolic pathways.[3]

Comparative Data: Chemical Interconversion

Direct comparative studies on the biological activities of this compound and D-Threose are scarce. However, research on their chemical interconversion under plausible prebiotic conditions provides insights into their relative stability and reactivity.

A study by B. D. Chandler and colleagues (2022) investigated the carbonyl migration and epimerization of this compound and D-Threose.[2] The key findings are summarized below:

ParameterThis compoundD-ThreoseExperimental Conditions
Half-life for Carbonyl Migration ShorterLongerpH 8.5, 40°C
Primary Interconversion Product D-ErythruloseD-ErythrulosepH 8.5
Epimerization to the other tetrose ObservedObservedpH 8.5

This study indicates that this compound is less stable and more readily undergoes carbonyl migration than D-Threose under mildly alkaline conditions. This difference in chemical reactivity could influence their biological availability and interactions.

Visualization of Key Pathways and Concepts

To illustrate the distinct roles of this compound and D-Threose, the following diagrams depict their involvement in key biological processes.

Erythrose_Metabolism PPP Pentose Phosphate Pathway E4P This compound-4-Phosphate PPP->E4P generates NADPH NADPH PPP->NADPH Nucleotides Nucleotides PPP->Nucleotides Aromatic_AA Aromatic Amino Acids (Phe, Tyr, Trp) E4P->Aromatic_AA precursor for Calvin_Cycle Calvin Cycle E4P->Calvin_Cycle intermediate in

Caption: Metabolic significance of this compound-4-Phosphate.

Threose_Source_and_Effect Ascorbic_Acid Ascorbic Acid (Vitamin C) D_Threose D-Threose Ascorbic_Acid->D_Threose degradation Proteins Proteins D_Threose->Proteins reacts with Antioxidant_Derivatives Antioxidant Derivatives D_Threose->Antioxidant_Derivatives can form AGEs Advanced Glycation End-products (AGEs) Proteins->AGEs forms

Caption: Biological origins and effects of D-Threose.

Experimental Protocols

Detailed methodologies for key experiments cited or relevant to the comparative analysis of this compound and D-Threose are provided below.

Protocol 1: Analysis of Tetrose Interconversion by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is adapted from the study by Chandler et al. (2022) and is suitable for monitoring the epimerization of this compound and D-Threose.

Objective: To quantify the rate of interconversion between this compound and D-Threose under controlled conditions.

Materials:

  • ¹³C-labeled this compound or D-Threose

  • Buffer solution (e.g., sodium bicarbonate for pH 8.5)

  • D₂O for NMR solvent

  • NMR spectrometer (e.g., 500 MHz)

Procedure:

  • Prepare a stock solution of the ¹³C-labeled tetrose in D₂O.

  • Prepare the buffer solution at the desired pH.

  • Initiate the reaction by mixing the tetrose stock solution with the buffer in an NMR tube.

  • Immediately acquire the first ¹³C NMR spectrum (t=0).

  • Incubate the NMR tube at a controlled temperature (e.g., 40°C).

  • Acquire subsequent ¹³C NMR spectra at regular time intervals.

  • Process the spectra and integrate the peaks corresponding to this compound, D-Threose, and any intermediates (e.g., D-Erythrulose).

  • Plot the concentration of each species over time to determine the reaction kinetics.

Protocol 2: Comparative Cellular Uptake Assay

This hypothetical protocol is based on standard glucose uptake assay methodologies and can be adapted for a direct comparison of this compound and D-Threose uptake.

Objective: To compare the rate of cellular uptake of this compound and D-Threose in a specific cell line.

Materials:

  • Cell line of interest (e.g., HEK293, HepG2)

  • Radiolabeled this compound and D-Threose (e.g., ³H or ¹⁴C labeled)

  • Culture medium

  • Phosphate-buffered saline (PBS)

  • Scintillation counter and vials

  • Cell lysis buffer

Procedure:

  • Seed cells in a multi-well plate and grow to confluence.

  • Wash the cells with warm PBS to remove existing sugars.

  • Incubate the cells with a known concentration of radiolabeled this compound or D-Threose in serum-free medium for various time points (e.g., 5, 15, 30, 60 minutes).

  • At each time point, rapidly wash the cells with ice-cold PBS to stop the uptake.

  • Lyse the cells using a suitable lysis buffer.

  • Transfer the cell lysate to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Normalize the radioactivity counts to the protein concentration of the cell lysate to determine the uptake rate.

  • Compare the uptake rates of this compound and D-Threose.

Protocol 3: In Vitro Protein Glycation Assay

This protocol outlines a method to compare the glycation potential of this compound and D-Threose.

Objective: To quantify the formation of advanced glycation end-products (AGEs) upon incubation of a model protein with this compound and D-Threose.

Materials:

  • Bovine serum albumin (BSA) as the model protein

  • This compound and D-Threose

  • Phosphate buffer (pH 7.4)

  • Sodium azide (to prevent microbial growth)

  • Fluorescence spectrophotometer

  • ELISA kit for a specific AGE (e.g., carboxymethyl-lysine)

Procedure:

  • Prepare solutions of BSA, this compound, and D-Threose in phosphate buffer.

  • In separate reaction tubes, incubate BSA with either this compound or D-Threose at 37°C for several days or weeks. Include a control with BSA alone.

  • At various time points, take aliquots from each reaction mixture.

  • Measure the formation of fluorescent AGEs using a fluorescence spectrophotometer (excitation ~370 nm, emission ~440 nm).

  • Quantify the formation of a specific non-fluorescent AGE, such as carboxymethyl-lysine, using a competitive ELISA.

  • Compare the rate of AGE formation between the this compound and D-Threose incubations.

Conclusion and Future Directions

This compound and D-Threose, despite their structural similarity, exhibit distinct roles in biological systems. This compound is a key intermediate in fundamental metabolic pathways, while D-Threose is primarily associated with catabolism and has potential as a bioactive molecule and a glycation agent.

The lack of direct comparative studies on their biological effects represents a significant knowledge gap. Future research should focus on:

  • Comparative transport kinetics: Elucidating the specific transporters involved in the cellular uptake of each tetrose.

  • Metabolic tracing: Using stable isotope-labeled this compound and D-Threose to map their metabolic fates within different cell types.

  • Quantitative glycation studies: Comparing the formation of a wider range of AGEs induced by both sugars under physiological conditions.

  • Signaling pathway analysis: Investigating the differential effects of this compound and D-Threose on cellular signaling cascades.

A deeper understanding of the comparative biology of these two tetroses will provide valuable insights for researchers in metabolism, nutrition, and drug development.

References

A Researcher's Guide to Differentiating D-Erythrose and L-Erythrose Using Polarimetry

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of stereochemistry, the precise identification of enantiomers is paramount for researchers in drug development and various scientific disciplines. D-Erythrose and L-Erythrose, a pair of enantiomeric tetrose sugars, are chemically identical in most respects, yet their interaction with plane-polarized light provides a distinct method of differentiation. This guide offers a comprehensive comparison of their optical properties and a detailed protocol for their distinction using polarimetry.

Principle of Polarimetry

Polarimetry is a crucial analytical technique that measures the rotation of plane-polarized light as it passes through a solution containing a chiral substance. Enantiomers, being mirror images of each other, rotate the plane of polarized light by equal magnitudes but in opposite directions. This compound, the dextrorotatory (+) isomer, rotates the light to the right (clockwise), while L-Erythrose, the levorotatory (-) isomer, rotates it to the left (counter-clockwise). The extent of this rotation, known as the specific rotation ([α]), is a characteristic physical property of a chiral compound.

Comparative Analysis of this compound and L-Erythrose

The primary distinguishing feature between this compound and L-Erythrose lies in their specific rotation. As enantiomers, their specific rotation values are equal in magnitude but opposite in sign.

PropertyThis compoundL-Erythrose
Direction of Rotation Dextrorotatory (+)Levorotatory (-)
Specific Rotation ([α]) NegativePositive

It is important to note that erythrose exhibits mutarotation in solution, a process where the optical rotation of the sugar solution changes over time as it reaches an equilibrium between its different anomeric forms (α and β furanose and pyranose rings and the open-chain form). When preparing samples for polarimetry, it is crucial to allow the solution to reach equilibrium to obtain a stable and reproducible specific rotation value.

Experimental Protocol: Distinguishing D- and L-Erythrose via Polarimetry

This protocol outlines the steps to determine the specific rotation of an unknown erythrose sample and thereby identify it as either the D- or L-enantiomer.

1. Materials and Equipment:

  • Polarimeter

  • Sodium lamp (589 nm)

  • Polarimeter sample tube (1 dm)

  • Analytical balance

  • Volumetric flask (10 mL)

  • Beakers

  • Pipettes

  • Distilled water

  • This compound or L-Erythrose sample

2. Solution Preparation:

  • Accurately weigh approximately 1.0 g of the erythrose sample using an analytical balance.

  • Transfer the weighed sample to a 10 mL volumetric flask.

  • Dissolve the sample in distilled water and fill the flask to the mark.

  • Stopper the flask and invert it several times to ensure a homogenous solution.

  • Allow the solution to stand for a sufficient amount of time (e.g., 24 hours) to reach mutarotational equilibrium.

3. Polarimeter Calibration and Measurement:

  • Turn on the sodium lamp of the polarimeter and allow it to warm up.

  • Calibrate the polarimeter by filling the sample tube with distilled water and setting the reading to zero.

  • Rinse the sample tube with a small amount of the prepared erythrose solution.

  • Fill the sample tube with the erythrose solution, ensuring there are no air bubbles.

  • Place the sample tube in the polarimeter.

  • Observe the rotation of the plane-polarized light through the eyepiece.

  • Adjust the analyzer until the two halves of the field of view have equal intensity.

  • Record the observed angle of rotation (α).

4. Calculation of Specific Rotation:

The specific rotation ([α]) is calculated using the following formula:

[α] = α / (l * c)

Where:

  • α = observed rotation in degrees

  • l = path length of the sample tube in decimeters (dm)

  • c = concentration of the solution in g/mL

5. Identification of the Enantiomer:

  • A negative calculated specific rotation value indicates the presence of This compound .

  • A positive calculated specific rotation value indicates the presence of L-Erythrose .

Logical Workflow for Enantiomer Differentiation

The following diagram illustrates the logical workflow for distinguishing between this compound and L-Erythrose using polarimetry.

G Workflow for Distinguishing D- and L-Erythrose cluster_prep Sample Preparation cluster_measurement Polarimetry Measurement cluster_analysis Data Analysis and Identification weigh Weigh Erythrose Sample dissolve Dissolve in Distilled Water weigh->dissolve equilibrate Allow for Mutarotation Equilibrium dissolve->equilibrate fill_tube Fill Sample Tube equilibrate->fill_tube calibrate Calibrate Polarimeter with Water calibrate->fill_tube measure Measure Observed Rotation (α) fill_tube->measure calculate Calculate Specific Rotation [α] measure->calculate decision Sign of [α]? calculate->decision d_erythrose This compound decision->d_erythrose Negative l_erythrose L-Erythrose decision->l_erythrose Positive

Caption: Workflow for distinguishing D- and L-Erythrose.

spectroscopic comparison of D-Erythrose and its isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the spectroscopic differentiation of D-Erythrose, D-Threose, and D-Erythrulose for researchers, scientists, and drug development professionals.

In the intricate world of carbohydrate chemistry, the subtle distinctions between isomers can have profound implications for their biological activity and chemical reactivity. This guide provides a detailed spectroscopic comparison of this compound and its key isomers, D-Threose and D-Erythrulose. By leveraging nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS), we illuminate the structural nuances that define these closely related tetroses. This guide is designed to be an essential resource for researchers engaged in stereochemistry, drug discovery, and metabolomics.

Isomeric Relationships

This compound and D-Threose are aldose diastereomers, differing in the stereochemical configuration at the C-2 position. D-Erythrulose, a ketose, is a structural isomer of both this compound and D-Threose, with the carbonyl group located at the C-2 position instead of the C-1 position.

isomers DErythrose This compound (Aldose) DThreose D-Threose (Aldose) DErythrose->DThreose Diastereomers DErythrulose D-Erythrulose (Ketose) DErythrose->DErythrulose Structural Isomers DThreose->DErythrulose Structural Isomers NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve 5-10 mg of sugar in 0.5 mL D₂O Vortex Vortex to ensure complete dissolution Dissolve->Vortex Transfer Transfer to NMR tube Vortex->Transfer Tune Tune and shim the spectrometer Transfer->Tune Acquire1H Acquire ¹H spectrum (e.g., 16 scans) Tune->Acquire1H Acquire13C Acquire ¹³C spectrum (e.g., 1024 scans) Acquire1H->Acquire13C Acquire2D Acquire 2D spectra (COSY, HSQC) as needed Acquire13C->Acquire2D Fourier Fourier Transform Acquire2D->Fourier Phase Phase Correction Fourier->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration and Peak Picking Baseline->Integrate

A Comparative Analysis of D-Erythrose and D-Threose: Chemical Reactivity and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers is paramount. This guide provides an objective comparison of the biological and chemical properties of D-Erythrose and D-Threose, two aldotetrose sugars that are epimers at the C2 position.

While both this compound and D-Threose are four-carbon monosaccharides involved in metabolic processes, their distinct stereochemistry dictates their reactivity and biological roles. This comparison delves into their individual functions and presents a direct quantitative analysis of their chemical stability and interconversion.

Core Biological Activities

This compound is a key intermediate in the pentose phosphate pathway (PPP), a crucial metabolic route for the generation of NADPH and the synthesis of nucleotide precursors.[1][2] Its phosphorylated form, this compound 4-phosphate, is a vital building block for the biosynthesis of the aromatic amino acids tryptophan, tyrosine, and phenylalanine.[1] Recent studies have also highlighted the potential of this compound as an anti-cancer agent, demonstrating its ability to inhibit tumor growth and induce apoptosis in colon cancer models.[3] This effect is thought to be linked to the unique metabolic dependencies of cancer cells.[3]

D-Threose , the C2 epimer of this compound, is also involved in metabolic pathways, although it is less central than this compound.[4] Derivatives of D-Threose have been noted for their potential antioxidant properties.[5] Notably, L-Threose, a stereoisomer of D-Threose, has been shown to be a potent glycating agent, reacting with proteins and potentially contributing to the formation of advanced glycation end products (AGEs).[6] The reactivity of D-Threose in similar biological contexts is an area of ongoing research. Due to its specific structure, D-Threose also serves as a chiral building block in the synthesis of various organic molecules, including nucleoside analogs with potential antiviral and anticancer activities.

Quantitative Comparison of Chemical Reactivity

A direct comparison of the chemical reactivity of this compound and D-Threose reveals significant differences in their stability and propensity for isomerization. A study investigating their carbonyl migration and epimerization rates under various pH and temperature conditions provides valuable quantitative insights.

ParameterThis compoundD-ThreoseConditionReference
Half-life (t½) ~2 hours>12 hourspH 8.5, 40°C[5]
Relative Rate of Carbonyl Migration Significantly fasterSlower25°C, pH 8.5[5]
Primary Isomerization Product D-ErythruloseD-ErythruloseCarbonyl migration[5][7]

These data clearly indicate that this compound is less stable and more readily undergoes isomerization to D-Erythrulose compared to D-Threose under identical conditions.[5] This difference in chemical reactivity has significant implications for their respective biological roles and metabolic fates.

Experimental Protocols

Determination of Carbonyl Migration and Epimerization Rates by 13C NMR Spectroscopy

This protocol outlines the methodology used to quantitatively compare the chemical reactivity of this compound and D-Threose.

1. Sample Preparation:

  • A solution of 80 mM D-[1-13C]-Erythrose or D-[1-13C]-Threose is prepared in a buffer solution (e.g., 160 mM sodium bicarbonate at pH 8.5).

  • The use of 13C-labeled sugars simplifies the NMR spectra, allowing for clear identification and quantification of the different sugar species over time.

2. NMR Spectroscopy:

  • The reaction is monitored over time at a constant temperature (e.g., 25°C or 40°C) using a 13C Nuclear Magnetic Resonance (NMR) spectrometer.

  • 13C NMR spectra are recorded at regular intervals to track the disappearance of the starting material and the appearance of isomerization and degradation products.

3. Data Analysis:

  • The relative concentrations of this compound, D-Threose, and their isomerization products (e.g., D-Erythrulose) are determined by integrating the corresponding peaks in the 13C NMR spectra.

  • The rates of disappearance of the starting sugars and the rates of appearance of the products are calculated from the changes in their concentrations over time.

  • The half-life of each sugar under the specific experimental conditions is then determined from these rates.

Visualizing the Interconversion Pathway

The following diagram illustrates the key isomerization pathway between this compound, D-Threose, and the intermediate D-Erythrulose.

G Erythrose This compound Erythrulose D-Erythrulose (keto-tetrose) Erythrose->Erythrulose Aldo-keto isomerization Threose D-Threose Erythrulose->Erythrose Keto-aldo isomerization Erythrulose->Threose Keto-aldo isomerization

Caption: Isomerization of this compound and D-Threose via D-Erythrulose.

This guide highlights the distinct chemical and biological profiles of this compound and D-Threose. While structurally similar, their differing stereochemistry leads to significant variations in chemical stability and metabolic roles. For researchers in drug development and metabolic studies, these differences are critical considerations for experimental design and interpretation.

References

A Researcher's Guide to Validating the Stereochemistry of Synthesized D-Erythrose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the precise stereochemical confirmation of synthesized chiral molecules is paramount. This guide provides a comparative overview of key analytical techniques for validating the stereochemistry of D-Erythrose, a crucial four-carbon aldose. We present a detailed comparison of polarimetry, chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, including experimental data and protocols. Furthermore, we briefly explore the applicability of enzymatic assays and circular dichroism as alternative methods.

Comparative Analysis of Validation Techniques

The selection of an appropriate analytical method for stereochemical validation depends on factors such as the required level of detail, sample purity, and available instrumentation. The following table summarizes the key performance indicators for the most common techniques used to confirm the stereochemistry of this compound and to differentiate it from its stereoisomers, L-Erythrose and D-Threose.

TechniqueParameterThis compoundL-ErythroseD-Threose
Polarimetry Specific Rotation ([α]D)-21.5° (c=1, H₂O)+21.5° (c=1, H₂O) (expected)-12.4° (c=4, H₂O)
Chiral HPLC Retention Time (min)Varies based on column and mobile phaseExpected to be different from this compoundExpected to be different from this compound
¹H NMR Spectroscopy Anomeric Proton Chemical Shift (δ, ppm)~5.2 (in D₂O)~5.2 (in D₂O)Varies from this compound

Note: Specific rotation values can vary with concentration and temperature. HPLC retention times are highly dependent on the specific chiral stationary phase, mobile phase composition, and other chromatographic conditions. NMR chemical shifts are sensitive to the solvent and temperature.

Experimental Protocols

Detailed methodologies for each of the primary validation techniques are provided below.

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. It is a straightforward and rapid method for distinguishing between enantiomers.

Protocol:

  • Sample Preparation: Accurately weigh approximately 100 mg of the synthesized this compound and dissolve it in 10 mL of distilled water in a volumetric flask to prepare a solution with a concentration (c) of about 1 g/100 mL.

  • Instrument Calibration: Calibrate the polarimeter using a blank solvent (distilled water).

  • Measurement: Fill the polarimeter sample tube (with a known path length, l, typically 1 dm) with the prepared solution, ensuring no air bubbles are present.

  • Data Acquisition: Measure the observed optical rotation (α) at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (usually 20°C).

  • Calculation of Specific Rotation: Calculate the specific rotation using the formula: [α]D = α / (l × c).

  • Comparison: Compare the calculated specific rotation with the literature value for this compound. Enantiomers will exhibit equal but opposite specific rotations. Diastereomers, such as D-Threose, will have a different specific rotation value.[1][2]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and diastereomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the stereoisomers.

Protocol:

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating sugar stereoisomers.

  • Mobile Phase Preparation: Prepare an appropriate mobile phase. A common mobile phase for normal-phase chiral HPLC of sugars is a mixture of n-hexane and ethanol or isopropanol. The exact ratio should be optimized for the specific column and analytes.

  • Sample Preparation: Dissolve a small amount of the synthesized this compound in the mobile phase. Prepare standard solutions of this compound, L-Erythrose, and D-Threose for comparison.

  • Chromatographic Conditions:

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the column temperature (e.g., 25°C).

    • Use a suitable detector, such as a refractive index (RI) detector or a UV detector if the sugar has been derivatized.

  • Injection and Analysis: Inject the sample and standards onto the column and record the chromatograms.

  • Data Interpretation: Compare the retention time of the synthesized this compound with the retention times of the standards. The ability to resolve the different stereoisomers will confirm the stereochemical identity of the synthesized compound.[3][4][5][6][7]

¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about a molecule. For carbohydrates, the chemical shifts and coupling constants of the anomeric protons are particularly useful for determining stereochemistry.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O).

  • NMR Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Tune and shim the instrument to obtain a homogeneous magnetic field.

  • Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum.

  • Spectral Analysis:

    • Identify the anomeric proton signal. For aldoses, this is the proton on C1 and typically appears in the region of 4.5-5.5 ppm in D₂O.[8]

    • The chemical shift and, more importantly, the coupling constant (J-value) of the anomeric proton with the adjacent proton on C2 are indicative of the relative stereochemistry.

    • Compare the obtained spectrum with the known ¹H NMR spectrum of this compound and its stereoisomers. While enantiomers (D- and L-Erythrose) will have identical ¹H NMR spectra in an achiral solvent, diastereomers (this compound and D-Threose) will exhibit distinct spectra.[9][10][11] To differentiate enantiomers using NMR, a chiral solvating agent can be used to induce diastereomeric interactions, leading to separate signals for each enantiomer.

Alternative Validation Methods

While polarimetry, chiral HPLC, and NMR are the most common techniques, other methods can also provide valuable information about the stereochemistry of this compound.

  • Enzymatic Assays: Specific enzymes can be used to selectively react with one stereoisomer. For example, an enzyme that specifically metabolizes this compound could be used to confirm its presence. The reaction can be monitored by measuring the consumption of the substrate or the formation of a product.[12]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. Chiral molecules exhibit a characteristic CD spectrum, which can be used to distinguish between stereoisomers. While enantiomers will show mirror-image CD spectra, diastereomers will have distinct spectra.[13][14]

Experimental Workflow

The following diagram illustrates a typical workflow for the validation of synthesized this compound.

G Workflow for Stereochemical Validation of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_validation Stereochemical Validation cluster_comparison Comparison & Confirmation cluster_result Result Synthesis Chemical Synthesis of this compound Purification Purification of Synthesized Product Synthesis->Purification Polarimetry Polarimetry Purification->Polarimetry Chiral_HPLC Chiral HPLC Purification->Chiral_HPLC NMR ¹H NMR Spectroscopy Purification->NMR Comparison Compare with Standards (this compound, L-Erythrose, D-Threose) Polarimetry->Comparison Chiral_HPLC->Comparison NMR->Comparison Confirmation Stereochemical Confirmation Comparison->Confirmation

Caption: A logical workflow for the synthesis and stereochemical validation of this compound.

References

Cross-Validation of D-Erythrose Quantification: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of D-Erythrose, a four-carbon aldose sugar, is critical in various fields of research, including metabolic studies, biotechnology, and the development of therapeutics. As an intermediate in the pentose phosphate pathway, its levels can provide insights into cellular metabolism and disease states. This guide provides an objective comparison of common analytical techniques for the quantification of this compound, supported by experimental data and detailed methodologies to aid researchers in selecting the most appropriate method for their specific needs.

Introduction to this compound and its Quantification

This compound is a monosaccharide that plays a significant role in various biological processes. Its quantification is essential for understanding metabolic fluxes and for the quality control of bio-based products. The choice of an analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, throughput, and available instrumentation. This guide explores and cross-validates four principal techniques: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), Gas Chromatography-Mass Spectrometry (GC-MS), Enzymatic Assays, and Colorimetric (Phenol-Sulfuric Acid) Methods.

Quantitative Data Summary

The following table summarizes the key quantitative performance parameters for the different analytical techniques used for this compound quantification. It is important to note that direct comparative studies for this compound are limited; therefore, some of the presented data are based on the analysis of structurally similar sugars and serve as a reliable estimation of the expected performance for this compound.

Analytical TechniquePrincipleLimit of Detection (LOD)Limit of Quantification (LOQ)Linear RangeRecovery (%)Throughput
HPLC-RID Separation based on polarity, detection based on refractive index changes.0.01 - 0.17 mg/mL (for similar sugars)0.03 - 0.56 mg/mL (for similar sugars)0.1 - 5 mg/mL (for similar sugars)95 - 105Medium
GC-MS Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.Low ng/g range (analyte dependent)Low ng/g range (analyte dependent)Wide linear range90 - 110Medium to High
Enzymatic Assay Specific enzyme-catalyzed reaction leading to a measurable product.~1.4 mg/L (for D-Glucose)~4 mg/L (for D-Glucose)4 - 2000 mg/L (for D-Glucose)93 - 101High
Colorimetric (Phenol-Sulfuric Acid) Dehydration of sugar to furfural derivatives followed by colorimetric detection.~10 mg/L (for total sugars)~30 mg/L (for total sugars)1 - 150 nmol (for Mannose)VariableHigh
Quantitative NMR (¹H-NMR) Signal intensity is directly proportional to the number of protons.< 10 µM (for natural products)Dependent on desired accuracy5,000:1 dynamic rangeNot applicableLow to Medium

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

HPLC-RID is a robust and widely used technique for the quantification of non-chromophoric compounds like sugars. The separation is typically achieved on a ligand-exchange or aminopropyl-bonded silica column, and detection is based on the change in the refractive index of the eluent caused by the analyte.

Experimental Protocol: HPLC-RID
  • Sample Preparation:

    • Dissolve the sample in the mobile phase (e.g., ultrapure water).

    • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

    • If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering matrix components.

  • Chromatographic Conditions:

    • Column: Bio-Rad Aminex HPX-87P or similar lead-based ligand-exchange column.

    • Mobile Phase: Isocratic elution with ultrapure water.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 80-85 °C.

    • Detector: Refractive Index Detector (RID), maintained at a stable temperature (e.g., 40 °C).

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a series of this compound standards of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-RID Analysis cluster_quant Quantification Sample Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter SPE SPE Cleanup (Optional) Filter->SPE Inject Inject (20 µL) SPE->Inject Column HPLC Column (e.g., Aminex HPX-87P) Inject->Column Detect RID Detector Column->Detect Quantify Quantify this compound Detect->Quantify Calibrate Calibration Curve (this compound Standards) Calibrate->Quantify

Caption: HPLC-RID workflow for this compound quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the quantification of volatile and thermally stable compounds. For non-volatile compounds like sugars, a derivatization step is required to increase their volatility. Silylation is a common derivatization method for sugars, where active hydrogens are replaced by trimethylsilyl (TMS) groups.

Experimental Protocol: GC-MS with Silylation
  • Sample Preparation and Derivatization:

    • Lyophilize the aqueous sample to complete dryness.

    • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample. Incubate at 37°C for 90 minutes to protect the carbonyl groups.

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 37°C for 30 minutes for silylation.[1]

    • Centrifuge the sample and transfer the supernatant to a GC vial with an insert.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent non-polar capillary column.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 70 °C, hold for 1 min, ramp to 170 °C at 10 °C/min, then ramp to 280 °C at 30 °C/min and hold for 5 min.

    • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity, or full scan for qualitative analysis.

  • Quantification:

    • Use a suitable internal standard (e.g., sorbitol-d6) added before derivatization.

    • Generate a calibration curve by plotting the ratio of the peak area of the this compound derivative to the internal standard against the concentration of this compound standards.

    • Quantify this compound in samples using this calibration curve.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Aqueous Sample Lyophilize Lyophilize Sample->Lyophilize Methoximation Methoximation (Methoxyamine HCl) Lyophilize->Methoximation Silylation Silylation (MSTFA) Methoximation->Silylation Inject Inject Silylation->Inject GC_Column GC Column (e.g., DB-5ms) Inject->GC_Column MS_Detect Mass Spectrometer GC_Column->MS_Detect Quantify Quantify this compound MS_Detect->Quantify IS Internal Standard (e.g., sorbitol-d6) Calibrate Calibration Curve IS->Calibrate Calibrate->Quantify

Caption: GC-MS with silylation workflow for this compound quantification.

Enzymatic Assay

Experimental Protocol: General Enzymatic Assay
  • Reagent Preparation:

    • Prepare a buffer solution at the optimal pH for the enzyme.

    • Prepare solutions of the enzyme(s), co-factors (e.g., NADH), and this compound standards.

  • Assay Procedure:

    • Pipette the sample or standard into a 96-well microplate.

    • Add the reaction mixture containing the buffer, co-factors, and coupling enzymes (if any).

    • Initiate the reaction by adding the primary enzyme (e.g., erythrose reductase).

    • Incubate the plate at a controlled temperature (e.g., 37 °C) for a specific time.

    • Measure the change in absorbance at a specific wavelength (e.g., 340 nm for NADH consumption) using a microplate reader.

  • Quantification:

    • Construct a standard curve by plotting the change in absorbance against the concentration of this compound standards.

    • Determine the concentration of this compound in the samples from the standard curve.

Enzymatic_Workflow cluster_prep Assay Setup cluster_reaction Enzymatic Reaction cluster_quant Quantification Sample Sample/Standard Mix Mix in Microplate Sample->Mix Reagents Reaction Mix (Buffer, Co-factors) Reagents->Mix Add_Enzyme Add Enzyme Mix->Add_Enzyme Incubate Incubate Add_Enzyme->Incubate Measure Measure Absorbance Incubate->Measure Quantify Quantify this compound Measure->Quantify Calibrate Standard Curve Calibrate->Quantify

Caption: General enzymatic assay workflow.

Colorimetric (Phenol-Sulfuric Acid) Method

The phenol-sulfuric acid method is a simple and rapid colorimetric assay for the determination of total carbohydrates. Concentrated sulfuric acid hydrolyzes polysaccharides and dehydrates the resulting monosaccharides to furfural or hydroxymethylfurfural, which then react with phenol to produce a colored compound.

Experimental Protocol: Phenol-Sulfuric Acid Method
  • Sample Preparation:

    • Prepare an aqueous solution of the sample.

  • Reaction Procedure:

    • To 1 mL of the sample or standard solution in a glass test tube, add 1 mL of 5% aqueous phenol solution.

    • Rapidly add 5 mL of concentrated sulfuric acid to the mixture. The stream of acid should be directed against the liquid surface to ensure rapid mixing and heat generation.

    • Allow the tubes to stand for 10 minutes.

    • Vortex the tubes and then place them in a water bath at 25-30 °C for 20 minutes to cool.[3]

  • Measurement and Quantification:

    • Measure the absorbance of the resulting yellow-orange color at 490 nm using a spectrophotometer.

    • Prepare a standard curve using known concentrations of a standard sugar (e.g., glucose or this compound).

    • Determine the total carbohydrate concentration in the sample, expressed as this compound equivalents, from the standard curve.

Colorimetric_Workflow cluster_prep Reaction Setup cluster_reaction Color Development cluster_quant Quantification Sample Aqueous Sample/ Standard Add_Phenol Add Phenol (5%) Sample->Add_Phenol Add_Acid Add Conc. Sulfuric Acid Add_Phenol->Add_Acid Stand Stand (10 min) Add_Acid->Stand Cool Cool in Water Bath (20 min) Stand->Cool Measure Measure Absorbance (490 nm) Cool->Measure Quantify Quantify Total Sugar Measure->Quantify Calibrate Standard Curve Calibrate->Quantify

Caption: Phenol-Sulfuric Acid method workflow for total sugar quantification.

Cross-Validation and Method Selection

  • HPLC-RID offers good precision and accuracy for quantification without the need for derivatization, making it a reliable and straightforward method for routine analysis, although with moderate sensitivity.

  • GC-MS provides the highest sensitivity and selectivity, making it ideal for trace-level quantification and for complex matrices where specificity is crucial. The requirement for derivatization adds a step to the sample preparation but significantly enhances its performance.

  • Enzymatic Assays , if a specific enzyme is available, would offer unparalleled specificity. Their high-throughput nature makes them suitable for screening large numbers of samples.

  • The Colorimetric (Phenol-Sulfuric Acid) Method is the simplest, fastest, and most cost-effective method for estimating total carbohydrate content. However, it lacks specificity for this compound and is susceptible to interference from other sugars and macromolecules in the sample.

  • Quantitative NMR (¹H-NMR) is a primary analytical method that does not require an identical standard for quantification. It provides structural information alongside quantification but has lower sensitivity compared to mass spectrometry-based methods.

The selection of the most appropriate analytical technique for the quantification of this compound is a critical decision that should be based on the specific requirements of the study. For accurate and reliable quantification in relatively simple matrices, HPLC-RID is a suitable choice. When high sensitivity and selectivity are paramount, particularly in complex biological samples, GC-MS with silylation is the method of choice. For high-throughput screening where specificity is key, a dedicated enzymatic assay would be ideal. The phenol-sulfuric acid method serves as a rapid and simple tool for the estimation of total sugars but not for the specific quantification of this compound. Quantitative NMR offers a powerful alternative for absolute quantification without the need for a specific reference standard, making it valuable for the certification of reference materials. Researchers should carefully consider the trade-offs between sensitivity, specificity, throughput, cost, and the complexity of the sample matrix when selecting a method for this compound quantification. Validation of the chosen method in the specific sample matrix is crucial to ensure accurate and reliable results.

References

comparative metabolic profiling of cells grown on D-Erythrose vs other sugars

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic profiling of cells grown on the four-carbon sugar D-Erythrose versus the commonly utilized hexoses: D-Glucose, D-Fructose, and D-Galactose. Understanding the distinct metabolic fates and signaling consequences of these sugars is crucial for designing experiments, interpreting metabolomic data, and developing therapeutic strategies that target cellular metabolism.

Introduction to Sugar Metabolism in Mammalian Cells

Mammalian cells utilize various monosaccharides as carbon sources to fuel cellular processes, including energy production, biosynthesis of macromolecules, and maintenance of redox balance. The metabolic pathways engaged by these sugars can significantly impact cell phenotype, proliferation, and response to stimuli. While glucose is the most well-characterized cellular fuel, other sugars like fructose and galactose are also metabolized through distinct pathways. This compound, a four-carbon aldose, primarily enters cellular metabolism through the Pentose Phosphate Pathway (PPP) as this compound-4-phosphate, a key biosynthetic precursor.

Comparative Metabolic Profiling: A Tabular Overview

The following tables summarize the key differences in the metabolic profiles of cells cultured in media containing this compound, D-Glucose, D-Fructose, or D-Galactose as the primary carbon source. These tables are a synthesis of expected metabolic shifts based on established biochemical pathways.

Table 1: Central Carbon Metabolism Intermediates

MetaboliteThis compoundD-GlucoseD-FructoseD-Galactose
Glycolytic Intermediates
Glucose-6-phosphateLowHighModerateLow
Fructose-6-phosphateLowHighHighLow
Fructose-1,6-bisphosphateLowHighHighLow
Glyceraldehyde-3-phosphateModerateHighHighModerate
PyruvateLowHighHighModerate
LactateLowHighHighModerate
Pentose Phosphate Pathway
Erythrose-4-phosphateHighModerateModerateLow
Ribose-5-phosphateHighHighModerateLow
Sedoheptulose-7-phosphateHighModerateModerateLow
TCA Cycle Intermediates
CitrateLowHighHighModerate
α-KetoglutarateLowHighHighModerate
SuccinateLowHighHighModerate
MalateLowHighHighModerate
Amino Acid Precursors
Aromatic Amino AcidsHighModerateModerateLow

Table 2: Key Metabolic Fluxes

Metabolic PathwayThis compoundD-GlucoseD-FructoseD-Galactose
Glycolysis LowHighHighLow to Moderate
Pentose Phosphate Pathway HighModerateModerateLow
TCA Cycle LowHighHighModerate
Fatty Acid Synthesis LowHighHighLow
Nucleotide Synthesis HighHighModerateLow
Glycogen Synthesis Very LowHighModerateLow

Signaling Pathways Influenced by Sugar Metabolism

The metabolism of different sugars can activate distinct signaling pathways, leading to diverse cellular responses.

  • D-Glucose: High glucose flux through glycolysis is tightly linked to the insulin signaling pathway , promoting cell growth and proliferation through the PI3K/Akt/mTOR cascade.[1][2] The Warburg effect, a hallmark of many cancer cells, describes the preference for aerobic glycolysis even when oxygen is plentiful.[3]

  • D-Fructose: Fructose metabolism can bypass key regulatory steps in glycolysis, leading to a rapid influx of carbon for lipogenesis.[4] It has been shown to have distinct effects on the mTORC1 signaling pathway compared to glucose.[5] Fructose metabolism can also activate transcription factors like ChREBP and SREBP-1c, further promoting fatty acid synthesis.[6]

  • D-Galactose: Cellular metabolism of galactose proceeds through the Leloir pathway to generate glucose-1-phosphate, which then enters glycolysis.[7] Forcing cells to utilize galactose can shift their metabolism towards oxidative phosphorylation and has been used to study mitochondrial function.[8][9] The galactose signaling pathway, particularly in yeast, involves the regulation of GAL genes.[10]

  • This compound: As a direct precursor to erythrose-4-phosphate, this compound utilization is expected to primarily impact pathways branching from the PPP. This includes the biosynthesis of aromatic amino acids and nucleotides. The direct impact of exogenous this compound on major signaling pathways like PI3K/Akt or AMPK is not well-characterized but is anticipated to be less pronounced compared to high glucose due to its limited entry into glycolysis.

Signaling_Pathways cluster_glucose D-Glucose Metabolism cluster_fructose D-Fructose Metabolism cluster_galactose D-Galactose Metabolism cluster_erythrose This compound Metabolism Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis High Flux PI3K/Akt/mTOR PI3K/Akt/mTOR Glycolysis->PI3K/Akt/mTOR Activates Cell Growth & Proliferation Cell Growth & Proliferation PI3K/Akt/mTOR->Cell Growth & Proliferation Fructose Fructose Fructolysis Fructolysis Fructose->Fructolysis Bypasses Glycolytic Checkpoints Lipogenesis Lipogenesis Fructolysis->Lipogenesis ChREBP/SREBP-1c ChREBP/SREBP-1c Lipogenesis->ChREBP/SREBP-1c Activates Fatty Acid Synthesis Fatty Acid Synthesis ChREBP/SREBP-1c->Fatty Acid Synthesis Galactose Galactose Leloir Pathway Leloir Pathway Galactose->Leloir Pathway Oxidative Phosphorylation Oxidative Phosphorylation Leloir Pathway->Oxidative Phosphorylation Feeds into Mitochondrial Function Mitochondrial Function Oxidative Phosphorylation->Mitochondrial Function This compound This compound Pentose Phosphate Pathway Pentose Phosphate Pathway This compound->Pentose Phosphate Pathway Enters as E4P Biosynthesis Biosynthesis Pentose Phosphate Pathway->Biosynthesis Aromatic Amino Acids & Nucleotides Aromatic Amino Acids & Nucleotides Biosynthesis->Aromatic Amino Acids & Nucleotides

Fig 1. Overview of signaling pathways affected by different sugars.

Experimental Protocols

Cell Culture
  • Cell Lines: Select a mammalian cell line appropriate for the research question (e.g., HepG2 for liver metabolism studies, HeLa for general cancer cell metabolism).

  • Culture Media: Utilize a basal medium formulation that allows for the specific sugar to be the primary carbon source. For example, use glucose-free DMEM and supplement with 25 mM of either D-Glucose, D-Fructose, D-Galactose, or this compound. Ensure all media are supplemented with essential amino acids, vitamins, salts, and 10% dialyzed fetal bovine serum (to minimize exogenous small molecules).

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Experimental Setup: Seed cells at a consistent density and allow them to attach and grow for 24 hours in standard glucose-containing medium. Then, wash the cells with phosphate-buffered saline (PBS) and switch to the experimental media containing the respective sugars. Culture for a desired time period (e.g., 24, 48 hours) before harvesting for metabolomic analysis.

Experimental_Workflow cluster_culture Cell Culture cluster_extraction Metabolite Extraction cluster_analysis LC-MS Analysis Seed Cells Seed Cells 24h Growth (Standard Medium) 24h Growth (Standard Medium) Seed Cells->24h Growth (Standard Medium) Wash (PBS) Wash (PBS) 24h Growth (Standard Medium)->Wash (PBS) Switch to Experimental Media Switch to Experimental Media Wash (PBS)->Switch to Experimental Media Incubate (24/48h) Incubate (24/48h) Switch to Experimental Media->Incubate (24/48h) Quench Metabolism (Cold Methanol) Quench Metabolism (Cold Methanol) Incubate (24/48h)->Quench Metabolism (Cold Methanol) Scrape & Collect Cells Scrape & Collect Cells Quench Metabolism (Cold Methanol)->Scrape & Collect Cells Lyse Cells (Sonication/Freeze-thaw) Lyse Cells (Sonication/Freeze-thaw) Scrape & Collect Cells->Lyse Cells (Sonication/Freeze-thaw) Centrifuge & Collect Supernatant Centrifuge & Collect Supernatant Lyse Cells (Sonication/Freeze-thaw)->Centrifuge & Collect Supernatant Inject Sample Inject Sample Centrifuge & Collect Supernatant->Inject Sample Chromatographic Separation Chromatographic Separation Inject Sample->Chromatographic Separation Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Data Processing & Analysis Data Processing & Analysis Mass Spectrometry Detection->Data Processing & Analysis

Fig 2. General workflow for comparative metabolomics.
Metabolite Extraction from Adherent Cells

  • Quenching: Aspirate the culture medium and immediately wash the cells twice with ice-cold PBS. To quench metabolism, add ice-cold 80% methanol (-80°C).[11]

  • Cell Lysis and Collection: Incubate the plates on ice for 10 minutes. Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

  • Extraction: Further lyse the cells by sonication or three freeze-thaw cycles in liquid nitrogen.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

  • Sample Collection: Collect the supernatant containing the metabolites and store at -80°C until analysis.

LC-MS for Metabolomic Analysis
  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (e.g., UPLC or HPLC).

  • Chromatography: For polar metabolites, a HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended. For a broader coverage of metabolites, reversed-phase chromatography can also be used.

  • Mass Spectrometry: Acquire data in both positive and negative ionization modes to detect a wider range of metabolites.

  • Data Analysis: Process the raw data using software such as XCMS or vendor-specific software for peak picking, alignment, and integration. Identify metabolites by comparing their accurate mass and retention times to a library of standards. Perform statistical analysis (e.g., t-tests, ANOVA, PCA) to identify significantly altered metabolites between the different sugar conditions.

Conclusion

The choice of carbohydrate source in cell culture has a profound impact on cellular metabolism and signaling. While glucose serves as the primary and most versatile fuel, fructose and galactose are metabolized through distinct pathways with unique regulatory features. This compound, by feeding directly into the pentose phosphate pathway, primarily supports biosynthetic processes. This guide provides a framework for understanding and investigating these differences, offering valuable insights for researchers in basic science and drug development. The provided protocols and diagrams serve as a starting point for designing and interpreting experiments aimed at elucidating the intricate roles of sugar metabolism in health and disease.

References

Assessing the Purity of Commercially Available D-Erythrose: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount. This guide provides a comprehensive comparison of commercially available D-Erythrose, a crucial four-carbon sugar intermediate in various metabolic pathways.[1][2] We present a summary of purity data from various suppliers, detailed experimental protocols for key analytical techniques, and a comparative analysis of these methods to aid in the selection of this compound of appropriate quality for research and development needs.

This compound Purity Comparison

The purity of commercially available this compound can vary significantly between suppliers. The following table summarizes the purity specifications from several vendors, highlighting the analytical method used for determination. It is important to note that the listed purities are as stated by the suppliers and may not reflect lot-to-lot variability.

SupplierStated PurityAnalytical MethodCommon Impurities/By-products
MedchemExpress99.73%[3]HPLC[3]Not specified
Lab Pro Inc.Min. 98.0%[4]HPLC[4]Not specified
BiosynthMin. 50% / Min. 75%[5][6]HPLC[5]Not specified
BOC SciencesMin. 75%[7]Not specifiedNot specified
Sigma-Aldrich≥75%TLCNot specified
From SynthesisNot applicableNot applicableD-arabinose, gluconic acid, arabinonic acid[8]

Experimental Workflow for Purity Assessment

A systematic approach is crucial for accurately assessing the purity of a this compound sample. The following diagram illustrates a typical experimental workflow, starting from sample reception to the final purity determination using various analytical techniques.

G cluster_0 Sample Handling cluster_1 Qualitative & Quantitative Analysis cluster_2 Data Interpretation & Reporting Sample Reception Sample Reception Visual Inspection Visual Inspection Sample Reception->Visual Inspection Sample Preparation Sample Preparation Visual Inspection->Sample Preparation HPLC_Analysis HPLC Analysis Sample Preparation->HPLC_Analysis Primary Method GC_MS_Analysis GC-MS Analysis Sample Preparation->GC_MS_Analysis Orthogonal Method NMR_Analysis NMR Spectroscopy Sample Preparation->NMR_Analysis Structural Confirmation Purity Calculation Purity Calculation HPLC_Analysis->Purity Calculation Impurity Identification Impurity Identification GC_MS_Analysis->Impurity Identification Structural Verification Structural Verification NMR_Analysis->Structural Verification Final Report Final Report Purity Calculation->Final Report Impurity Identification->Final Report Structural Verification->Final Report

Experimental workflow for this compound purity assessment.

Experimental Protocols

Detailed methodologies are essential for the reproducible assessment of this compound purity. Below are protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for quantifying the purity of this compound.[3][4][5] A common approach involves using a carbohydrate-specific column with electrochemical detection.

  • Instrumentation: HPLC system with a pulsed amperometric detector (PAD) or an electrochemical detector.[9][10]

  • Column: A high-performance anion-exchange column, such as a CarboPac™ MA1 column.[9][10]

  • Mobile Phase: Isocratic elution with 500 mM Sodium Hydroxide (NaOH).[9][10]

  • Flow Rate: 0.4 mL/min.[9][10]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of this compound in deionized water. Filter the sample through a 0.2 µm syringe filter before injection.[10]

  • Data Analysis: Purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful orthogonal technique for identifying and quantifying volatile impurities after derivatization.[11][12]

  • Derivatization:

    • To a dry sample of this compound (approx. 1 mg), add 100 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70 °C for 30 minutes to form trimethylsilyl (TMS) derivatives.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.[13]

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 250 °C at a rate of 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-600.

  • Data Analysis: Identify impurities by comparing their mass spectra to a reference library (e.g., NIST). Quantify by comparing the peak area of each impurity to that of an internal standard.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural confirmation of this compound and the identification of structurally related impurities.[16][17][18][19]

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of Deuterium Oxide (D₂O).

  • ¹H NMR:

    • Acquire a one-dimensional proton NMR spectrum.

    • Typical chemical shifts for carbohydrate protons are in the range of 3.0-5.5 ppm.[17]

    • The anomeric proton signal is typically found between 4.5 and 5.5 ppm.[20]

  • ¹³C NMR:

    • Acquire a one-dimensional carbon NMR spectrum.

    • Typical chemical shifts for carbohydrate carbons are in the range of 60-110 ppm.[17]

  • 2D NMR (COSY, HSQC):

    • Perform 2D experiments to confirm the connectivity of protons and carbons, which aids in the definitive structural assignment and identification of impurities.

  • Data Analysis: Compare the obtained spectra with known spectra of this compound. The presence of unexpected signals may indicate impurities. Quantitative NMR (qNMR) can be used for purity determination by integrating the signals of this compound against a certified internal standard.

References

A Researcher's Guide to Enantiomeric Excess Determination in the Chiral Synthesis of D-Erythrose

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in the asymmetric synthesis of chiral molecules like D-Erythrose. The stereochemical purity of such compounds can significantly impact their biological activity and pharmacological properties. This guide provides an objective comparison of the primary analytical techniques used for ee determination, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable method for their needs.

Comparison of Analytical Methods for Enantiomeric Excess Determination

The selection of an appropriate analytical technique for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy and precision, sample concentration, and available instrumentation. The following table summarizes the key performance metrics of the most common methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography-Mass Spectrometry (GC-MS), and Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy.

FeatureChiral HPLCChiral GC-MSChiral NMR Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase leading to separation.Separation of volatile, derivatized enantiomers on a chiral capillary column followed by mass spectrometric detection.Formation of diastereomeric species with a chiral auxiliary, resulting in distinguishable NMR signals for each enantiomer.
Sample Preparation Minimal, direct injection of the sample solution.Derivatization required to increase volatility (e.g., silylation, acetylation).Derivatization with a chiral agent or addition of a chiral solvating agent is necessary.[1][2][3][4][5][6][7]
Typical Accuracy (% Recovery) 97.6 - 101.8%[8]High, dependent on derivatization and internal standards.High, with accurate integration of signals.
Typical Precision (% RSD) < 1.5%[8]< 5%Dependent on signal-to-noise and resolution.
Limit of Detection (LOD) Femtomole to attomole range with derivatization and MS detection.[9][10]Generally in the low μg/mL range.[11]Dependent on the analyte and chiral auxiliary, typically higher than chromatographic methods.
Limit of Quantitation (LOQ) 3.1–13.3 μg/mL for some monosaccharides.[11]Generally in the low μg/mL range.[11]Higher than chromatographic methods.
Analysis Time Typically 10-30 minutes per sample.Typically 20-40 minutes per sample, plus derivatization time.Rapid data acquisition (minutes), but sample preparation can be longer.
Instrumentation HPLC system with a chiral column and a suitable detector (e.g., UV, RI, CD).GC-MS system with a chiral capillary column.High-field NMR spectrometer.

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are representative and may require optimization for specific experimental conditions.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the direct separation of enantiomers. For carbohydrates like this compound, polysaccharide-based chiral stationary phases are often effective.[12][13]

Experimental Protocol:

  • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, and a UV or Refractive Index (RI) detector. A Circular Dichroism (CD) detector can provide additional chiral-specific information.[14]

    • Chiral Column: A polysaccharide-based chiral column, such as a Chiralpak AD-H (250 x 4.6 mm, 5 µm).[12]

    • Mobile Phase: A mixture of n-hexane and ethanol (e.g., 90:10 v/v) is a common mobile phase for normal-phase chiral separations. The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the D- and L-Erythrose enantiomers based on the retention times of standard samples.

    • Calculate the enantiomeric excess using the following formula: ee (%) = (([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])) * 100

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC-MS is a highly sensitive and selective method, particularly suitable for volatile compounds. For non-volatile carbohydrates like this compound, a derivatization step is necessary to increase their volatility.

Experimental Protocol:

  • Derivatization (Silylation):

    • Dry a small amount of the this compound sample (approx. 1 mg) in a reaction vial under a stream of nitrogen.

    • Add 100 µL of a silylating agent mixture (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)) and 100 µL of pyridine.

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • Instrumentation:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

    • Chiral Column: A chiral capillary column, such as a Chiraldex G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 180 °C at 5 °C/min, and hold for 10 minutes.

    • MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 50-500.

  • Data Analysis:

    • Separate the derivatized enantiomers based on their retention times.

    • Confirm the identity of the peaks by their mass spectra.

    • Calculate the enantiomeric excess from the peak areas of the corresponding total ion chromatogram (TIC) or extracted ion chromatograms (EICs).

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral NMR spectroscopy allows for the determination of enantiomeric excess by converting the enantiomers into diastereomers through the use of a chiral derivatizing agent or a chiral solvating agent. This results in distinct signals for each diastereomer in the NMR spectrum.[6][7]

Experimental Protocol (using a Chiral Derivatizing Agent):

  • Derivatization:

    • Dissolve the this compound sample (approx. 5-10 mg) in an appropriate deuterated solvent (e.g., pyridine-d5) in an NMR tube.

    • Add a slight molar excess of a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid chloride).

    • Allow the reaction to proceed to completion at room temperature. The reaction progress can be monitored by NMR.

  • Instrumentation:

    • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Data Acquisition:

    • Acquire a high-resolution proton (¹H) NMR spectrum of the derivatized sample.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomeric derivatives.

    • Integrate the areas of these two signals.

    • Calculate the enantiomeric excess from the ratio of the integrals: ee (%) = (([Integral of Major Diastereomer] - [Integral of Minor Diastereomer]) / ([Integral of Major Diastereomer] + [Integral of Minor Diastereomer])) * 100

Visualizing the Experimental Workflows

The following diagrams illustrate the logical flow of each analytical method for determining the enantiomeric excess of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep Dissolve this compound in Mobile Phase filter Filter Sample (0.45 µm) prep->filter inject Inject into HPLC System filter->inject separate Separation on Chiral Column inject->separate detect Detect with UV/RI Detector separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess integrate->calculate GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis derivatize Derivatize this compound (e.g., Silylation) inject Inject into GC-MS System derivatize->inject separate Separation on Chiral Column inject->separate detect Detect with Mass Spectrometer separate->detect integrate Integrate Peak Areas (TIC/EIC) detect->integrate calculate Calculate Enantiomeric Excess integrate->calculate NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis derivatize Derivatize with Chiral Agent in NMR Tube acquire Acquire ¹H NMR Spectrum derivatize->acquire integrate Integrate Diastereomeric Signals acquire->integrate calculate Calculate Enantiomeric Excess integrate->calculate

References

Safety Operating Guide

Proper Disposal of D-Erythrose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

D-Erythrose, a naturally occurring tetrose sugar, is a common reagent in various research and development laboratories. While it is not classified as a hazardous substance, proper disposal procedures are essential to maintain a safe and compliant laboratory environment. This guide provides detailed, step-by-step instructions for the safe disposal of this compound in both solid and liquid forms.

Immediate Safety and Handling Precautions

Before proceeding with disposal, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses with side shields and protective gloves.[1] Although this compound is not considered hazardous, these precautions are a standard practice for handling any laboratory chemical.[2] In case of accidental contact, follow these first-aid measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[3]

  • Skin Contact: Wash off immediately with soap and plenty of water.[3]

  • Ingestion: Clean the mouth with water.[3]

  • Inhalation: Move to fresh air.[3]

Disposal Procedures for this compound

This compound is classified as a non-hazardous chemical, which simplifies its disposal.[4][5][6] The appropriate disposal method depends on its physical state.

For Liquid this compound Solutions:

  • Ensure Proper Dilution: While not strictly required, diluting the this compound solution with a copious amount of water is a good laboratory practice. A 100-fold excess of water is a general guideline for the sanitary sewer disposal of non-regulated chemicals.[5]

  • Sanitary Sewer Disposal: Liquid this compound can be safely disposed of down the sanitary sewer.[4][5]

For Solid this compound:

  • Containment: Ensure the solid this compound is in a sealed container to prevent dispersal.

  • Trash Disposal: Solid this compound can be disposed of in the regular trash.[4][5][6]

Quantitative Data Summary

The following table summarizes the key characteristics of this compound relevant to its disposal, based on available Safety Data Sheets (SDS).

ParameterValueSource
Hazard Classification Not a hazardous substance or mixture[2]
Environmental Hazards Contains no substances known to be hazardous to the environment[3]
Disposal Method (Liquid) Sanitary Sewer[4][5]
Disposal Method (Solid) Trash[4][5][6]

This compound Disposal Workflow

The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This visual guide assists laboratory personnel in making the correct disposal decision based on the physical form of the chemical.

D_Erythrose_Disposal start Start: this compound for Disposal assess_form Assess Physical Form start->assess_form liquid_disposal Dispose via Sanitary Sewer assess_form->liquid_disposal Liquid solid_disposal Dispose in Regular Trash assess_form->solid_disposal Solid end End of Disposal Process liquid_disposal->end solid_disposal->end

This compound Disposal Decision Workflow

It is imperative to always consult your institution's specific waste disposal guidelines and local regulations, as these may have additional requirements. While this compound is not classified as hazardous under GHS, responsible chemical management and adherence to established protocols are paramount for maintaining a safe laboratory environment.

References

Personal protective equipment for handling D-Erythrose

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for laboratory professionals working with D-Erythrose. Adherence to these protocols is essential for ensuring a safe research environment.

Personal Protective Equipment (PPE)

While this compound is not generally classified as a hazardous substance, some safety data sheets indicate potential for skin, eye, and respiratory irritation.[1][2] Therefore, a cautious approach to personal protection is warranted. The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Specification and Use
Eye/Face Protection Safety Glasses or GogglesRecommended to wear safety glasses with side shields or tightly fitting safety goggles to prevent eye contact.[3][4][5]
Hand Protection Protective GlovesWear suitable chemical-resistant gloves. It is important to inspect gloves for any damage before use and to be aware of the manufacturer's specifications regarding permeability and breakthrough time.[4]
Skin and Body Protection Lab Coat and Protective ClothingA standard lab coat and appropriate protective clothing are recommended to prevent skin exposure.[4][5] For situations with a higher risk of exposure, impervious clothing may be considered.[3]
Respiratory Protection Not Typically RequiredUnder normal laboratory conditions with adequate ventilation, respiratory protection is generally not necessary.[5] If irritation is experienced or exposure limits are exceeded, a full-face respirator should be used.[3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes risks and ensures procedural consistency.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store this compound in a cool, dry place in a tightly sealed container to protect it from moisture, as it is hygroscopic.[4][6][7]

  • For short-term storage, refrigeration at 2-8°C is recommended.[1][4][8]

  • For long-term storage, refer to the supplier's specific instructions, which may include temperatures of -20°C or -80°C.[9][10]

2. Handling and Preparation:

  • All handling of this compound should be conducted in a well-ventilated area.[1][3]

  • Avoid direct contact with the skin and eyes.[5][6]

  • Do not inhale any mist, vapors, or spray.[5][6]

  • After handling, wash hands thoroughly with soap and water.[1]

  • Any clothing that becomes contaminated should be removed and washed before being worn again.[4]

3. Spill Management:

  • In the event of a spill, ensure the area is well-ventilated.[5][6]

  • Use an inert absorbent material, such as sand or silica gel, to soak up the spill.[5][6]

  • Collect the absorbed material and place it in a suitable, closed container for disposal.[5][6]

  • Prevent the spilled material from entering drains or the environment.[5][6]

4. First Aid Procedures:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids. Seek medical attention.[6]

  • Skin Contact: Remove any contaminated clothing and wash the affected skin area with soap and water. Get medical attention if irritation develops.[6]

  • Inhalation: Move the individual to an area with fresh air. If they feel unwell, seek medical advice.[6]

  • Ingestion: Rinse the mouth out with water and seek medical attention.[6]

Disposal Plan

There is conflicting information regarding the disposal of this compound. While one source suggests it may be disposed of as regular trash as it is not regulated as hazardous waste[11], another advises that it should be disposed of at an appropriate treatment and disposal facility in accordance with local, state, and federal regulations[1].

Recommendation: To ensure compliance and safety, it is strongly advised to consult your institution's environmental health and safety (EHS) office and follow all applicable local, state, and federal guidelines for chemical waste disposal.

Quantitative Data Summary

Property Value Source
Storage Temperature 2-8°C (Short-term)[1][4][8][12]
-20°C (Long-term, up to 1 month)[9][10]
-80°C (Long-term, up to 6 months)[9][10]
Melting Point <25°C[1][8][12]
Boiling Point Approximately 144.07°C - 290.6°C[1][8][12]
Water Solubility Fully miscible[1][8]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

D_Erythrose_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review Safety Data Sheet Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Review_SDS->Don_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area Don_PPE->Prepare_Work_Area Retrieve_Chemical Retrieve this compound from Storage Prepare_Work_Area->Retrieve_Chemical Weigh_and_Dispense Weigh and Dispense Retrieve_Chemical->Weigh_and_Dispense Perform_Experiment Perform Experiment Weigh_and_Dispense->Perform_Experiment Clean_Work_Area Clean and Sanitize Work Area Perform_Experiment->Clean_Work_Area Dispose_Waste Dispose of Waste per Institutional Guidelines Clean_Work_Area->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Erythrose
Reactant of Route 2
D-Erythrose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.